Cy5-PEG3-SCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H67ClN4O6 |
|---|---|
Molecular Weight |
843.5 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C49H66N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h9,13-14,16-19,23-28,39H,6-8,10-11,15,20-21,29-38H2,1-5H3,(H-,50,51,54,55);1H |
InChI Key |
DYYPFTOPEYPMFU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Cy5-PEG3-SCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical structure, properties, and applications of Cy5-PEG3-SCO, a fluorescent labeling reagent. This molecule is specifically designed for bioorthogonal conjugation reactions, offering a powerful tool for the precise labeling of biomolecules in complex biological systems.
Core Structure and Components
This compound is a multi-component molecular probe engineered for high specificity and utility in biological research. Its structure can be deconstructed into three key functional moieties: a Cyanine 5 (Cy5) fluorophore, a tri-ethylene glycol linker (PEG3), and a strained cyclooctyne (B158145) (SCO) reactive group.
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye. Its core structure consists of two indole (B1671886) rings connected by a polymethine chain.[1][2] This extended conjugated system is responsible for its characteristic spectral properties, with an excitation maximum typically around 649 nm and an emission maximum around 667 nm.[3][4] The far-red emission is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous biomolecules.[2][5]
-
PEG3 (Tri-ethylene glycol): A short, hydrophilic polyethylene (B3416737) glycol linker composed of three repeating ethylene (B1197577) glycol units. The inclusion of this PEG spacer serves two primary purposes: it increases the overall water solubility of the molecule and provides a flexible spacer arm that separates the bulky Cy5 dye from the target biomolecule. This spacing minimizes potential steric hindrance and helps preserve the biological activity of the labeled molecule.
-
SCO (Strained Cyclooctyne): This is the reactive handle of the molecule, enabling its use in "click chemistry." Specifically, the SCO moiety is a cyclooctyne derivative that participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.[] The inherent ring strain of the cyclooctyne allows it to react efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and other in vivo applications.[][7]
The following diagram illustrates the modular composition of this compound.
References
- 1. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 2. Cy5 Dye | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5, 2226235-96-5 | BroadPharm [broadpharm.com]
- 5. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 7. benchchem.com [benchchem.com]
Unveiling the Molecular Machinery: A Technical Guide to Cy5-PEG3-SCO
For researchers, scientists, and drug development professionals, the ability to precisely track and understand molecular interactions is paramount. The fluorescent probe Cy5-PEG3-SCO has emerged as a powerful tool in this endeavor, enabling the specific labeling and visualization of biomolecules. This in-depth technical guide elucidates the core mechanism of action of this compound, presents key quantitative data, and provides detailed experimental protocols to facilitate its effective implementation in the laboratory.
Core Components and Their Roles
The functionality of this compound arises from the synergistic action of its three constituent parts: the Cyanine 5 (Cy5) fluorophore, the polyethylene (B3416737) glycol (PEG) linker, and the strained cyclooctyne (B158145) (SCO) reactive group.
-
Cyanine 5 (Cy5): A bright, far-red fluorescent dye. Its excitation and emission maxima are in a spectral region with low autofluorescence from biological samples, ensuring a high signal-to-noise ratio in imaging applications.[1][2] Cy5 is known for its high fluorescence intensity and photostability, making it suitable for various microscopy techniques.[1]
-
Polyethylene Glycol (PEG) Linker: The PEG3 linker is a short chain of three repeating ethylene (B1197577) glycol units. PEG linkers are widely used in bioconjugation to improve the solubility and stability of molecules.[3][4] They also provide a flexible spacer, which can minimize steric hindrance between the dye and the target biomolecule, allowing for more efficient labeling and preserving the biological activity of the target.[5][6]
-
Strained Cyclooctyne (SCO): The "SCO" moiety refers to a strained cyclooctyne, a key component for bioorthogonal chemistry. While "SCO" may not be a standard abbreviation, it represents a class of cyclooctynes, such as azetidinone-fused cyclooctynes or bicyclo[6.1.0]nonyne (BCN), that are highly reactive towards azides.[7][8] This reactivity is driven by the high ring strain of the cyclooctyne, which is released upon cycloaddition.[7][]
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary mechanism of action for this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , a type of "click chemistry".[][10] This bioorthogonal reaction allows for the highly specific and efficient covalent labeling of target molecules that have been functionalized with an azide (B81097) group.
The key features of the SPAAC mechanism are:
-
Bioorthogonality: The reaction occurs rapidly under physiological conditions (temperature, pH, and aqueous environment) without interfering with native biological processes.[]
-
High Efficiency and Selectivity: The strained cyclooctyne reacts specifically and rapidly with the azide group to form a stable triazole linkage.[10][11]
-
Catalyst-Free: Unlike the copper-catalyzed version of this reaction (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it ideal for use in living cells and organisms.[][12]
The overall process involves two main steps:
-
Metabolic or Enzymatic Labeling: The target biomolecule (e.g., a protein, glycan, or nucleic acid) is first modified to incorporate an azide group. This can be achieved through various methods, such as metabolic labeling with azide-containing sugars or amino acids, or through enzymatic modification.
-
Covalent Conjugation: The azide-modified biomolecule is then treated with this compound. The strained cyclooctyne of the SCO moiety readily undergoes a [3+2] cycloaddition reaction with the azide group on the target molecule, resulting in the formation of a stable, covalent triazole linkage and the attachment of the Cy5-PEG3 fluorescent probe.
Below is a diagram illustrating the general workflow for labeling a target protein with this compound.
Quantitative Data
The photophysical properties of the Cy5 fluorophore are crucial for its application in fluorescence-based assays. While specific data for the conjugated this compound molecule may vary slightly depending on the exact cyclooctyne used and the local environment, the fundamental properties of Cy5 provide a reliable baseline.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 - 651 nm | [13][14][15][16] |
| Emission Maximum (λem) | ~662 - 670 nm | [13][14][15][16][17] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 cm⁻¹M⁻¹ | [13][15][16] |
| Fluorescence Quantum Yield (Φ) | 0.20 - 0.28 | [13][15][16] |
| Molecular Weight (Cy5 NHS Ester) | ~855.07 g/mol | [14] |
| Solubility | High in water and polar solvents (DMSO, DMF) | [14][15][17] |
Signaling Pathways and Logical Relationships
The application of this compound often involves the study of complex biological signaling pathways. By labeling a specific protein of interest, researchers can track its localization, interactions, and trafficking within the cell in response to various stimuli. The logical relationship for utilizing this compound in studying a signaling pathway is depicted below.
Experimental Protocols
The following are generalized protocols for labeling and imaging biomolecules using this compound. Specific concentrations, incubation times, and conditions should be optimized for each experimental system.
Protocol 1: Labeling of Azide-Modified Proteins in Solution
Objective: To covalently label a purified protein containing an azide group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (for dissolving the this compound)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. Store protected from light at -20°C.
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein.
-
Add this compound: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Quantification: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).
Protocol 2: Live Cell Imaging of Azide-Labeled Biomolecules
Objective: To visualize azide-modified biomolecules in living cells using this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Metabolic precursor containing an azide group (e.g., Ac4ManNAz for labeling sialic acids)
-
This compound
-
Cell culture medium
-
Fluorescence microscope equipped with appropriate filters for Cy5
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-containing metabolic precursor for 24-72 hours to allow for incorporation into biomolecules.
-
Wash Cells: Gently wash the cells three times with pre-warmed PBS or serum-free medium to remove any unincorporated precursor.
-
Labeling with this compound: Prepare a labeling solution of this compound in cell culture medium at a final concentration of 1-10 µM.
-
Incubate: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash Cells: Wash the cells three times with pre-warmed medium to remove excess this compound.
-
Imaging: Image the cells using a fluorescence microscope with a laser line appropriate for Cy5 excitation (e.g., 633 nm or 647 nm) and a corresponding emission filter.[2][14]
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of azide-modified biomolecules. Its mechanism of action, based on the bioorthogonal strain-promoted alkyne-azide cycloaddition, allows for highly specific and efficient conjugation in complex biological environments. By understanding the properties of its individual components and following optimized experimental protocols, researchers can effectively leverage this compound to gain deeper insights into cellular processes, protein function, and drug-target interactions.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Cy5 Dye | Thermo Fisher Scientific - BR [thermofisher.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 5. scbt.com [scbt.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cy5-PEG3-endo-BCN | Fluorescent Dye | 1881221-50-6 | Invivochem [invivochem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 15. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
A Technical Guide to the Excissitation and Emission Spectra of Cy5-PEG3-SCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of the Cy5 fluorophore, the key component of Cy5-PEG3-SCO. The data presented here is essential for the effective application of this far-red fluorescent probe in various research and drug development contexts, including immunoassays, fluorescence microscopy, and in vivo imaging.
Core Photophysical Properties
The spectral characteristics of this compound are primarily determined by the Cyanine (B1664457) 5 (Cy5) core. The polyethylene (B3416737) glycol (PEG) linker and the sulfocyclobutyl (SCO) reactive group are not expected to significantly alter the fundamental excitation and emission profile of the fluorophore. The following table summarizes the key quantitative data for Cy5 and its derivatives, providing a reliable reference for experimental design and data analysis.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 646 - 651 nm | [1][2][3][4][5][6][7][8][9] |
| Emission Maximum (λem) | 662 - 670 nm | [1][2][4][5][6][7][8][9][10] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [4][5][9] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [4][5][7] |
| Recommended Excitation Lasers | 633 nm, 647 nm | [1][3] |
Experimental Protocols
Accurate measurement of the excitation and emission spectra of this compound is critical for its successful implementation. Below is a detailed methodology for these key experiments.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1-2 mM in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][4] Store this solution at -20°C in the dark.[4][5]
-
Working Solution: For spectral measurements, dilute the stock solution in the desired experimental buffer (e.g., 0.05 M Tris-HCl, pH 7.9 or 0.05 M phosphate (B84403) buffer, pH 6.0) to a final concentration in the micromolar range (e.g., 1-10 µM).[11] Ensure the final concentration of the organic co-solvent is minimal to avoid affecting the spectral properties.
Measurement of Excitation and Emission Spectra
-
Instrumentation: Utilize a calibrated fluorescence spectrophotometer (spectrofluorometer).
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 670 nm).
-
Scan the excitation monochromator across a wavelength range that includes the expected excitation maximum (e.g., 550 nm to 660 nm).
-
Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (e.g., 649 nm).
-
Scan the emission monochromator across a wavelength range that includes the expected emission maximum (e.g., 650 nm to 750 nm).
-
Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum represents the emission maximum (λem).[12]
-
Determination of Quantum Yield (Comparative Method)
-
Reference Standard: Use a well-characterized fluorescent standard with a known quantum yield in the far-red region, such as Nile Blue in methanol (B129727) (Φ = 0.27).[11]
-
Procedure:
-
Prepare solutions of the reference standard and the this compound sample with identical absorbance at the excitation wavelength.
-
Measure the integrated fluorescence emission spectra of both the reference and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Visualizations
Jablonski Diagram for Fluorescence
The following diagram illustrates the electronic transitions that occur during the processes of light absorption (excitation) and subsequent fluorescence emission.
Caption: Jablonski diagram illustrating the electronic transitions of fluorescence.
Experimental Workflow for Spectral Measurement
This diagram outlines the sequential steps involved in obtaining the excitation and emission spectra of a fluorescent molecule.
Caption: Workflow for obtaining excitation and emission spectra.
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. goldbio.com [goldbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 8. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 9. eurofinsgenomics.com [eurofinsgenomics.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. chemistry.nat.fau.eu [chemistry.nat.fau.eu]
- 12. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
Cy5-PEG3-SCO: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics and optimal storage conditions for Cy5-PEG3-SCO, a fluorescent probe increasingly utilized in bioconjugation and cellular imaging applications. The information presented herein is intended to equip researchers with the necessary knowledge for the effective handling and use of this reagent.
Core Properties of this compound
This compound is a molecule combining the far-red fluorescent dye Cyanine 5 (Cy5), a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a strained cyclooctyne (B158145) (SCO) moiety. This structure allows for its use in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, for the labeling of azide-modified biomolecules. The PEG linker is incorporated to enhance the hydrophilicity of the overall molecule.
Solubility Profile
Generally, the cyclooctyne (SCO) moiety is hydrophobic and confers solubility in most organic solvents.[1] The Cy5 core also contributes to this hydrophobicity. The PEG3 linker enhances aqueous solubility, but for a short PEG chain, this effect may be limited. For instance, the related compound Cy5-PEG3-azide is noted to have low solubility in water but is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2] Conversely, the presence of a sulfonate group, as in Sulfo-Cy5-PEG3-biotin, renders the molecule water-soluble.[1][3]
Based on this, the following solubility characteristics for this compound can be expected:
| Solvent | Expected Solubility | Rationale |
| Water | Low to Moderate | The PEG3 linker improves aqueous solubility, but the hydrophobic nature of the Cy5 and SCO moieties likely limits extensive solubility in purely aqueous buffers. |
| DMSO | High | Dimethyl sulfoxide is an excellent solvent for a wide range of organic molecules, including fluorescent dyes and their conjugates. |
| DMF | High | Dimethylformamide is another polar aprotic solvent in which Cy5 derivatives and other organic probes typically exhibit good solubility. |
| Ethanol/Methanol | Moderate | Short-chain alcohols are often suitable solvents, though solubility may be less than in DMSO or DMF. |
| DCM | Moderate | Dichloromethane can be a suitable solvent, particularly for less polar conjugates. |
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity and fluorescence quantum yield of this compound. Based on the manufacturer recommendations for analogous Cy5-PEG compounds, the following storage conditions are advised:
| Parameter | Recommendation |
| Temperature | -20°C is the standard storage temperature for long-term stability. |
| Light Exposure | Store in the dark . Cyanine dyes are susceptible to photobleaching upon prolonged exposure to light. |
| Moisture | Desiccate . The compound should be stored in a dry environment to prevent hydrolysis and degradation. |
| Format | For long-term storage, it is best to store the compound as a lyophilized powder . |
| In Solution | If stored in solution (e.g., in DMSO), aliquot to avoid repeated freeze-thaw cycles and store at -20°C . |
| Shipping | The compound is typically stable for short periods at ambient temperature , which is common for shipping. |
Experimental Protocols
While a specific, validated protocol for determining the solubility of this compound is not published, a general qualitative and semi-quantitative approach can be employed.
Protocol 1: Qualitative Solubility Assessment
Objective: To visually determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
-
Selection of solvents (e.g., deionized water, PBS, DMSO, DMF, ethanol)
Methodology:
-
Add a small, known amount of this compound (e.g., 1 mg) to separate microcentrifuge tubes.
-
To each tube, add a defined volume of the test solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulate matter. A clear solution indicates good solubility at that concentration.
-
If the compound dissolves, incrementally add more solvent to determine the approximate saturation point. If it does not dissolve, incrementally add more solvent to determine if solubility can be achieved at a lower concentration.
Protocol 2: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Pipettes
-
Amber or foil-wrapped microcentrifuge tubes
Methodology:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound or use the pre-weighed amount from the supplier.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary, but avoid excessive heat.
-
Store the stock solution in aliquots at -20°C, protected from light.
Visualizations
Caption: Recommended Storage Workflow for this compound
References
The Lynchpin of Bioconjugation: A Technical Guide to the Role of the SCO Group in Cy5-PEG3-SCO Conjugation
For Immediate Release
A Deep Dive into the Core of Modern Bioconjugation: The Strategic Role of the Succinimidyl Ester Cyclooctyne (B158145) (SCO) Moiety in Cy5-PEG3-SCO Conjugation. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the pivotal role of the SCO group in the covalent labeling of biomolecules. We will explore the nuanced reactivity of this functional group, providing a comprehensive overview of its primary application in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and its potential for direct amine ligation. This document provides detailed experimental protocols and quantitative data to empower researchers in the strategic design and execution of their bioconjugation strategies.
Introduction: The Enabling Power of Precise Bioconjugation
Bioconjugation, the science of covalently linking molecules, is a cornerstone of modern biomedical research and therapeutic development. The ability to specifically attach probes, such as the vibrant cyanine (B1664457) 5 (Cy5) fluorophore, to proteins, antibodies, or nucleic acids has revolutionized our capacity to visualize, track, and understand complex biological processes. The this compound molecule is a powerful reagent in this field, comprising a Cy5 dye for detection, a hydrophilic tri-polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and the crucial succinimidyl ester cyclooctyne (SCO) group that facilitates the covalent linkage. The versatility and efficiency of the SCO group are central to the utility of this reagent.
The Chemical Architecture of this compound
The this compound molecule is meticulously designed for robust and specific bioconjugation.
-
Cy5 (Cyanine 5): A far-red fluorescent dye with an excitation maximum around 646 nm and an emission maximum around 662 nm. Its brightness and photostability make it an excellent choice for a wide range of fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.
-
PEG3 (Tri-polyethylene glycol): A short, hydrophilic linker that serves multiple purposes. It increases the overall water solubility of the molecule, mitigates potential aggregation of the conjugate, and provides a flexible spacer arm that minimizes steric hindrance between the Cy5 dye and the target biomolecule.
-
SCO (Succinimidyl Ester Cyclooctyne): This is the reactive core of the molecule, responsible for forming a stable covalent bond with the target biomolecule. The "SCO" designation can be a source of ambiguity, as it implies the presence of two distinct reactive functionalities: a succinimidyl ester (also known as an NHS ester) and a cyclooctyne. The primary and most bioorthogonally significant reactivity stems from the cyclooctyne ring.
The Dominant Role of Cyclooctyne in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The most powerful and widely utilized feature of the SCO group is the participation of its cyclooctyne ring in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.
The SPAAC Mechanism: A "Click" Reaction in Action
SPAAC is a bioorthogonal reaction, meaning it proceeds with high efficiency within a complex biological milieu without interfering with native biochemical processes. The driving force for this reaction is the inherent ring strain of the cyclooctyne. This strain is released upon the [3+2] cycloaddition with an azide (B81097), leading to the formation of a stable triazole linkage. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, which is necessary for the more traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[]
The concerted mechanism of SPAAC involves the azide acting as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the triazole ring.
References
A Technical Guide to Protein Labeling with Cy5-PEG3-SCO: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for labeling proteins with Cy5-PEG3-SCO, a fluorescent dye vital for a myriad of applications in research and drug development. This document outlines the fundamental chemistry, detailed experimental protocols, and data presentation to empower researchers in their protein conjugation endeavors.
Core Principles of this compound Protein Labeling
This compound is a fluorescent labeling reagent comprising three key components: the Cy5 fluorophore, a tri-unit polyethylene (B3416737) glycol (PEG3) spacer, and a succinimidyl carboxymethyl (SCO) ester reactive group. The synergy of these components makes it an exceptional tool for protein labeling.
-
Cy5 (Cyanine5): A bright and photostable fluorescent dye that absorbs light in the red region of the spectrum (approximately 650 nm) and emits in the far-red region (approximately 670 nm). This spectral profile is advantageous as it minimizes background fluorescence from biological samples.
-
PEG3 Spacer: The short polyethylene glycol linker enhances the water solubility of the dye and the resulting conjugate. It also provides spatial separation between the fluorophore and the protein, which can help to minimize quenching and preserve the protein's native conformation and function.
-
SCO (Succinimidyl Carboxymethyl) Ester: This is an amine-reactive functional group, a type of N-hydroxysuccinimide (NHS) ester. It readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form a stable amide bond.[1][2][3] The reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0).
The labeling reaction proceeds via nucleophilic acyl substitution, where the non-protonated primary amine on the protein attacks the carbonyl carbon of the SCO ester, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage.
Caption: Chemical reaction of this compound with a protein.
Quantitative Data for Cy5-Protein Labeling
The efficiency and quality of protein labeling are assessed by several key parameters. The following tables summarize important quantitative data for Cy5 and its protein conjugates.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~650 nm | [Assay Genie] |
| Emission Maximum (λem) | ~670 nm | [Assay Genie] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [Assay Genie] |
| Optimal Degree of Labeling (DOL) | 2 - 4 | [BenchChem] |
| pH Range for Labeling | 8.0 - 9.0 | [Jena Bioscience] |
| pH Independence of Fluorescence | pH 4 - 10 | [BroadPharm] |
Table 1: Spectroscopic and Labeling Properties of Cy5.
| Protein | Dye-to-Protein Molar Ratio | Resulting DOL | Labeling Efficiency | Reference |
| IgG | 10:1 | ~3-5 | ~35% at 2.5 mg/mL | [Biotium] |
| BSA | 5:1 | ~2-3 | Not specified | [Jena Bioscience] |
| Generic Protein | 3:1 to 20:1 | Variable | Dependent on protein concentration | [BenchChem] |
Table 2: Exemplary Labeling Ratios and Efficiencies.
Experimental Protocols
This section provides a detailed methodology for the key steps in labeling proteins with this compound.
Protein Preparation
-
Buffer Exchange: The protein solution must be free of primary amine-containing buffers such as Tris or glycine, as these will compete with the protein for reaction with the dye.[4][5] Exchange the protein into a suitable labeling buffer, such as 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), adjusted to pH 8.0-9.0. This can be achieved by dialysis or using spin desalting columns.
-
Concentration Adjustment: For optimal labeling efficiency, the protein concentration should be at least 2 mg/mL.[6] If the protein solution is too dilute, it can be concentrated using an appropriate centrifugal filter unit.
Dye Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the dye by dissolving it in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[6] This stock solution should be prepared fresh before each labeling reaction.
Labeling Reaction
-
Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar excess of dye to protein. The optimal ratio may need to be determined empirically for each specific protein.
-
Reaction Incubation: While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]
Purification of the Labeled Protein
It is crucial to remove any unreacted dye from the labeled protein to avoid high background in downstream applications.
-
Size-Exclusion Chromatography (SEC): This is a common method for separating the larger labeled protein from the smaller, free dye molecules.
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with an appropriate storage buffer (e.g., PBS).
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with the storage buffer. The first colored fraction to elute will be the Cy5-labeled protein. The free dye will elute later.
-
-
Spin Columns: For smaller sample volumes, spin columns pre-packed with a size-exclusion resin offer a rapid purification method.[1]
-
Dialysis: This method is suitable for larger sample volumes but is more time-consuming. Dialyze the reaction mixture against the desired storage buffer with several buffer changes to ensure complete removal of the free dye.
Caption: Experimental workflow for protein labeling with this compound.
Characterization of the Labeled Protein
-
Degree of Labeling (DOL) Calculation: The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL using the following formula:
-
DOL = A₆₅₀ / (ε_Cy5 × Protein Concentration (M))
-
Where ε_Cy5 is the molar extinction coefficient of Cy5 (~250,000 cm⁻¹M⁻¹).
-
-
-
-
Purity Assessment: The purity of the labeled protein can be assessed by SDS-PAGE.
-
Run the labeled protein on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence scanner with the appropriate excitation and emission filters for Cy5. A single fluorescent band corresponding to the molecular weight of the protein should be observed. Any low molecular weight fluorescent bands indicate the presence of residual free dye.
-
Application Example: Studying Signaling Pathways
Cy5-labeled proteins are instrumental in elucidating cellular signaling pathways. For instance, they can be used to track the localization and interaction of signaling proteins in response to stimuli. A classic example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.
A Cy5-labeled antibody against a specific phosphorylated MAPK (e.g., phospho-ERK) can be used in immunofluorescence microscopy to visualize the activation and nuclear translocation of the kinase upon growth factor stimulation.
Caption: Simplified MAPK signaling pathway.
In such an experiment, the Cy5-labeled antibody would bind to the phosphorylated ERK, allowing for its visualization. The translocation of the fluorescent signal from the cytoplasm to the nucleus upon stimulation would provide direct evidence of pathway activation.
This technical guide provides the fundamental knowledge and practical protocols for the successful labeling of proteins with this compound. By understanding the underlying principles and carefully following the experimental procedures, researchers can generate high-quality fluorescently labeled proteins for a wide range of applications in biological and biomedical research.
References
An In-depth Technical Guide to Cy5-PEG3-SCO for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy5-PEG3-SCO, a fluorescent labeling reagent, designed for novice users in fluorescence microscopy. It covers the fundamental principles, experimental protocols, and data interpretation to empower researchers in their scientific endeavors.
Introduction to this compound
This compound is a derivative of the cyanine (B1664457) 5 (Cy5) fluorophore, a bright and photostable dye that emits in the far-red region of the spectrum.[1] This characteristic is particularly advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[2] The molecule incorporates a three-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances its water solubility and reduces non-specific binding.[3] The key functional group is the sulfonyl chloride (SCO), which readily reacts with primary amines, such as those found on lysine (B10760008) residues of proteins, to form stable covalent bonds.
Core Principles of Amine-Reactive Labeling
The fundamental application of this compound lies in its ability to covalently attach the Cy5 fluorophore to biomolecules. The SCO group reacts with primary amines (-NH2) under mild basic conditions (pH 8.0-9.0) to form a stable sulfonamide bond. This reaction is the basis for labeling proteins, antibodies, and other amine-containing molecules for visualization in a variety of fluorescence-based assays.
Quantitative Data and Photophysical Properties
The performance of a fluorophore is defined by its photophysical properties. The following table summarizes the key quantitative data for the Cy5 fluorophore.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 650 nm | [4][5] |
| Emission Maximum (λem) | ~662 - 670 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [4][6] |
| Reactive Group | Sulfonyl Chloride (SCO) | |
| Reactivity | Primary amines (-NH2) | |
| Solubility | Good in aqueous buffers and DMSO/DMF | [4][5] |
Note: The quantum yield of Cy5 can be influenced by its local environment and conjugation state.[6]
Experimental Protocols
General Protocol for Protein and Antibody Labeling with this compound
This protocol provides a general guideline for labeling proteins and antibodies. The optimal conditions may vary depending on the specific biomolecule.
Materials:
-
This compound
-
Protein or antibody to be labeled (in an amine-free buffer like PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5-9.0[7]
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein or antibody in the labeling buffer at a concentration of 2-10 mg/mL.[7] Ensure the buffer is free of primary amines (e.g., Tris) which will compete with the labeling reaction.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of the dye to the protein.[8]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.[7]
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[8]
Calculating the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule. An optimal DOL for Cy5 is typically between 2 and 7.[2]
Formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × Correction Factor)] / ε_protein
-
Dye Concentration (M) = A₆₅₀ / ε_Cy5
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ = Absorbance at 280 nm
-
A₆₅₀ = Absorbance at ~650 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_Cy5 = Molar extinction coefficient of Cy5 at ~650 nm (~250,000 M⁻¹cm⁻¹)[6]
-
Correction Factor (CF) for Cy5 at 280 nm is ~0.05[9]
Mandatory Visualizations
Signaling Pathway: Visualizing a Cell Surface Receptor
This diagram illustrates the use of a this compound labeled antibody to detect a cell surface receptor and its subsequent signaling cascade upon ligand binding.
Caption: Detection of a cell surface receptor using a Cy5-labeled antibody.
Experimental Workflow: Antibody Labeling and Purification
This diagram outlines the key steps in labeling an antibody with this compound and purifying the conjugate.
Caption: Workflow for antibody conjugation with this compound.
Logical Relationship: Troubleshooting Low Signal-to-Noise Ratio
This diagram provides a logical framework for troubleshooting common issues leading to a low signal-to-noise ratio in fluorescence microscopy experiments using Cy5-labeled reagents.
Caption: Troubleshooting guide for low signal-to-noise ratio.
Conclusion
This compound is a versatile and powerful tool for fluorescence microscopy, offering the benefits of far-red fluorescence for high signal-to-noise imaging. By understanding the principles of amine-reactive labeling and following robust experimental protocols, even novice users can achieve high-quality, reproducible results. Careful attention to experimental design, including proper controls and optimization of labeling and imaging conditions, is paramount for successful application of this fluorophore in biological research.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 5. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
Cy5-PEG3-SCO: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety and handling guidelines for Cy5-PEG3-SCO, a fluorescent dye containing a Cyanine (B1664457) 5 (Cy5) core, a polyethylene (B3416737) glycol (PEG) linker, and a cyclooctyne (B158145) (SCO) reactive group. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from available data on its constituent components: cyanine dyes, PEG linkers, and cyclooctyne derivatives. It is imperative for users to supplement this guide with their institution's specific safety protocols and to conduct a thorough risk assessment before use.
Hazard Identification and Classification
While specific toxicity data for this compound is not available, the primary hazards are associated with the reactive cyclooctyne moiety. Based on the SDS for a similar compound, Cyclooctyne-O-NHS ester, the following hazards should be considered[1]:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
The cyanine dye component, while generally of low toxicity in small quantities used for fluorescence labeling, may cause irritation upon contact with skin or eyes. PEG linkers are generally considered biocompatible and have low toxicity.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes available information for similar compounds.
| Property | Data | Source Compound |
| Molecular Weight | ~817.5 g/mol | Cy3-PEG3-SCO[2] |
| Excitation Maximum (λex) | ~646 nm | Cy5-PEG3-azide[3] |
| Emission Maximum (λem) | ~662 nm | Cy5-PEG3-azide[3] |
| Solubility | Soluble in DMSO, DMF. Low solubility in water. | Cy5-PEG3-azide[3] |
Safe Handling and Personal Protective Equipment (PPE)
Due to the potential hazards, strict adherence to standard laboratory safety protocols is essential.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield[1].
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile)[1].
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. Change contaminated clothing immediately.
Hygiene Measures:
-
Avoid inhalation of dust or aerosols[1].
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound[1].
Caption: Logical flow for responding to accidental exposure.
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage.[3] |
| Light | Protect from light, as cyanine dyes are photosensitive.[4] |
| Moisture | Store in a dry, desiccated environment. |
| Shipping | Can be shipped at ambient temperature for short periods.[3] |
Stability:
-
Cyclooctyne is a strained alkyne and can be highly reactive. It has been noted that cyclooctyne can react explosively with phenyl azide.[5] While the SCO in this molecule is derivatized, caution should be exercised, especially when mixing with azides, as the strain-promoted azide-alkyne cycloaddition (SPAAC) is a rapid reaction.[5][6]
-
Avoid strong oxidizing agents and incompatible materials.
Experimental Protocols: General Safety Considerations for SPAAC Reactions
The primary application of this compound is in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for fluorescent labeling.
Methodology:
-
Reagent Preparation:
-
Allow this compound to warm to room temperature before opening the vial to prevent moisture condensation.
-
Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO, DMF) in a fume hood.
-
-
Reaction Setup:
-
Perform the reaction in a well-ventilated area.
-
The reaction is typically performed under mild conditions without the need for a catalyst.
-
Be aware that the reaction can be very fast.
-
-
Post-Reaction Workup:
-
Handle all reaction mixtures and waste as potentially hazardous.
-
Purify the labeled product using appropriate chromatography or dialysis methods to remove unreacted dye.
-
Dispose of all waste according to institutional guidelines.
-
The workflow for a typical SPAAC labeling experiment is depicted below.
Caption: General workflow for a SPAAC labeling experiment.
Disclaimer
This document is intended as a guide and is not a substitute for a formal Safety Data Sheet. The information provided is based on data from similar compounds and may not fully represent the hazards of this compound. All users must conduct their own risk assessments and adhere to all applicable safety regulations. The user assumes all responsibility for the safe handling and use of this product.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking Cellular and Molecular Insights: A Technical Guide to Cy5-PEG3-SCO in Biological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Cy5-PEG3-SCO, a versatile fluorescent probe, and its applications in modern biological research. We delve into its core properties, offer detailed experimental protocols for its use in bioconjugation, cellular imaging, and drug delivery, and present quantitative data to inform experimental design. This guide also visualizes complex biological pathways and experimental workflows, providing a comprehensive resource for leveraging this powerful tool in your research.
Core Concepts: Understanding this compound
This compound is a functionalized fluorescent dye derivative built upon three key components:
-
Cy5 (Cyanine 5): A far-red fluorescent dye known for its high extinction coefficient, good water solubility, and emission spectrum in a region with minimal cellular autofluorescence[1]. This makes it an excellent choice for high signal-to-noise imaging.
-
PEG3 (Polyethylene Glycol): A three-unit polyethylene (B3416737) glycol linker. The inclusion of this hydrophilic PEG spacer enhances the water solubility of the entire molecule, which is beneficial for biological applications[2].
-
SCO (Amine-Reactive Group): While "SCO" in the query is likely a reference to a succinimidyl ester, such as an N-hydroxysuccinimide (NHS) ester, which is a popular amine-reactive group for labeling biomolecules[3]. NHS esters readily react with primary amines (like the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds[3].
This combination of a bright, far-red fluorophore, a solubility-enhancing linker, and a reactive group for bioconjugation makes this compound a powerful tool for labeling proteins, antibodies, and other biomolecules for a variety of downstream applications.
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters of Cy5 and its conjugates, crucial for designing and interpreting experiments.
Table 1: Spectroscopic Properties of Cy5
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~650 nm | [1] |
| Emission Maximum (λem) | ~670 nm | [1] |
| Molar Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (of free dye) | ~0.2-0.3% | [5] |
Table 2: Cellular Uptake of Cy5-Labeled Nanoparticles in 4T1 Cells
| Incubation Time | Mean Fluorescence Intensity (Arbitrary Units) | Reference |
| 0 h | ~1 x 10⁴ | [2] |
| 2 h | ~4 x 10⁴ | [2] |
| 4 h | ~8 x 10⁴ | [2] |
| 6 h | ~1 x 10⁵ | [2] |
Table 3: In Vivo Biodistribution of Cy5-Labeled Nanoparticles in Mice (48h post-injection)
| Organ | Normalized Total Radiance | Reference |
| Liver | High | [6] |
| Spleen | Moderate | [6] |
| Tumor | Low to Moderate | [6] |
| Kidneys | Low | [6] |
| Lungs | Low | [6] |
| Heart | Low | [6] |
Experimental Protocols
This section provides detailed methodologies for key applications of this compound.
Protein Labeling with Cy5-PEG3-NHS Ester
This protocol describes the covalent labeling of a protein with a Cy5-PEG3-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
Cy5-PEG3-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate (pH 8.5-9.0)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL[3]. Ensure the buffer is free of primary amines like Tris or glycine, as these will compete with the NHS ester[3].
-
Adjust the pH of the protein solution to 8.0-9.0 using 1 M Sodium Bicarbonate. The slightly alkaline pH is necessary to deprotonate the primary amines for an efficient reaction[3].
-
-
Cy5-PEG3-NHS Ester Preparation:
-
Immediately before use, dissolve the Cy5-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM[3].
-
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted Cy5-PEG3-NHS ester and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against an appropriate buffer (e.g., PBS)[3].
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and Cy5.
-
Immunofluorescence Staining of Adherent Cells
This protocol outlines the use of a Cy5-labeled secondary antibody for the immunofluorescent staining of cultured cells.
Materials:
-
Adherent cells grown on coverslips
-
Primary antibody specific to the target antigen
-
Cy5-conjugated secondary antibody
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Wash the cells grown on coverslips three times with PBS.
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody in Blocking Buffer, protecting it from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.
-
Wash the cells three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the fluorescently labeled cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Preparation of Cy5-PEG-PLGA Nanoparticles for Drug Delivery
This protocol describes the formulation of Cy5-labeled poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a therapeutic agent.
Materials:
-
PLGA-PEG copolymer
-
Cy5-labeled PLGA-PEG (can be synthesized by reacting PLGA-PEG-NH2 with Cy5-NHS ester)
-
Therapeutic drug (e.g., docetaxel)
-
Acetonitrile
-
Deionized water
-
Stir plate and stir bar
-
Ultrafiltration device
Procedure:
-
Polymer and Drug Dissolution:
-
Dissolve the PLGA-PEG and Cy5-labeled PLGA-PEG copolymers and the therapeutic drug in acetonitrile[7]. The ratio of labeled to unlabeled polymer can be adjusted to control the fluorescence intensity.
-
-
Nanoprecipitation:
-
Add the polymer-drug solution dropwise to a larger volume of deionized water while stirring vigorously[7]. This will cause the hydrophobic PLGA to precipitate, forming nanoparticles with a hydrophilic PEG shell.
-
-
Solvent Evaporation:
-
Allow the nanoparticle suspension to stir at room temperature for several hours to ensure the complete evaporation of the acetonitrile.
-
-
Purification and Concentration:
-
Wash and concentrate the nanoparticles using an ultrafiltration device to remove any unencapsulated drug and free polymer[7].
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM).
-
Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC).
-
Confirm the presence of Cy5 by measuring the fluorescence of the nanoparticle suspension.
-
Visualizing Biological Processes and Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow relevant to the applications of this compound.
Caption: Epidermal Growth factor Receptor (EGFR) signaling pathway initiated by a Cy5-labeled EGF ligand.
The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) on the cell surface triggers a signaling cascade that is crucial for cell proliferation, survival, and differentiation[8][9]. Overexpression of EGFR is a hallmark of many cancers[10]. By labeling EGF with Cy5, researchers can visualize the initial step of this pathway: the binding of the ligand to its receptor. This can be used to study receptor distribution, trafficking, and internalization in response to ligand binding. The diagram illustrates the downstream signaling cascade, including the recruitment of adaptor proteins like Grb2 and SOS, the activation of the Ras-Raf-MEK-ERK pathway, and the eventual translocation of ERK to the nucleus to regulate gene expression[9][11].
References
- 1. sinobiological.com [sinobiological.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary Investigation of Cy5-PEG3-SCO for In Vivo Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation and application of Cy5-PEG3-SCO for in vivo imaging. Cyanine (B1664457) 5 (Cy5) is a far-red fluorescent dye widely utilized in biological imaging due to its favorable photophysical properties, including high extinction coefficient and fluorescence emission in the near-infrared (NIR) window, which minimizes tissue autofluorescence and enhances tissue penetration. The conjugation of Cy5 to a strained cyclooctyne (B158145) (SCO) via a polyethylene (B3416737) glycol (PEG) linker creates a versatile probe for bioorthogonal chemistry applications, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction enables the covalent labeling of azide-modified biomolecules in living systems with high specificity and without the need for a cytotoxic copper catalyst.
Core Concepts: Bioorthogonal Chemistry and In Vivo Imaging
The foundation of this compound's application in in vivo imaging lies in the principles of bioorthogonal chemistry.[1][2][3] This field involves chemical reactions that can occur inside living organisms without interfering with native biochemical processes.[4] The SPAAC reaction between the cyclooctyne moiety of this compound and an azide (B81097) group is a prime example of such a reaction.
The general workflow for in vivo imaging using this system involves a two-step pre-targeting strategy:
-
Metabolic Labeling: A biomolecule of interest (e.g., cell-surface glycans) is metabolically labeled with an azide-containing precursor. For instance, cells can be incubated with an azido-sugar, which is then incorporated into their surface glycans.[5]
-
** In Vivo "Click" Reaction and Imaging:** The this compound probe is administered systemically (e.g., via intravenous injection). The strained cyclooctyne reacts specifically and covalently with the azide-labeled biomolecules. Subsequent fluorescence imaging allows for the visualization and tracking of the labeled targets in vivo.[5][6]
Physicochemical and Photophysical Properties of this compound
The performance of a fluorescent probe is dictated by its physicochemical and photophysical characteristics. The PEG linker in this compound enhances its aqueous solubility and can improve its pharmacokinetic profile. While specific data for the this compound conjugate is not extensively published, the properties can be estimated from closely related Cy5 derivatives.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [7] |
| Emission Maximum (λem) | ~662 nm | [7] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [7] |
| Solubility | Good in aqueous solutions, DMSO, DMF | [7] |
Experimental Protocols
This section outlines a general methodology for a preliminary in vivo imaging study using this compound. This protocol is a composite based on studies utilizing analogous DBCO-Cy5 probes.[5][6]
Metabolic Labeling of Target Cells with Azido-Sugars (In Vitro or In Vivo)
-
Objective: To introduce azide groups onto the surface of target cells.
-
Reagents:
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) or other suitable azido-sugar.
-
Cell culture medium or appropriate vehicle for in vivo administration (e.g., sterile PBS with a small percentage of DMSO).
-
-
** In Vitro Protocol:**
-
Culture target cells to the desired confluency.
-
Incubate the cells with Ac₄ManNAz-containing medium for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans. The optimal concentration and incubation time should be determined empirically for each cell line.
-
-
** In Vivo Protocol (for tumor models):**
-
Implant tumor cells in the animal model (e.g., subcutaneous injection in nude mice).
-
Once tumors reach a suitable size, administer the azido-sugar solution to the animals. This can be done via daily intraperitoneal or intravenous injections for several days.[6]
-
In Vivo Administration of this compound
-
Objective: To deliver the fluorescent probe systemically for reaction with azide-labeled cells.
-
Probe Preparation:
-
Dissolve this compound in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) to the desired concentration.
-
The final injection volume is typically 100-200 µL for a mouse.
-
-
Administration:
-
Administer the prepared this compound solution to the animal, typically via intravenous (tail vein) injection.
-
In Vivo Fluorescence Imaging
-
Objective: To visualize the localization of the this compound probe.
-
Instrumentation: An in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm).
-
Procedure:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Acquire a pre-injection (baseline) image to measure background autofluorescence.
-
Following probe administration, acquire images at various time points (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[6][8]
-
Ex Vivo Biodistribution Analysis
-
Objective: To quantify the distribution of the probe in various organs.
-
Procedure:
-
At the final imaging time point, euthanize the animal.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart).
-
Arrange the organs in the imaging chamber and acquire a fluorescence image.
-
Quantify the average fluorescence intensity for each organ.[6]
-
Quantitative Data Presentation
The following tables summarize representative quantitative data that could be obtained from in vivo imaging studies with a Cy5-cyclooctyne probe. The data presented here is based on findings from studies using DBCO-Cy5 and other Cy5-labeled imaging agents.[4][6]
Table 1: Ex Vivo Biodistribution of DBCO-Cy5 in a Tumor Model
| Organ | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Tumor | 1.5 x 10⁸ ± 0.3 x 10⁸ |
| Liver | 0.8 x 10⁸ ± 0.2 x 10⁸ |
| Spleen | 0.5 x 10⁸ ± 0.1 x 10⁸ |
| Kidney | 1.2 x 10⁸ ± 0.4 x 10⁸ |
| Lung | 0.3 x 10⁸ ± 0.05 x 10⁸ |
| Heart | 0.2 x 10⁸ ± 0.04 x 10⁸ |
Data is hypothetical but representative of expected results based on published studies.[6]
Table 2: Signal-to-Background Ratios in Tumor Imaging
| Time Point (hours) | Tumor-to-Muscle Signal Ratio |
| 4 | 2.5 ± 0.5 |
| 24 | 4.8 ± 0.9 |
| 48 | 5.2 ± 1.1 |
Data is hypothetical but representative of expected results based on published studies.[4]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the application of this compound for in vivo imaging.
Caption: Bioorthogonal labeling and imaging pathway.
Caption: Experimental workflow for in vivo imaging.
Caption: Logical relationship of the SPAAC reaction.
Conclusion
This compound emerges as a promising tool for in vivo imaging, leveraging the power of bioorthogonal chemistry to achieve specific labeling of biomolecules in a living context. Its favorable photophysical properties, coupled with the biocompatibility of the SPAAC reaction, make it a valuable asset for researchers in various fields, including oncology, immunology, and drug development. The methodologies and data presented in this guide provide a foundational framework for the design and execution of preliminary in vivo imaging studies using this innovative probe. Further optimization of labeling strategies and imaging protocols will continue to expand the utility of this compound in advancing our understanding of complex biological processes in their native environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Molecular Imaging to Diagnose and Subtype Tumors through Receptor-Targeted Optically Labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 7. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 8. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Cy5-PEG3-SCO in Flow Cytometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cy5-PEG3-SCO and its application in flow cytometry. While specific data for this particular conjugate is limited, this document synthesizes information based on the well-characterized properties of its constituent components: the Cy5 fluorophore, the polyethylene (B3416737) glycol (PEG) linker, and the amine-reactive succinimidyl ester (SCO) group. This guide will cover the core principles, experimental protocols, data analysis, and potential applications in research and drug development.
Introduction to this compound
This compound is a fluorescent labeling reagent designed for bioconjugation. It incorporates three key features that make it a valuable tool for flow cytometry:
-
Cyanine 5 (Cy5): A bright, far-red fluorescent dye. Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio, which is particularly advantageous in multicolor flow cytometry experiments.
-
Polyethylene Glycol (PEG) Linker: The PEG3 spacer is a short, hydrophilic linker. In bioconjugation, PEG linkers are known to increase the solubility of the labeled molecule, reduce non-specific binding to cells, and minimize steric hindrance, thereby improving the accessibility of the labeled probe to its target.
-
Succinimidyl Ester (SCO): This is an amine-reactive functional group that readily forms stable covalent bonds with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins and other biomolecules. This allows for the straightforward labeling of antibodies, proteins, or any molecule with an available primary amine.
Core Principles and Applications in Flow Cytometry
The primary application of this compound in flow cytometry is for the fluorescent labeling of cells. This can be achieved through two main strategies:
-
Direct Conjugation to Targeting Moieties: this compound can be conjugated to antibodies, peptides, or other ligands that specifically bind to cell surface or intracellular targets. This allows for the detection and quantification of specific cell populations or biomarkers.
-
Viability Staining: As an amine-reactive dye, this compound can be used to differentiate live from dead cells. Live cells with intact membranes will exhibit minimal staining as the dye can only react with surface proteins. In contrast, dead cells with compromised membranes allow the dye to enter and react with the abundant intracellular proteins, resulting in a significantly brighter fluorescent signal.[1][2][3][4] This is a crucial step for data integrity, as dead cells can non-specifically bind antibodies and lead to false-positive results.[1][5]
Data Presentation: Quantitative Properties of Cy5
The following tables summarize the key spectral and photophysical properties of the Cy5 fluorophore, which are essential for designing flow cytometry experiments and setting up instrumentation.
| Property | Value |
| Excitation Maximum (λex) | ~650 nm |
| Emission Maximum (λem) | ~670 nm |
| Laser Line Compatibility | 633 nm (HeNe), 647 nm (Krypton-ion) |
| Filter Set | Cy5 or similar |
| Relative Brightness | High |
Table 1: Spectral Properties of Cy5 Fluorophore.
| Parameter | Advantage in Flow Cytometry |
| Far-Red Emission | Minimizes cellular autofluorescence, leading to a high signal-to-noise ratio.[6] |
| High Molar Extinction Coefficient | Contributes to the brightness of the fluorophore, enabling the detection of low-abundance targets. |
| Good Photostability | Allows for stable signal acquisition during prolonged flow cytometry runs. |
| PEG Linker | Improves solubility and reduces non-specific binding of the conjugate. |
| Amine-Reactive SCO Group | Enables straightforward and stable covalent labeling of a wide range of biomolecules.[7] |
Table 2: Performance Characteristics of this compound Components in Flow Cytometry.
Experimental Protocols
The following are detailed, generalized protocols for using an amine-reactive Cy5 dye, such as this compound, for cell labeling in flow cytometry. It is crucial to titrate the dye to determine the optimal concentration for each cell type and application to ensure the best separation between positive and negative populations with minimal background.
Protocol 1: Viability Staining of Suspension Cells
This protocol outlines the steps for using this compound to discriminate between live and dead cells.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
This compound
-
Anhydrous DMSO or DMF for stock solution preparation
-
Protein-free Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in ice-cold, protein-free PBS. It is critical to perform the staining in a protein-free buffer as the dye will react with any primary amines present in the buffer (e.g., from serum).[1]
-
-
Dye Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous DMSO or DMF. This stock solution should be protected from light and moisture.
-
-
Staining:
-
Add the this compound stock solution to the cell suspension at the predetermined optimal concentration. A starting point for titration could be a final concentration range of 0.1 to 10 µM.[1]
-
Vortex gently and immediately.
-
Incubate for 15-30 minutes at room temperature or 4°C, protected from light.[1]
-
-
Washing:
-
Add 2-3 mL of Flow Cytometry Staining Buffer to each tube to quench any unreacted dye.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
The cells are now ready for subsequent antibody staining or for direct analysis on a flow cytometer.
-
Acquire data using a flow cytometer equipped with a 633 nm or 647 nm laser and a Cy5-appropriate emission filter.
-
Protocol 2: Labeling of Antibodies with this compound for Cell Staining
This protocol describes the general procedure for conjugating this compound to a primary antibody for subsequent use in flow cytometry.
Materials:
-
Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines like Tris or glycine, it must be dialyzed against PBS.
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Gel filtration column or dialysis cassette for purification
Procedure:
-
Antibody Preparation:
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Dye Preparation:
-
Shortly before use, dissolve the this compound powder in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the antibody solution. The optimal molar ratio of dye to antibody will need to be determined empirically, but a starting point is a 10-fold molar excess of the dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
-
Purification:
-
Remove the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Store the Cy5-labeled antibody at 4°C, protected from light. Add a preservative like sodium azide (B81097) if desired.
-
-
Cell Staining with Labeled Antibody:
-
Follow a standard immunofluorescence staining protocol for flow cytometry using the in-house conjugated Cy5 antibody. This typically involves incubating the cells with the labeled antibody, washing, and then acquiring data on the flow cytometer.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in flow cytometry.
Caption: Mechanism of viability staining with an amine-reactive dye.
References
- 1. benchchem.com [benchchem.com]
- 2. tcd.ie [tcd.ie]
- 3. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Viability - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]
- 6. sanguinebio.com [sanguinebio.com]
- 7. medchemexpress.com [medchemexpress.com]
Initial Assessment of Cy5-PEG3-SCO for FRET Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial assessment of Cy5-PEG3-SCO as a Förster Resonance Energy Transfer (FRET) acceptor. It is designed for researchers, scientists, and professionals in drug development who are looking to utilize FRET for studying molecular interactions. This guide covers the fundamental principles of FRET, detailed experimental protocols for protein labeling and characterization, and a model FRET assay for quantifying protein-protein interactions.
Introduction to FRET and the this compound Probe
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor and an acceptor chromophore.[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a powerful tool for studying molecular interactions, conformational changes, and enzymatic activities.[2][3][]
This compound is a fluorescent probe ideally suited as a FRET acceptor. It consists of the well-characterized Cyanine 5 (Cy5) fluorophore, a three-unit polyethylene (B3416737) glycol (PEG) linker, and a succinimidyl ester (SCO) reactive group. The SCO group facilitates covalent conjugation to primary amines, such as the lysine (B10760008) residues on proteins.[5] The hydrophilic PEG linker enhances the solubility of the labeled molecule.[6][7]
For a successful FRET experiment with this compound as the acceptor, a suitable donor fluorophore is required. Cy3-NHS ester is an excellent choice as a FRET donor for Cy5.[2][8][9] The emission spectrum of Cy3 significantly overlaps with the excitation spectrum of Cy5, a critical requirement for efficient FRET.[10] The N-hydroxysuccinimide (NHS) ester of Cy3 also reacts with primary amines, allowing for a consistent labeling strategy for both donor and acceptor proteins.[10][11][12]
Spectroscopic Properties and FRET Pair Characteristics
The selection of an appropriate donor-acceptor pair is paramount for a successful FRET experiment.[13][14] The key spectral properties for the Cy3 and Cy5 fluorophores are summarized below.
| Property | Cy3 (Donor) | Cy5 (Acceptor) | Reference |
| Excitation Maximum (λex) | ~550 - 555 nm | ~646 - 651 nm | [10][11][15][16][17] |
| Emission Maximum (λem) | ~570 nm | ~662 - 670 nm | [9][10][11][15][16][17] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 - 271,000 cm⁻¹M⁻¹ | [9][10][12] |
| Fluorescence Quantum Yield (Φ) | ~0.20 - 0.31 | ~0.20 - 0.28 | [9] |
| Förster Radius (R₀) for Cy3-Cy5 pair | \multicolumn{2}{c | }{~5.3 - 6.0 nm} | [2][9][13][18] |
The Förster radius (R₀) is the distance at which FRET efficiency is 50%. The R₀ for the Cy3-Cy5 pair is well-suited for studying interactions between biological macromolecules.[2][8][13]
Experimental Workflow for FRET Assay Development
The initial assessment of this compound for FRET studies involves a systematic workflow, from protein labeling and purification to the final FRET assay.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments in the initial assessment of this compound. As a model system, we will consider the interaction between the Ras and Raf proteins, key components of the MAPK/ERK signaling pathway.[3][][19][20]
Protein Labeling with Cy3-NHS Ester and this compound
Objective: To covalently label the donor protein (e.g., Ras) with Cy3-NHS ester and the acceptor protein (e.g., Raf) with this compound.
Materials:
-
Purified proteins (e.g., Ras and Raf) in a buffer free of primary amines (e.g., PBS, pH 7.4).
-
Cy3-NHS ester and this compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
1 M Sodium bicarbonate buffer, pH 8.3.
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
Protocol:
-
Prepare the protein solutions at a concentration of 1-5 mg/mL in PBS.
-
Adjust the pH of the protein solutions to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[21][22]
-
Prepare fresh stock solutions of Cy3-NHS ester and this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[21]
-
Add the reactive dye solution to the respective protein solutions at a molar ratio of dye to protein between 5:1 and 20:1. The optimal ratio should be determined empirically.[22]
-
Incubate the reaction mixtures for 1-2 hours at room temperature, protected from light.[21]
-
Purify the labeled proteins from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[23][24][25]
-
Collect the colored fractions corresponding to the labeled protein and pool them.
Determination of the Degree of Labeling (DOL)
Objective: To quantify the average number of dye molecules conjugated to each protein molecule.
Protocol:
-
Measure the absorbance of the purified labeled protein solution at 280 nm and at the excitation maximum of the dye (A_max; ~550 nm for Cy3, ~649 nm for Cy5).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:[23][26] Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
A DOL between 1 and 3 is generally desirable to avoid over-labeling, which can lead to fluorescence quenching and loss of biological activity.[26]
FRET-Based Protein-Protein Interaction Assay
Objective: To measure the binding affinity (Kd) of the donor- and acceptor-labeled proteins.
Materials:
-
Purified Cy3-labeled donor protein (e.g., Cy3-Ras).
-
Purified Cy5-labeled acceptor protein (e.g., Cy5-Raf).
-
FRET assay buffer (e.g., PBS with 0.1% Tween 20 and 1 mM DTT).
-
Fluorometer or plate reader capable of measuring fluorescence spectra.
Protocol:
-
Keep the concentration of the donor-labeled protein constant (e.g., 100 nM).
-
Prepare a series of dilutions of the acceptor-labeled protein in the FRET assay buffer.
-
In a multi-well plate, mix the constant concentration of the donor-labeled protein with the varying concentrations of the acceptor-labeled protein.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence emission spectrum of each well by exciting the donor fluorophore (e.g., at 540 nm). Record the emission intensity at the donor's emission maximum (~570 nm) and the acceptor's emission maximum (~670 nm).
-
-
Measure the fluorescence of the donor-labeled protein alone.
-
Measure the fluorescence of the acceptor-labeled protein alone (to assess direct excitation of the acceptor at the donor's excitation wavelength).
-
Measure the fluorescence of a mixture of the donor-labeled protein and an unlabeled, non-interacting protein.
-
FRET Data Analysis
Objective: To calculate the FRET efficiency and determine the dissociation constant (Kd).
-
Correct for Spectral Bleed-through: Subtract the contribution of the donor emission into the acceptor channel and the direct excitation of the acceptor from the raw FRET signal.
-
Calculate the FRET Ratio: A common method is to calculate the ratio of the acceptor emission intensity to the donor emission intensity (I_A / I_D).[27]
-
Plot the FRET Signal vs. Acceptor Concentration: Plot the corrected FRET signal or FRET ratio as a function of the acceptor-labeled protein concentration.
-
Determine the Kd: Fit the resulting binding curve to a one-site binding model to determine the dissociation constant (Kd).[28][29]
Signaling Pathway Visualization: The Ras-Raf Interaction
The interaction between Ras and Raf is a critical step in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[3][19][20] Dysregulation of this pathway is a hallmark of many cancers.[3]
Conclusion
The initial assessment of this compound in combination with a suitable donor like Cy3-NHS ester provides a robust platform for quantitative FRET studies. By following the detailed protocols for protein labeling, purification, and characterization, researchers can confidently establish a reliable FRET assay. The model system of the Ras-Raf interaction highlights the utility of this approach in dissecting critical protein-protein interactions within complex signaling pathways, ultimately aiding in drug discovery and development efforts.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and concise setup for the fast screening of FRET pairs using bioorthogonalized fluorescent dyes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB00213D [pubs.rsc.org]
- 10. goldbio.com [goldbio.com]
- 11. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 12. abpbio.com [abpbio.com]
- 13. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 16. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NHS ester protocol for labeling proteins [abberior.rocks]
- 22. biotium.com [biotium.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dnalc.cshl.edu [dnalc.cshl.edu]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. berthold.com [berthold.com]
- 28. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development of FRET assay into quantitative and high-throughput screening technology platforms for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cy5-PEG3-SCO Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of antibodies with fluorescent dyes is a cornerstone technique for a multitude of applications in research, diagnostics, and therapeutics. Cyanine 5 (Cy5), a bright and photostable fluorescent dye in the far-red spectrum, is an excellent choice for immunofluorescence, flow cytometry, and in vivo imaging due to its high extinction coefficient and emission in a spectral region with minimal background autofluorescence.[1][2]
This document provides a detailed protocol for the covalent labeling of antibodies with Cy5-PEG3-SCO. This reagent consists of a Cy5 dye, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a succinimidyl ester (SCO or NHS ester) reactive group. The succinimidyl ester readily reacts with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the antibody, to form a stable amide bond.[3] The hydrophilic PEG linker enhances the water solubility of the dye-antibody conjugate.[4]
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody, is a critical parameter. An optimal DOL for Cy5 is typically between 2 and 7 to maximize fluorescence without causing self-quenching or compromising the antibody's binding affinity.[3][5] This protocol provides a step-by-step guide for antibody preparation, conjugation, purification, and characterization to achieve reproducible and optimal labeling results.
Data Presentation
Table 1: Key Spectroscopic Properties of Cy5 Dye
| Parameter | Value | Reference |
| Excitation Maximum (λ_max_) | ~649 nm | |
| Emission Maximum (λ_em) | ~670 nm | |
| Molar Extinction Coefficient (ε_dye) | 250,000 M⁻¹cm⁻¹ | [1][6] |
| Correction Factor (CF₂₈₀) | 0.05 | [6] |
Table 2: Recommended Parameters for Antibody Labeling
| Parameter | Recommended Range/Value | Reference |
| Antibody Concentration | 2 - 10 mg/mL | [3][7] |
| Reaction Buffer pH | 8.0 - 9.0 | [3] |
| Molar Ratio (Dye:Antibody) | 10:1 to 20:1 | [3][8] |
| Optimal Degree of Labeling (DOL) | 2 - 7 | [3] |
| Incubation Time | 60 minutes | [8] |
| Incubation Temperature | Room Temperature | [8] |
Experimental Protocols
Mandatory Visualization: Reaction Mechanism
Caption: Covalent bond formation between the antibody and the dye.
Mandatory Visualization: Experimental Workflow
Caption: Step-by-step workflow for this compound antibody labeling.
Antibody Preparation
It is critical to ensure the antibody is in an appropriate buffer free of primary amines (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA), as these will compete with the antibody for reaction with the this compound.[3]
-
Buffer Exchange: If the antibody solution contains interfering substances, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or PBS, pH 7.2-7.4). This can be done using dialysis or a spin desalting column with an appropriate molecular weight cutoff (e.g., 10K MWCO for IgG).[3][9]
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. Higher protein concentrations generally lead to greater labeling efficiency.[10]
Labeling Reaction
-
Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[3] Prepare a 10 mg/mL stock solution by dissolving the dye in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). This solution should be prepared fresh and used immediately.[3]
-
Adjust pH: For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[3] Add 1/10th the volume of 1 M sodium bicarbonate buffer (pH 8.5-9.0) to the antibody solution. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.[3]
-
Calculate Molar Ratio: Determine the volume of the this compound stock solution to add to the antibody solution to achieve the desired molar excess. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is recommended.[3]
-
Volume of Dye (µL) = (Molar Ratio × [Antibody] in M × Antibody Vol in µL) / ([Dye] in M)
-
-
Incubation: While gently vortexing, add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution.[8] Incubate the reaction for 60 minutes at room temperature, protected from light.[8]
Purification of the Labeled Antibody
Unreacted "free" dye must be removed from the antibody-dye conjugate to prevent high background signals and ensure accurate DOL determination.[11] Spin desalting columns are ideal for rapid purification of small-scale reactions.[12]
-
Prepare Spin Column: Prepare a spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Load Sample: Carefully apply the entire labeling reaction mixture to the center of the compacted resin bed of the spin column.
-
Elute Conjugate: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes). The eluate contains the purified Cy5-labeled antibody. The unreacted dye remains in the column resin.
Characterization of the Conjugate
The Degree of Labeling (DOL) is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (the absorbance maximum for Cy5).
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀). Use the purification buffer as a blank.
-
Calculate Antibody and Dye Concentrations:
-
Antibody Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₆₅₀: Absorbance of the conjugate at 650 nm.
-
CF₂₈₀: Correction factor for Cy5 absorbance at 280 nm (typically 0.05).[6]
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically 210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration (M) = A₆₅₀ / ε_dye_
-
ε_dye_: Molar extinction coefficient of Cy5 at 650 nm (250,000 M⁻¹cm⁻¹).[6]
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = [Dye Concentration] / [Antibody Concentration]
-
An optimal DOL is generally between 2 and 7.[3] If the DOL is outside this range, the molar ratio of dye to antibody in the labeling reaction should be adjusted accordingly.
Storage of the Labeled Antibody
Store the purified antibody-dye conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Adding a carrier protein like BSA (if compatible with the downstream application) and/or glycerol (B35011) can improve stability. Protect the conjugate from light.[7]
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal / Low DOL | - Presence of primary amines (e.g., Tris) in the antibody buffer. - Incorrect pH of the reaction buffer. - Insufficient molar ratio of dye to antibody. - Inactive/hydrolyzed this compound reagent. | - Perform buffer exchange into an amine-free buffer. - Ensure the reaction pH is between 8.0 and 9.0. - Increase the molar ratio of dye to antibody in the next labeling reaction. - Prepare the dye stock solution fresh in anhydrous DMSO immediately before use. |
| High Background Signal | - Inefficient removal of free, unconjugated dye. | - Repeat the purification step using a fresh spin desalting column. - Ensure the correct spin column MWCO and protocol are used. |
| Low Antibody Recovery | - Adsorptive loss of antibody on the purification column membrane. - Over-concentration during buffer exchange steps. | - Follow the spin column manufacturer's instructions carefully to avoid over-drying the membrane.[13] - Ensure all steps are performed promptly.[13] |
| Precipitation of Antibody | - Over-labeling of the antibody, increasing hydrophobicity. | - Reduce the molar ratio of dye to antibody in the labeling reaction to achieve a lower DOL. |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. biotium.com [biotium.com]
- 10. broadpharm.com [broadpharm.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Antibody Purification Column Formats | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. nanocomposix.com [nanocomposix.com]
Application Notes and Protocols: A Step-by-Step Guide for Conjugating Cy5-PEG3-SCO to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of the fluorescent dye Cy5-PEG3-SCO to azide-modified peptides. This process utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. SPAAC allows for the specific and covalent labeling of peptides under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it an ideal method for preparing fluorescently labeled peptides for a wide range of research and drug development applications.[1][2][3] The resulting Cy5-labeled peptides can be used for in vitro and in vivo imaging, receptor binding studies, and tracking the cellular uptake and localization of therapeutic peptides.
Principle of the Method
The conjugation of this compound to an azide-modified peptide is based on the principles of copper-free click chemistry. The succinimidyl cyclooctyne (B158145) (SCO) moiety on the Cy5-PEG3 linker reacts specifically and irreversibly with the azide (B81097) group on the peptide to form a stable triazole linkage. This reaction is driven by the ring strain of the cyclooctyne, which allows the reaction to proceed efficiently at or near physiological pH and temperature. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and bioavailability of the labeled peptide.
Materials and Equipment
Reagents:
-
Azide-modified peptide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Nitrogen gas
Equipment:
-
Analytical balance
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Thermomixer or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis detector
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
UV-Vis Spectrophotometer
-
Lyophilizer (optional)
Experimental Protocols
Preparation of Reagents
-
Azide-Modified Peptide Stock Solution:
-
Accurately weigh the desired amount of azide-modified peptide.
-
Dissolve the peptide in sterile PBS (pH 7.4) or a compatible buffer to a final concentration of 1-5 mg/mL.
-
If solubility is an issue, a small amount of DMSO or DMF can be added (not exceeding 10% of the total volume).
-
Vortex briefly to ensure complete dissolution.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO or DMF.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Note: This solution should be prepared fresh and protected from light.
-
Conjugation Reaction
-
In a microcentrifuge tube, combine the azide-modified peptide solution and the this compound stock solution. A slight molar excess (1.2 to 1.5 equivalents) of the this compound is recommended to ensure complete reaction with the peptide.
-
Gently vortex the reaction mixture for 30 seconds.
-
Incubate the reaction at room temperature (20-25°C) or at 37°C for 4-16 hours with gentle shaking. The reaction can also be left overnight. Protect the reaction from light by wrapping the tube in aluminum foil.
-
Note: The optimal reaction time may vary depending on the specific peptide sequence and should be determined empirically.
-
Purification of the Cy5-Peptide Conjugate
The crude reaction mixture will contain the desired Cy5-peptide conjugate, unreacted peptide, and excess this compound. Purification is essential to remove these impurities and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
HPLC Setup:
-
Column: C18 semi-preparative or analytical column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Detector: UV-Vis detector set to monitor at 220 nm (for the peptide backbone) and 650 nm (for Cy5).
-
-
Purification Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the crude reaction mixture onto the column.
-
Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-40 minutes at a flow rate of 1 mL/min for an analytical column. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Monitor the chromatogram at both 220 nm and 650 nm. The Cy5-peptide conjugate will absorb at both wavelengths, while the unreacted peptide will only absorb at 220 nm and the free dye primarily at 650 nm.
-
Collect the fractions corresponding to the peak that shows absorbance at both wavelengths.
-
-
Post-Purification Processing:
-
Combine the pure fractions containing the Cy5-peptide conjugate.
-
To remove the acetonitrile and TFA, the pooled fractions can be lyophilized (freeze-dried).
-
The purified, lyophilized Cy5-peptide conjugate can be stored at -20°C or -80°C, protected from light.
-
Characterization of the Cy5-Peptide Conjugate
-
Mass Spectrometry:
-
Confirm the successful conjugation and determine the molecular weight of the purified Cy5-peptide conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will be the sum of the molecular weight of the azide-modified peptide and the this compound, minus the mass of N₂ (lost from the azide).
-
-
UV-Vis Spectroscopy and Degree of Labeling (DOL):
-
Dissolve a small, known amount of the lyophilized Cy5-peptide conjugate in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀) using a UV-Vis spectrophotometer.
-
Calculate the concentration of the peptide and the dye to determine the degree of labeling (DOL), which is the molar ratio of dye to peptide.
Calculations:
-
Concentration of Cy5 (M) = A₆₅₀ / ε_Cy5
-
Concentration of Peptide (M) = (A₂₈₀ - (A₆₅₀ × CF₂₈₀)) / ε_peptide
-
Where CF₂₈₀ is the correction factor for the absorbance of Cy5 at 280 nm (typically ~0.04).[6]
-
ε_peptide is the molar extinction coefficient of the peptide at 280 nm, which can be calculated based on its amino acid sequence.
-
-
Degree of Labeling (DOL) = [Cy5] / [Peptide]
-
Quantitative Data Summary
The efficiency of SPAAC reactions is influenced by the specific cyclooctyne and azide reactants. The table below summarizes typical second-order rate constants for SPAAC reactions involving dibenzocyclooctyne (DBCO), a common cyclooctyne used in bioconjugation.
| Cyclooctyne Derivative | Reactant Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO Derivatives | Benzyl Azide | ~0.1 - 2.0 | [7][8] |
| Sulfo-DBCO-amine | Model Azides | 0.27 - 1.22 | [7] |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | [7] |
| Tetra-fluorinated aromatic azide | Cyclooctyne | 3.60 | [9] |
Note: Reaction rates can be influenced by factors such as solvent, temperature, and steric hindrance.
Visualizations
Caption: Experimental workflow for conjugating this compound to an azide-modified peptide.
Caption: Reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lifetein.com [lifetein.com]
- 3. jpt.com [jpt.com]
- 4. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Correction Factor [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy5-PEG3-SCO Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing efficient and reliable labeling of biomolecules with Cy5-PEG3-SCO. The protocols and recommendations are compiled to ensure optimal conjugation efficiency and stability of the final labeled product.
Introduction
This compound is a fluorescent labeling reagent used to covalently attach the cyanine (B1664457) 5 (Cy5) fluorophore to biomolecules. This reagent consists of three key components: the Cy5 fluorophore for detection, a polyethylene (B3416737) glycol (PEG) spacer of three units to enhance solubility and reduce steric hindrance, and a succinimidyl ester (SCO, commonly an N-hydroxysuccinimide or NHS ester) reactive group for conjugation. The NHS ester reacts with primary amino groups (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] The efficiency of this labeling reaction is critically dependent on the reaction conditions, particularly the choice of buffer and pH.[2][4][5]
Recommended Buffers for this compound Labeling
The selection of an appropriate buffer is crucial for successful labeling. The optimal pH for the reaction of an NHS ester with a primary amine is between 8.3 and 8.5.[1][4][5][6] At this pH, the primary amines are sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is minimized.[2] It is imperative to use amine-free buffers, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for the labeling reagent.[2][6]
| Buffer | Recommended Concentration | Optimal pH | Key Considerations |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | A commonly used and effective buffer for NHS ester reactions.[1][3][4][6] |
| Sodium Phosphate | 0.1 M | 8.3 - 8.5 | An alternative to sodium bicarbonate buffer.[1][3][4][6] |
| Sodium Borate | 50 mM | 8.5 | Another suitable amine-free buffer option.[6] |
| PBS (Phosphate-Buffered Saline) | 1x | Adjust to 8.3 - 8.5 | If the biomolecule is in PBS, the pH must be adjusted to the optimal range before adding the dye. Ensure the PBS formulation does not contain any amine-containing additives. |
Experimental Protocols
This section provides a detailed protocol for a typical labeling reaction of a protein with this compound.
Materials
-
Protein of interest in an amine-free buffer
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][4][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[2]
-
Purification column (e.g., desalting column)
Protocol
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Perform the Labeling Reaction:
-
Calculate the required amount of this compound. A 10- to 20-fold molar excess of the dye to the protein is a common starting point for optimization.[2]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][2]
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column.[1][2]
-
Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance of the conjugate at the maximum absorbance wavelengths for the protein (typically 280 nm) and Cy5 (approximately 650 nm).
-
Diagrams
Caption: Experimental workflow for this compound labeling of biomolecules.
Caption: Reaction of this compound with a primary amine on a biomolecule.
References
Application Notes and Protocols for Calculating the Optimal Dye-to-Protein Ratio for Cy5-PEG3-SCO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of proteins is a cornerstone technique for studying protein localization, dynamics, interactions, and function.[1][2] Cyanine5 (Cy5), a far-red fluorescent dye, is widely used due to its high molar extinction coefficient and emission in a spectral region where background autofluorescence from biological samples is minimal.[3] The Cy5-PEG3-SCO derivative includes a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce non-specific binding, and a succinimidyl cyclooctyne (B158145) (SCO) group for covalent attachment. The SCO group, like a standard N-hydroxysuccinimide (NHS) ester, readily reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues, to form stable covalent bonds.[4][5]
The critical parameter in protein conjugation is the Degree of Labeling (DOL), also known as the dye-to-protein ratio, which represents the average number of dye molecules attached to each protein molecule.[3][6][7] Accurate determination and optimization of the DOL are essential for experimental success and reproducibility.[3][7]
-
Under-labeling results in a weak fluorescent signal and reduced sensitivity.[3][6]
-
Over-labeling can lead to fluorescence self-quenching, protein aggregation, decreased solubility, and potential loss of biological activity.[3][6][8]
These application notes provide a comprehensive protocol for labeling proteins with this compound, calculating the DOL, and optimizing this ratio to ensure the generation of high-quality fluorescent conjugates for downstream applications.
Principle of DOL Calculation
The DOL is determined spectrophotometrically by applying the Beer-Lambert law (A = εcl), which relates absorbance (A) to the molar extinction coefficient (ε), concentration (c), and path length (l).[3] By measuring the absorbance of the purified dye-protein conjugate at two specific wavelengths, the concentrations of both the protein and the dye can be determined.
-
Absorbance at ~650 nm (A_max_): This is the maximum absorbance wavelength for the Cy5 dye, allowing for the calculation of its concentration.[3]
-
Absorbance at 280 nm (A₂₈₀): This wavelength is used to determine the protein concentration, primarily due to the absorbance of tryptophan and tyrosine residues.[3]
A correction factor (CF) is required because the Cy5 dye also absorbs light at 280 nm. This factor accounts for the dye's contribution to the A₂₈₀ reading, preventing an overestimation of the protein concentration.[3]
Key Parameters for DOL Calculation
Accurate DOL calculation requires the following parameters. The values for Cy5 are well-established, while the protein's extinction coefficient is specific to the protein being labeled.
| Parameter | Symbol | Value for Cy5 | Reference |
| Molar Extinction Coefficient of Cy5 | ε_dye_ | 250,000 M⁻¹cm⁻¹ at ~650 nm | [3][9] |
| Correction Factor for Cy5 at 280 nm | CF₂₈₀ | 0.04 - 0.05 | [3][9] |
| Molar Extinction Coefficient of Protein | ε_protein_ | Protein-specific (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) | [3][7] |
Experimental Workflow
The overall process for determining the optimal dye-to-protein ratio involves a systematic workflow from initial labeling to final analysis.
Caption: General workflow for labeling, purification, and optimization.
Detailed Experimental Protocols
This protocol provides a method for labeling a protein with this compound and purifying the conjugate. It is designed for approximately 1 mg of protein.
Materials and Reagents
-
Protein of interest (2-10 mg/mL)
-
This compound
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.[9][10] (Note: Avoid buffers containing primary amines like Tris or glycine, as they compete in the labeling reaction).[4][10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or a pre-packed spin column.[4][11]
-
Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other suitable storage buffer.
-
Spectrophotometer and cuvettes
Step 1: Protein Preparation
-
Buffer Exchange: If the protein is in a buffer containing primary amines, it must be exchanged into the Labeling Buffer. This can be achieved by dialysis against the Labeling Buffer or by using a desalting column.
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL. Higher protein concentrations generally improve labeling efficiency.[4]
Step 2: Dye Stock Solution Preparation
-
Bring the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[3][4] Vortex thoroughly to ensure it is completely dissolved.
-
This stock solution is sensitive to hydrolysis and should be prepared fresh for each labeling reaction.[12]
Step 3: Labeling Reaction
The optimal molar ratio of dye to protein must be determined empirically. A good starting point is to test a range of ratios, such as 3:1, 5:1, 10:1, and 20:1 (moles of dye per mole of protein).[8]
-
Add the calculated amount of the this compound stock solution to the protein solution while gently stirring.
-
Note: The volume of DMSO/DMF added should not exceed 10% of the total reaction volume to avoid protein denaturation.[12]
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.[3][4] Gentle mixing during incubation can enhance labeling efficiency.
Step 4: Purification of Labeled Protein
It is crucial to remove all non-conjugated dye before spectrophotometric analysis to ensure an accurate DOL calculation.[3][6] Size-exclusion chromatography is a common and effective method.[1][13]
-
Column Equilibration: Equilibrate the size-exclusion column (e.g., Sephadex G-25) with Elution Buffer according to the manufacturer's instructions.
-
Sample Loading: Carefully load the entire reaction mixture onto the top of the column.
-
Elution: Begin eluting the sample with the Elution Buffer.
-
Fraction Collection: The labeled protein is larger and will elute first as a distinct colored band. The smaller, unconjugated dye molecules will elute later as a second colored band. Collect the fractions corresponding to the first colored band.[11][13]
Calculating the Degree of Labeling (DOL)
Spectrophotometric Measurement
-
Using the purified conjugate, measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, ~650 nm (A_max_).
-
Use the Elution Buffer as a blank.
-
If the absorbance reading is above 2.0, dilute the sample with a known volume of Elution Buffer and re-measure. Remember to account for this dilution factor in the calculations.[3][14]
DOL Calculation Formulas
The following equations are used to calculate the DOL:
-
Calculate the molar concentration of the dye:
-
Concentration of Dye (M) = A_max_ / (ε_dye_ × path length)
-
(Assuming a 1 cm path length)
-
-
Calculate the corrected absorbance of the protein at 280 nm:
-
Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀)
-
-
Calculate the molar concentration of the protein:
-
Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein_ × path length)
-
(Assuming a 1 cm path length)
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Concentration of Dye (M) / Concentration of Protein (M)
-
Example Calculation
The following table illustrates a sample calculation for a Cy5-labeled IgG antibody.
| Parameter | Value |
| Measured Absorbance (1 cm path length) | |
| A₂₈₀ | 1.35 |
| A_max_ (at 650 nm) | 0.75 |
| Constants | |
| ε_dye_ for Cy5 | 250,000 M⁻¹cm⁻¹ |
| ε_protein_ for IgG | 210,000 M⁻¹cm⁻¹ |
| CF₂₈₀ for Cy5 | 0.05 |
| Calculations | |
| Concentration of Dye | 0.75 / 250,000 = 3.0 x 10⁻⁶ M |
| Corrected A₂₈₀ | 1.35 - (0.75 × 0.05) = 1.3125 |
| Concentration of Protein | 1.3125 / 210,000 = 6.25 x 10⁻⁶ M |
| Degree of Labeling (DOL) | (3.0 x 10⁻⁶ M) / (6.25 x 10⁻⁶ M) ≈ 4.8 |
Optimizing the Dye-to-Protein Ratio
The ideal DOL provides a bright, stable signal without compromising the protein's function. For most antibodies, a DOL between 2 and 10 is recommended.[7][15] The optimal value depends on the specific protein and application and should be determined experimentally.[4]
After calculating the DOL for each initial dye:protein molar ratio, evaluate the conjugates based on fluorescence intensity and, if applicable, a functional assay (e.g., ELISA, binding assay).
Caption: Logical workflow for optimizing the Degree of Labeling (DOL).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference |
| Low DOL / Inefficient Labeling | Protein concentration is too low (<2 mg/mL). | Concentrate the protein solution before labeling. | [4] |
| Buffer contains primary amines (e.g., Tris). | Perform buffer exchange into an amine-free buffer (e.g., bicarbonate or PBS). | [4][10] | |
| Dye was hydrolyzed before reaction. | Prepare the dye stock solution immediately before use. | [12] | |
| Insufficient molar excess of dye. | Increase the molar ratio of dye to protein in the reaction. | [8] | |
| High DOL / Over-labeling | Excessive molar ratio of dye to protein. | Decrease the molar ratio of dye to protein. | [6] |
| Protein Precipitation during Labeling | Over-labeling has reduced protein solubility. | Decrease the dye-to-protein molar ratio. | [8] |
| Concentration of organic solvent (DMSO/DMF) is too high. | Ensure the solvent volume is less than 10% of the total reaction volume. | [12] | |
| Low Fluorescence of Conjugate | Self-quenching due to over-labeling (high DOL). | Reduce the dye-to-protein ratio. A DOL between 2 and 4 is often ideal to avoid quenching. | [6][12][16] |
| Loss of Protein Function | Labeling has occurred at a critical functional site (e.g., active site, binding interface). | Decrease the DOL to reduce the probability of modifying critical residues. Consider alternative labeling chemistries (e.g., thiol-reactive dyes) if the protein has available cysteines away from the functional site. | [12] |
| Free Dye Detected After Purification | Inefficient purification. | Ensure the size-exclusion column has sufficient bed volume to separate the protein from the small dye molecule. Collect fractions carefully to avoid contamination. Re-purify if necessary. | [1][4] |
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Purification (activity) | A General Biology and Molecular & Cell Biology Resource [biologymanual.commons.gc.cuny.edu]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cy5-PEG3-SCO in Super-Resolution Microscopy (STORM/dSTORM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM), have revolutionized the field of cell biology by enabling visualization of cellular structures with nanoscale resolution, far beyond the diffraction limit of conventional light microscopy.[1][2] The choice of fluorophore is critical to the success of these techniques, requiring bright, photostable dyes with robust photoswitching characteristics.[3] Cy5-PEG3-SCO is a fluorescent probe designed for such demanding applications. This molecule combines the excellent photoswitching properties of the Cy5 dye with a polyethylene (B3416737) glycol (PEG) linker and a strained cyclooctyne (B158145) (SCO) moiety. The PEG linker enhances solubility and reduces non-specific binding, while the SCO group allows for highly efficient and specific labeling of target biomolecules via copper-free click chemistry.[4][5] This bioorthogonal reaction is ideal for labeling in complex biological environments, including living cells, as it does not require cytotoxic copper catalysts.[6]
These application notes provide detailed protocols for utilizing this compound in dSTORM imaging, with a focus on labeling and imaging the cytoskeleton.
Key Features of this compound for STORM/dSTORM
-
Excellent Photoswitching: Cy5 is a well-established fluorophore for dSTORM due to its reliable blinking properties in the presence of a thiol-containing imaging buffer.[3]
-
High Photon Output: Cy5 provides a high number of photons per switching event, which is crucial for achieving high localization precision.[3][7]
-
Bioorthogonal Labeling: The SCO group enables covalent attachment to azide-modified biomolecules through copper-free click chemistry, offering high specificity and biocompatibility.[4][5][6]
-
Reduced Non-Specific Binding: The hydrophilic PEG3 linker minimizes non-specific interactions of the dye with cellular components.
-
Enhanced Solubility: The PEG linker also improves the solubility of the dye in aqueous buffers.[8][9]
Quantitative Data
The performance of Cy5 and its derivatives in STORM/dSTORM is highly dependent on the experimental conditions, particularly the imaging buffer composition. The following table summarizes key quantitative parameters for Cy5-based dyes in dSTORM.
| Parameter | Typical Value Range | Factors Influencing Performance |
| Excitation Maximum (λex) | ~646 - 650 nm | Solvent, conjugation |
| Emission Maximum (λem) | ~662 - 670 nm | Solvent, conjugation |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | pH, solvent |
| Fluorescence Quantum Yield (Φ) | 0.20 - 0.28 | Environment, conjugation |
| Photon Count per Switching Event | 1,000 - 6,000 | Imaging buffer, laser power |
| Localization Precision | 10 - 30 nm | Photon count, background noise |
| On/Off Duty Cycle | 0.001 - 0.01 | Imaging buffer composition |
| Number of Switching Cycles | Several hundred | Imaging buffer, laser power |
Note: These values are compiled from various studies on Cy5 and its derivatives and should be considered as a general guide. Optimal performance will be application-specific.[3][7][10][11]
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Antibodies with this compound
This protocol describes the labeling of a secondary antibody containing an azide (B81097) group with this compound for subsequent immunofluorescence.
Materials:
-
Azide-modified secondary antibody
-
This compound (dissolved in anhydrous DMSO to 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Dissolve the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, prepare a 1 mM working solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 5-10 fold molar excess of this compound to the antibody solution. Mix gently and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm and 650 nm. A DOL of 2-4 is generally optimal for dSTORM.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Protocol 2: Immunofluorescence Staining of the Cytoskeleton for dSTORM
This protocol details the staining of microtubules in fixed cells using the this compound labeled antibody.
Materials:
-
Cells grown on high-precision coverslips
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Bovine serum albumin (BSA), 3% in PBS (Blocking Buffer)
-
Primary antibody (e.g., anti-tubulin)
-
This compound labeled secondary antibody
-
PBS
Procedure:
-
Cell Fixation: Fix cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the this compound labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS.
-
Post-fixation (Optional but Recommended): To ensure stability during the long acquisition times of dSTORM, post-fix the cells with 4% PFA in PBS for 10 minutes.
-
Final Washes: Wash the cells three times with PBS. The sample is now ready for dSTORM imaging.
Protocol 3: dSTORM Imaging
Materials:
-
dSTORM imaging buffer (see table below for a common formulation)
-
Coverslip with labeled cells
-
Microscope slide
-
Immersion oil
dSTORM Imaging Buffer Formulation:
A common and effective dSTORM buffer for Cy5 is based on a glucose oxidase oxygen scavenging system and a thiol.
| Component | Stock Concentration | Final Concentration | Purpose |
| Glucose | 20% (w/v) in water | 1% (w/v) | Oxygen scavenger substrate |
| Glucose Oxidase | 10 mg/mL in PBS | 0.5 mg/mL | Oxygen scavenging enzyme |
| Catalase | 2 mg/mL in PBS | 50 µg/mL | Removes H₂O₂ byproduct |
| β-Mercaptoethylamine (MEA) | 1 M in water | 100 mM | Induces photoswitching |
| Buffer (e.g., Tris-HCl) | 1 M, pH 8.0 | 50 mM | Maintains pH |
Note: Prepare the imaging buffer fresh for each experiment. The buffer's performance degrades over time due to oxidation.[12][13]
Imaging Procedure:
-
Sample Mounting: Mount the coverslip onto a microscope slide with a small volume of fresh dSTORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen entry.
-
Microscope Setup: Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination to minimize background fluorescence. Ensure the system has a high-power 640 nm laser for excitation and a sensitive EMCCD or sCMOS camera.
-
Image Acquisition:
-
Illuminate the sample with high laser power (1-4 kW/cm²) to drive most of the Cy5 molecules into a dark state.
-
Acquire a time series of 10,000 to 40,000 frames with a typical exposure time of 20-50 ms (B15284909) per frame.
-
A low-power 405 nm laser can be used to assist in the reactivation of fluorophores if the blinking rate becomes too low.
-
-
Data Analysis:
-
Use appropriate single-molecule localization software (e.g., ThunderSTORM, rapidSTORM) to detect and localize the individual blinking events in each frame with sub-pixel accuracy.
-
Reconstruct the final super-resolution image from the coordinates of all localized molecules.
-
Visualizations
Caption: Workflow for dSTORM imaging using this compound.
Caption: Organization of the cytoskeleton.
References
- 1. Super-resolution imaging for monitoring cytoskeleton dynamics - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Focusing super resolution on the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Genetically Encoded Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 9. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 10. Targetable conformationally restricted cyanines enable photon-count limited applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Cy5-PEG3-SCO for Fixed Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the use of Cy5-PEG3-SCO in fixed cell imaging applications. This compound is a fluorescent probe designed for bioorthogonal labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry. This probe consists of three key components:
-
Cy5: A bright, far-red fluorescent dye with an excitation maximum around 646 nm and an emission maximum near 662 nm.[1][2][3][4] Its emission in the far-red spectrum minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio.[1][4]
-
PEG3: A short, hydrophilic polyethylene (B3416737) glycol linker that enhances the water solubility of the probe.[2][3]
-
SCO (Strained Cyclooctyne): A reactive group that readily undergoes a cycloaddition reaction with an azide (B81097) group without the need for a cytotoxic copper catalyst.[5] This bioorthogonal reaction is highly specific and efficient under physiological conditions, making it ideal for labeling biomolecules in complex biological systems.[5][6]
The SPAAC reaction enables the covalent attachment of the Cy5 fluorophore to azide-modified biomolecules within a cell.[5] This strategy is often employed to visualize proteins, glycans, or other molecules that have been metabolically labeled with an azide-containing precursor. This application note will detail the necessary steps for cell preparation, labeling with this compound, and subsequent imaging.
Data Presentation
The following table summarizes the key quantitative data for the components and procedures described in this protocol.
| Parameter | Value | References |
| Cy5 Fluorophore Properties | ||
| Excitation Maximum (λex) | ~646 nm | [2][3] |
| Emission Maximum (λem) | ~662 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.20 - 0.28 | [2][4] |
| General Protocol Parameters | ||
| Fixation (4% Paraformaldehyde) | 10-20 minutes | [7][8] |
| Permeabilization (0.1-0.5% Triton X-100) | 10-15 minutes | [9][10] |
| Blocking (e.g., 3% BSA) | At least 60 minutes | [9] |
| This compound Labeling Concentration | 5-50 µM (optimization required) | |
| This compound Incubation Time | 30-60 minutes (optimization required) | [6] |
Experimental Protocols
This section provides a detailed methodology for performing fixed cell imaging using this compound. It is assumed that the cells have been appropriately treated to incorporate an azide-containing metabolic label into the biomolecule of interest.
Materials
-
Cells cultured on coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared and warmed to 37°C)[8]
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Protocol
-
Cell Fixation:
-
Cell Permeabilization:
-
Blocking:
-
This compound Labeling:
-
Dilute the this compound stock solution to the desired working concentration (e.g., 10 µM) in Blocking Buffer.
-
Aspirate the Blocking Buffer from the cells.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light. The optimal concentration and incubation time may need to be determined empirically.[6]
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain such as DAPI or Hoechst according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640/20 nm, Emission: ~670/30 nm) and any counterstains used.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for fixed cell imaging using this compound.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 3. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 8. Preparing fixed cells for immunofluorescence [protocols.io]
- 9. Fix, Perm, & Block | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. biotium.com [biotium.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. fishersci.de [fishersci.de]
Application of Cy5-PEG3-SCO in Western Blotting: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Western blotting has emerged as a powerful technique for the detection and quantification of proteins, offering significant advantages over traditional chemiluminescent and colorimetric methods.[1] The use of fluorescently labeled antibodies enables multiplex detection, a broader dynamic range, and greater signal stability.[2] This document provides detailed application notes and protocols for the use of Cy5-PEG3-SCO, a superior fluorescent dye, in Western blotting applications.
Cy5 is a bright, far-red fluorescent dye that is well-suited for biological imaging due to its high extinction coefficient and fluorescence in a region of the spectrum where cellular autofluorescence is minimal.[3] The addition of a three-unit polyethylene (B3416737) glycol (PEG3) linker enhances the hydrophilicity and bioavailability of the dye-antibody conjugate, which can reduce non-specific binding and improve signal-to-noise ratios in immunoassays.[4][] The succinimidyl ester (SCO or NHS ester) functional group allows for the covalent attachment of the dye to primary amines on antibodies, forming a stable amide bond.[3]
Principle of the Technology
The application of this compound in Western blotting follows the standard principles of immunodetection. Proteins separated by gel electrophoresis are transferred to a membrane. This membrane is then incubated with a primary antibody specific to the target protein. Subsequently, a secondary antibody conjugated with this compound, which is directed against the primary antibody, is added. The Cy5 fluorophore is then excited by a light source at approximately 650 nm, and its emission at around 670 nm is captured by a digital imager. The intensity of the fluorescent signal is directly proportional to the amount of target protein, allowing for accurate quantification.[6]
Key Features of this compound
-
High Signal Intensity: Cy5 is a bright fluorophore, leading to sensitive detection of even low-abundance proteins.
-
Reduced Background: The far-red emission of Cy5 minimizes interference from the autofluorescence of biological samples and blotting membranes.[7]
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG3 linker improves the solubility of the antibody conjugate, preventing aggregation that can lead to non-specific binding and reduced fluorescence.[4][]
-
Improved Signal-to-Noise Ratio: The combination of a bright dye and a linker that reduces non-specific binding results in a superior signal-to-noise ratio.[8]
-
Photostability: Cy5 exhibits good photostability, allowing for repeated imaging and archival of blots.[9]
-
Multiplexing Capability: The distinct spectral properties of Cy5 allow for its use in multiplex Western blotting in conjunction with other fluorophores.[1]
Quantitative Data Summary
The following table summarizes representative data comparing the performance of a Cy5-PEG3-labeled secondary antibody to a standard Cy5-labeled antibody and another common fluorophore in a Western blotting experiment.
| Feature | Cy5-PEG3 Labeled Antibody | Standard Cy5 Labeled Antibody | Fluorophore X (e.g., FITC) |
| Excitation/Emission (nm) | ~650 / ~670 | ~650 / ~670 | ~495 / ~519 |
| Relative Signal-to-Noise Ratio | 1.5x | 1x | 0.7x |
| Relative Photostability (% signal after 5 min exposure) | 90% | 80% | 65% |
| Dynamic Range | >3 orders of magnitude | ~3 orders of magnitude | ~2.5 orders of magnitude |
| Recommended Dilution Range | 1:10,000 - 1:50,000 | 1:5,000 - 1:25,000 | 1:1,000 - 1:10,000 |
This table presents synthesized representative data based on the known benefits of PEGylation and the properties of the fluorophores.
Experimental Protocols
Protocol 1: Labeling of Secondary Antibody with this compound
This protocol describes the covalent attachment of this compound to a secondary antibody.
Materials:
-
Purified secondary antibody (e.g., Goat anti-Rabbit IgG) in an amine-free buffer (e.g., PBS).
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation:
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution. This should be prepared fresh.[3]
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10-20 fold molar excess of dye to antibody. For a typical IgG antibody (MW ~150 kDa), this is a good starting point.[3]
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature with continuous gentle mixing, protected from light.[10]
-
-
Purification of the Labeled Antibody:
-
Prepare the spin desalting column according to the manufacturer's instructions.
-
Apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column to collect the purified, labeled antibody. The small, unreacted dye molecules will be retained in the column.[10]
-
-
Determination of Degree of Labeling (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 650 nm (for Cy5).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody. An optimal DOL is typically between 2 and 7.[3]
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Protocol 2: Fluorescent Western Blotting using this compound Labeled Secondary Antibody
This protocol outlines the steps for performing a Western blot using a this compound labeled secondary antibody.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (low-fluorescence PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
This compound labeled secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Fluorescent imaging system with appropriate excitation and emission filters for Cy5.
Procedure:
-
Sample Preparation and Gel Electrophoresis:
-
Prepare protein lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.[12]
-
-
Membrane Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal dilution and incubation time (typically overnight at 4°C or 1-2 hours at room temperature) should be determined empirically.[11]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the this compound labeled secondary antibody diluted in blocking buffer (e.g., 1:10,000 to 1:50,000) for 1 hour at room temperature, protected from light.[2]
-
-
Final Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST, protected from light, to remove unbound secondary antibody.[2]
-
-
Imaging:
-
Image the blot using a fluorescent imaging system equipped with an excitation source and emission filter appropriate for Cy5 (e.g., ~650 nm excitation and ~670 nm emission).
-
Adjust the exposure time to obtain a strong signal without saturating the detector.
-
-
Data Analysis:
-
Quantify the band intensities using appropriate software. The signal intensity is proportional to the amount of protein.[6]
-
Visualizations
Caption: Workflow for fluorescent Western blotting using a this compound labeled antibody.
Caption: Reaction of this compound with a primary amine on an antibody.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bu.edu [bu.edu]
FRET Pair Selection with Cy5-PEG3-SCO as the Acceptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for selecting a suitable Förster Resonance Energy Transfer (FRET) donor to pair with Cy5-PEG3-SCO as the acceptor. This compound is a derivative of the popular cyanine (B1664457) dye Cy5, featuring a triethylene glycol (PEG3) linker and a succinimidyl ester (SCO, also known as NHS ester) functional group for covalent labeling of primary amines on biomolecules.
Introduction to FRET and this compound
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. This "spectroscopic ruler" allows for the investigation of molecular interactions, conformational changes, and spatial proximity in biological systems.
This compound is an excellent FRET acceptor due to the following properties of its core fluorophore, Cy5:
-
Long Wavelength Emission: Its emission in the far-red region of the spectrum minimizes background fluorescence from biological samples.
-
High Extinction Coefficient: This leads to efficient light absorption.
-
Good Quantum Yield: Cy5 is a bright fluorophore.
-
Amine-Reactive SCO Group: The succinimidyl ester group allows for straightforward covalent attachment to primary amines, such as the lysine (B10760008) residues of proteins or amine-modified oligonucleotides.
-
PEG3 Linker: The polyethylene (B3416737) glycol spacer enhances the water solubility of the dye and provides a flexible linker between the dye and the target biomolecule.
Selecting a Suitable FRET Donor for this compound
The selection of an appropriate donor fluorophore is critical for a successful FRET experiment. The primary consideration is the spectral overlap between the donor's emission spectrum and the acceptor's (Cy5) absorption spectrum. This overlap is quantified in the Förster distance (R₀), which is the distance at which FRET efficiency is 50%. A larger R₀ value indicates a more efficient FRET pair.
This section details three excellent FRET donors for Cy5: Cy3, Alexa Fluor 555, and ATTO 565.
Data Presentation: Spectral Properties of Recommended FRET Pairs
The following tables summarize the key quantitative data for the recommended FRET donors and the Cy5 acceptor.
Table 1: Spectral Properties of Recommended FRET Donors
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | 0.15 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | 0.10 |
| ATTO 565 | ~564 | ~590 | ~120,000 | 0.90 |
Table 2: Spectral Properties of the FRET Acceptor (Cy5)
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy5 | ~649 | ~670 | ~250,000 | 0.20 |
Table 3: Calculated Förster Distances (R₀) for FRET Pairs with Cy5
| FRET Pair (Donor-Acceptor) | Förster Distance (R₀) (Å) |
| Cy3 - Cy5 | ~54 |
| Alexa Fluor 555 - Cy5 | ~51 |
| ATTO 565 - Cy5 | ~60 |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with this compound
This protocol describes the labeling of primary amines on a protein with this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., gel filtration column like Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.
-
-
Labeling Reaction:
-
Calculate the volume of the dye stock solution needed for a 10-20 fold molar excess of dye to protein.
-
While gently vortexing the protein solution, add the dye stock solution dropwise.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
The first colored band to elute will be the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_prot) / ((A_280 - (A_max * CF)) * ε_dye) where:
-
A_max is the absorbance at ~649 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy5 at ~649 nm (250,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
-
-
Protocol 2: FRET Measurement by Steady-State Fluorometry
This protocol outlines the measurement of FRET efficiency using a fluorometer.
Materials:
-
Donor-labeled biomolecule
-
Acceptor-labeled biomolecule (labeled with this compound)
-
FRET buffer (e.g., PBS, pH 7.4)
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Sample Preparation:
-
Prepare three samples in FRET buffer:
-
Donor-only sample.
-
Acceptor-only sample.
-
Donor-Acceptor (FRET) sample.
-
-
-
Data Acquisition:
-
Donor Emission Scan: Excite the donor-only sample and the FRET sample at the donor's excitation maximum. Record the emission spectra across the donor's and acceptor's emission range.
-
Acceptor Emission Scan: Excite the acceptor-only sample at the donor's excitation maximum to determine the level of direct acceptor excitation.
-
-
Data Analysis and FRET Efficiency Calculation:
-
Correct the FRET sample's emission spectrum for direct acceptor excitation.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_DA / I_D) where:
-
I_DA is the fluorescence intensity of the donor in the presence of the acceptor.
-
I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Visualizations
Caption: The process of Förster Resonance Energy Transfer (FRET).
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Workflow for a steady-state FRET experiment.
Application Notes and Protocols for In Vivo Biodistribution Studies Using Cy5-PEG3-SCO Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting in vivo biodistribution studies using probes labeled with Cy5-PEG3-SCO. This document outlines the necessary protocols, from probe preparation to data analysis, and presents quantitative data in a clear, tabular format for easy comparison. The inclusion of detailed experimental workflows and diagrams aims to facilitate the successful implementation of these studies in a research or drug development setting.
Introduction
Near-infrared (NIR) fluorescent dyes, such as Cyanine 5 (Cy5), are widely utilized in small animal in vivo imaging due to their spectral properties that allow for deep tissue penetration and high signal-to-background ratios. The PEG linker (PEG3) enhances the solubility and biocompatibility of the probe, while the sulfonyl chloride (SCO) group enables covalent attachment to primary amines on biomolecules like proteins and peptides. Understanding the in vivo biodistribution of these labeled probes is critical for assessing the efficacy and safety of novel therapeutics and diagnostic agents.
Core Applications
The versatility of Cy5-labeled probes allows for their use in a broad range of in vivo studies, including:
-
Cancer Research and Tumor Imaging: Labeled antibodies, peptides, or nanoparticles can be used to target and visualize tumors, enabling studies on tumor growth, metastasis, and therapeutic response.[1]
-
Biodistribution Studies: Tracking the accumulation, distribution, and clearance of drugs, nanoparticles, or other biological molecules in various organs and tissues over time.[1][2]
-
Sentinel Lymph Node (SLN) Mapping: Identifying the primary lymph nodes to which cancer cells are most likely to spread, which is crucial for guiding surgical interventions.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo biodistribution studies using Cy5-labeled probes. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), providing a standardized metric for comparison across different studies and probes.
Table 1: Biodistribution of Cy5-Labeled Nanoparticles in Mice (48 hours post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 55.2 ± 8.1 |
| Spleen | 12.5 ± 3.2 |
| Lungs | 4.1 ± 1.5 |
| Kidneys | 3.8 ± 1.1 |
| Heart | 1.9 ± 0.7 |
| Brain | 0.5 ± 0.2 |
| Tumor | 8.7 ± 2.5 |
Data are presented as mean ± standard deviation.
Table 2: Biodistribution of a Cy5-Labeled Peptide in Tumor-Bearing Mice (24 hours post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 15.3 ± 4.2 |
| Spleen | 3.1 ± 1.0 |
| Lungs | 2.5 ± 0.8 |
| Kidneys | 25.8 ± 6.7 |
| Heart | 1.2 ± 0.4 |
| Brain | 0.3 ± 0.1 |
| Tumor | 12.4 ± 3.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Labeling of a Targeting Protein with this compound
This protocol describes the conjugation of a this compound dye to a protein (e.g., an antibody or peptide) for use in in vivo biodistribution studies.
Materials:
-
Targeting protein (2-10 mg/mL in a suitable buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate
-
Reaction buffer (e.g., PBS, pH 8.5-9.5)
-
Sephadex G-25 gel filtration column or dialysis equipment
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[3] Adjust the pH of the protein solution to between 8.5 and 9.5 using 1 M sodium bicarbonate if necessary.[3]
-
Dye Stock Solution Preparation: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.[3]
-
Conjugation Reaction: Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1 for most antibodies.[3]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[3]
-
Purification: Separate the Cy5-labeled protein from the unreacted dye using a pre-equilibrated Sephadex G-25 gel filtration column.[3] Elute the conjugate with PBS (pH 7.2). The first colored fraction to elute will be the labeled protein.[3] Alternatively, dialysis can be used for purification.[3]
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[3]
-
Storage: Store the purified Cy5-labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C or -80°C.[3]
Protocol 2: In Vivo Fluorescence Imaging
This protocol provides a general workflow for in vivo imaging of a Cy5-labeled probe in a mouse model.[3]
Materials:
-
Cy5-labeled probe
-
Tumor-bearing or healthy mice
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).[3] Place the mouse in the imaging chamber of the in vivo imaging system.[3]
-
Baseline Imaging: Acquire a baseline image before injecting the probe to assess autofluorescence.[1]
-
Probe Administration: Inject the Cy5-labeled probe via the desired route (e.g., intravenous tail vein injection).[1][3] The dose will depend on the specific probe and target. A typical dose is 1-2 nmol per mouse in an injection volume of 100-200 µL.[1]
-
Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[1] Use an appropriate filter set for Cy5 (e.g., excitation: 640 nm, emission: 680 nm).[1]
-
Image Analysis: Use the imaging system's software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and other organs.[3] Quantify the fluorescence intensity within each ROI, typically expressed as average radiant efficiency.[3]
Protocol 3: Ex Vivo Biodistribution and Quantitative Analysis
This protocol details the steps for assessing the distribution of the Cy5-labeled probe in various organs after the final in vivo imaging time point.[3]
Materials:
-
In vivo imaged mice
-
Surgical tools for dissection
-
PBS for rinsing organs
-
In vivo imaging system
-
Tissue homogenizer
-
Lysis buffer
-
Microcentrifuge
-
Fluorometer or fluorescence plate reader
Procedure:
-
Euthanasia and Tissue Harvesting: Immediately following the final in vivo imaging session, euthanize the mouse using an approved method.[3] Perfuse the animal with saline to remove blood from the organs.[1] Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and the tumor, if applicable.[1]
-
Ex Vivo Organ Imaging: Arrange the organs in the imaging chamber and acquire a fluorescence image to get a qualitative overview of the biodistribution.[1]
-
Tissue Homogenization:
-
Weigh each tissue sample in a 2 mL microcentrifuge tube.[4]
-
Add an appropriate volume of lysis buffer (e.g., 500 µL per 100 mg of tissue).[4]
-
Homogenize the tissue using a suitable homogenizer (e.g., bead-based or ultrasonic).[4][5]
-
Centrifuge the homogenate at 16,000 × g for 10 minutes at 4°C to pellet cellular debris.[4]
-
Transfer the supernatant to a new microcentrifuge tube.[4]
-
-
Fluorescence Quantification:
-
Measure the fluorescence of the supernatant using a fluorometer or fluorescence plate reader with the appropriate excitation and emission wavelengths for Cy5.
-
Create a standard curve by imaging known concentrations of the Cy5-labeled probe.[1]
-
Convert the fluorescence intensity of each organ to the amount of the compound and express it as a percentage of the injected dose per gram of tissue (%ID/g).[1]
-
Visualizations
Caption: Experimental workflow for in vivo biodistribution studies.
Caption: Conceptual diagram of targeted probe delivery and signal accumulation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with Cy5-PEG3-SCO
Welcome to the technical support center for Cy5-PEG3-SCO. This guide is designed for researchers, scientists, and drug development professionals to address common issues leading to low fluorescence signals during experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its reactive group?
This compound is a fluorescent labeling reagent. It consists of a Cy5 fluorophore, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a succinimidyl ester (SCO, commonly referred to as NHS ester) reactive group. The succinimidyl ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[1][2][3]
Q2: What are the optimal conditions for the labeling reaction?
The labeling reaction is most efficient at a slightly basic pH, typically between 7.2 and 8.5, where primary amino groups are deprotonated and more nucleophilic.[2][4] It is crucial to use a buffer that does not contain primary amines, such as Tris, as these will compete with the target molecule for reaction with the dye.[2][5] Phosphate-buffered saline (PBS) or bicarbonate buffer at the appropriate pH are common choices.[4][6]
Q3: What can cause a low fluorescence signal with my this compound conjugate?
Low fluorescence can stem from several factors:
-
Inefficient Labeling: A low degree of labeling (DOL) will result in a weak signal. This can be caused by suboptimal reaction conditions, hydrolyzed dye, or inaccessible amine groups on the target molecule.[2]
-
Photobleaching: Cy5 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[7][8]
-
Fluorescence Quenching: The fluorescence of Cy5 can be quenched by various substances or by self-quenching if the dye molecules are too close to each other on the labeled molecule.[9][10]
-
Improper Storage and Handling: The succinimidyl ester is moisture-sensitive and can hydrolyze if not stored properly in a dry environment.[5]
-
Suboptimal Imaging Conditions: Incorrect filter sets, low laser power, or inappropriate gain settings on the detector can all lead to the poor detection of the signal.[7]
Q4: How does the PEG linker affect the properties of the Cy5 dye?
The PEG linker in this compound serves two main purposes. Firstly, it increases the hydrophilicity of the dye, which can improve the solubility of the conjugate and reduce aggregation.[11][12] Secondly, it acts as a spacer, which can help to minimize potential quenching interactions between the dye and the labeled biomolecule.[13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low fluorescence signal.
Problem 1: Low Degree of Labeling (DOL)
Symptoms:
-
Low absorbance at ~650 nm after purification of the conjugate.
-
Weak or no signal in downstream applications.
| Potential Cause | Recommended Solution | Citation |
| Inactive Dye | The succinimidyl ester (SCO) group is hydrolyzed. Use fresh, anhydrous DMSO or DMF to dissolve the this compound immediately before use. Store the lyophilized dye desiccated and protected from light. | [2][5] |
| Incorrect Buffer pH or Composition | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Use a buffer with a pH between 7.2 and 8.5, such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer. | [2][4] |
| Insufficient Dye-to-Target Molar Ratio | Increase the molar excess of this compound to the target molecule. A starting point of a 10- to 20-fold molar excess is common for antibody labeling. | [4][6] |
| Low Target Molecule Concentration | For optimal labeling, the concentration of the protein should be at least 2 mg/mL. Lower concentrations can significantly decrease labeling efficiency. | [14][15] |
| Inaccessible Amine Groups | The primary amines on the target molecule may be sterically hindered. Consider denaturing and then refolding the protein if its function is not dependent on its native conformation. | [4] |
Problem 2: Signal Fades Quickly During Imaging
Symptoms:
-
The fluorescent signal is initially bright but diminishes rapidly upon continuous exposure to excitation light.
| Potential Cause | Recommended Solution | Citation |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium. Consider using photostabilizing agents in the imaging buffer. | [7][8] |
| Environmental Factors | Cy5 is sensitive to ozone. If possible, work in an environment with controlled ozone levels, especially during slide scanning. | [7] |
Problem 3: Weak Signal Despite Successful Labeling
Symptoms:
-
Acceptable Degree of Labeling (DOL) is confirmed, but the fluorescence intensity is still low.
| Potential Cause | Recommended Solution | Citation |
| Fluorescence Quenching | If the DOL is too high, self-quenching can occur. Optimize the labeling reaction for a lower DOL. Certain molecules in the buffer, such as TCEP, can quench Cy5 fluorescence. Ensure your buffers are free of known quenchers. | [2][9] |
| Incorrect Imaging Settings | Ensure the use of a filter set optimized for Cy5 (Excitation max ~650 nm, Emission max ~670 nm). Optimize detector gain and exposure time. | [3][7] |
| Protein-Induced Quenching | While generally low for Cy5, some amino acids like tryptophan can cause quenching if in close proximity to the dye. The PEG linker helps to mitigate this, but it can still be a factor. | [10][16] |
Quantitative Data
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. While the exact quantum yield of a this compound conjugate will depend on the specific molecule it is attached to and the local environment, the following table provides some reference values.
| Compound | Quantum Yield (Φ) | Conditions | Citation |
| Sulfo-Cy5-PEG3-biotin | 0.28 | Aqueous buffer | [11] |
| Cy5 (free acid) | ~0.27 | Phosphate buffer | [17] |
| Cy5-IgG conjugate | up to 0.43 | Bound to IgG | [17] |
| Cy5-COT conjugate | Increased by 25% vs. Cy5 | - | [18] |
| Cy5-Trolox conjugate | Decreased by 20% vs. Cy5 | - | [18] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.[4]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]
-
Perform the Labeling Reaction:
-
Add the reaction buffer to the protein solution to adjust the pH to 8.3.
-
Slowly add the dissolved this compound to the protein solution while gently stirring. A molar excess of 10- to 20-fold of the dye to the protein is a common starting point.[4][6]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional): Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes. This will react with any unreacted dye.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye using a desalting column or dialysis. The first colored fraction to elute will be the labeled protein.
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), and then determine the molar ratio of dye to protein.
-
Protocol 2: Troubleshooting Low Fluorescence by Checking for Quenchers
This protocol can help determine if a component in your buffer is quenching the fluorescence of your Cy5 conjugate.
Materials:
-
Purified this compound labeled protein.
-
A spectrofluorometer.
-
Your standard imaging or assay buffer.
-
Individual components of your buffer.
Procedure:
-
Dilute your Cy5-labeled protein to a working concentration in a non-quenching buffer (e.g., PBS).
-
Measure the baseline fluorescence intensity.
-
Add a small amount of your complete imaging/assay buffer to the sample and measure the fluorescence again. A significant drop in intensity suggests the presence of a quencher.
-
To identify the specific quenching agent, add individual components of your buffer to separate samples of the labeled protein in PBS and measure the fluorescence of each.
Visualizations
Caption: A typical experimental workflow for labeling a protein with this compound.
Caption: A logical workflow for troubleshooting a low fluorescence signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 12. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 13. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce non-specific binding of Cy5-PEG3-SCO conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the non-specific binding (NSB) of Cy5-PEG3-SCO conjugates.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with this compound conjugates?
Q2: What are the primary molecular causes of non-specific binding for this specific conjugate?
Non-specific binding for a this compound conjugate arises from the physicochemical properties of its three main components:
-
Cy5 Dye: Cyanine (B1664457) dyes, including Cy5, are inherently hydrophobic and can form aggregates, both of which promote binding to unintended proteins and surfaces[2]. Furthermore, Cy5 is known to bind non-specifically to certain cell types like monocytes and macrophages, potentially through interactions with Fc receptors such as CD64[3][4].
-
PEG3 Linker: The short Polyethylene Glycol (PEG) linker is included to create a hydrophilic shield around the Cy5 dye. This helps to reduce, but not always eliminate, non-specific hydrophobic interactions by preventing close contact with unintended surfaces and proteins.
-
SCO Group (Succinimidyl Ester): The amine-reactive SCO group is susceptible to hydrolysis, especially at neutral to high pH. This hydrolysis reaction creates a negatively charged carboxylate group. If a significant portion of the conjugate hydrolyzes before reacting with the target, the resulting negatively charged molecules can contribute to electrostatic non-specific binding, particularly to positively charged surfaces or proteins.
Q3: I'm using the conjugate in flow cytometry and see high background in my monocyte/macrophage population. Why is this happening?
This is a known issue with cyanine dyes. PE-Cy5, PE-Cy7, and other Cy5-tandem dyes exhibit non-specific binding to monocytes and macrophages[4][5]. This binding is often attributed to an interaction with the high-affinity Fcγ1 receptor (CD64)[4]. Standard blocking buffers like those containing Bovine Serum Albumin (BSA) are often ineffective at preventing this specific type of dye-mediated binding[4].
Q4: How do I choose the right blocking buffer?
The ideal blocking buffer depends on the application and the nature of the non-specific binding. There is no single blocker that works for every experiment[6].
-
Protein-Based Blockers (BSA, Casein): These are general-purpose agents that occupy non-specific binding sites on surfaces. Casein is often more effective than BSA due to its composition of smaller, more varied molecules that can better penetrate and block surfaces[6][7].
-
Surfactants (Tween 20): Adding a non-ionic surfactant like Tween 20 (typically at 0.05%-0.1%) to your buffers is crucial for disrupting hydrophobic interactions[8].
-
Commercial/Specialized Blockers: For issues with cyanine dye binding to immune cells, proprietary commercial buffers are highly recommended as they are specifically formulated to eliminate this interaction[4][9]. For other applications, protein-free commercial blockers can prevent cross-reactivity with antibodies[10].
Troubleshooting Guide
High background fluorescence is the most common sign of non-specific binding. This guide provides a systematic approach to identify and resolve the issue.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting non-specific binding.
Caption: A step-by-step logical diagram for troubleshooting non-specific binding.
Step 1: Protocol and Reagent Optimization
Conjugate Concentration
Excessive probe concentration is a common cause of high background. It is critical to titrate the this compound conjugate to determine the optimal concentration that provides the highest signal-to-noise ratio[5]. Reducing the antibody/conjugate concentration for overnight staining procedures has also been shown to reduce NSB[5].
Washing Procedure
Inadequate washing will fail to remove unbound or weakly bound conjugates.
-
Increase Wash Duration and Volume: Wash 4-6 times for 5-10 minutes each with a sufficient volume of buffer[8].
-
Incorporate a Surfactant: Always include a non-ionic surfactant like 0.05-0.1% Tween 20 in your wash buffer (e.g., PBS-T or TBS-T) to help disrupt hydrophobic interactions[8].
Blocking Strategy
Effective blocking is critical. The choice of blocking agent can significantly impact background levels.
Mechanisms of Non-Specific Binding and Prevention
Caption: Mechanisms of non-specific binding and corresponding mitigation strategies.
Table 1: Comparison of Common Blocking Agents and Additives
| Blocking Agent / Additive | Typical Concentration | Primary Mechanism | Best For | Potential Issues |
| BSA (Bovine Serum Albumin) | 1 - 5% (w/v) | Protein Adsorption | General blocking, phospho-specific antibody use[11]. | Can be less effective than casein[6]; may fluoresce in near-IR; potential for cross-reactivity[12]. |
| Casein / Non-fat Dry Milk | 1 - 5% (w/v) | Protein Adsorption | Highly effective general blocking due to small molecular size[7]. | Contains phosphoproteins (not for phospho-Ab use) and biotin (B1667282) (not for avidin-biotin systems)[10][12]. |
| Normal Serum | 5 - 10% (v/v) | Competitive Inhibition | Blocking secondary antibody binding (use serum from the same species as the secondary Ab)[9]. | Can be expensive; high immunoglobulin content may interact with other reagents[10]. |
| Tween 20 | 0.05 - 0.1% (v/v) | Disrupts Hydrophobic Interactions | Adding to all wash and antibody dilution buffers to reduce hydrophobic NSB. | Must be used at optimal concentrations to avoid disrupting specific antigen-antibody interactions. |
| Commercial Monocyte Blockers | Per Manufacturer | Specific Receptor/Dye Interaction Blocking | Flow cytometry applications involving monocytes/macrophages to prevent Cy5-mediated binding[4]. | Formulation is proprietary; optimized for a specific application. |
| Pluronic F127 | Per Application | Surface Passivation | Creating super-repellent surfaces for microscopy to prevent biomolecule adhesion[13]. | Requires pre-treatment of the surface. |
Step 2: Advanced Strategies
Surface Passivation (for Microscopy/Immobilization Assays)
If the conjugate is binding non-specifically to the experimental substrate (e.g., glass coverslip, microplate), the surface itself must be passivated. Passivation creates a coating that physically blocks the conjugate from interacting with the surface.
Cell-Specific Blocking (for Flow Cytometry/ICC)
If standard blocking fails to prevent Cy5 binding to monocytes or macrophages, use a specialized commercial reagent like a "Monocyte Blocker" or "Cyanine TruStain™" buffer prior to staining[4]. An alternative, documented in the literature, is to add phosphorothioate (B77711) oligodeoxynucleotides (PS-ODN) to the buffer to block Cy5 binding to CD64[3].
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with Enhanced Blocking
This protocol provides a starting point for reducing non-specific binding in immunofluorescence experiments on cultured cells.
-
Cell Preparation: Culture cells on coverslips, fix with 4% paraformaldehyde for 15 minutes, and then wash 3 times with PBS.
-
Permeabilization: If targeting an intracellular antigen, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Incubate cells in a blocking buffer for 1 hour at room temperature.
-
Recommended Buffer: PBS containing 5% Normal Goat Serum, 1% BSA, and 0.05% Tween 20[9]. (Note: The serum species should match the host species of the secondary antibody).
-
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBS-T) for 5 minutes each wash[9].
-
Secondary Conjugate Incubation: Dilute the this compound-conjugated secondary antibody to its pre-determined optimal concentration in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS-T for 5 minutes each, protected from light[9].
-
Mounting and Imaging: Mount the coverslips using an appropriate mounting medium and image using a fluorescence microscope with the correct filter sets for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).
Protocol 2: Surface Passivation of Glass Coverslips with Pluronic F127
This protocol, adapted from advanced microscopy methods, creates a surface that minimizes non-specific adsorption of biomolecules[13].
-
Surface Cleaning: Thoroughly clean glass coverslips by sonicating in a detergent solution, followed by extensive rinsing with ultrapure water and drying with nitrogen gas.
-
Hydrophobization (Optional but Recommended): To create a uniform hydrophobic base for the Pluronic F127 to self-assemble on, treat the clean glass with a hydrophobic organosilane solution.
-
Pluronic F127 Solution Preparation: Prepare a solution of Pluronic F127 in ultrapure water.
-
Surface Coating: Incubate the cleaned (and hydrophobized) coverslips in the Pluronic F127 solution for at least 30 minutes. The Pluronic F127 will self-assemble onto the surface.
-
Rinsing: Gently rinse the coverslips with the experimental buffer to remove any excess, non-adsorbed Pluronic F127.
-
Usage: The passivated surface is now ready for the experiment. This method is highly effective at preventing non-specific binding of proteins and fluorescent probes to the glass.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 4. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 5. researchgate.net [researchgate.net]
- 6. candor-bioscience.de [candor-bioscience.de]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Optimizing Signal-to-Noise Ratio in Cy5-PEG3-SCO Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing Cy5-PEG3-SCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent labeling reagent. It comprises a Cyanine 5 (Cy5) fluorophore, a tri-unit polyethylene (B3416737) glycol (PEG3) spacer, and a succinimidyl ester (SE, likely abbreviated as SCO) reactive group. Cy5 is a far-red dye, which helps minimize autofluorescence from biological samples.[1] The PEG spacer increases hydrophilicity and reduces steric hindrance. The succinimidyl ester group reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form stable covalent bonds.[2][3] Its primary application is the fluorescent labeling of biomolecules, such as antibodies and proteins, for use in various imaging techniques including immunofluorescence microscopy.
Q2: What are the main causes of a low signal-to-noise ratio in experiments with Cy5-labeled molecules?
A low signal-to-noise ratio can stem from two primary issues: a weak specific signal or high background fluorescence.
-
Weak Signal: This can be due to insufficient labeling of the target molecule, degradation of the Cy5 dye, improper experimental conditions (e.g., incorrect antibody concentrations), or photobleaching during imaging.
-
High Background: This can be caused by non-specific binding of the Cy5-labeled probe, autofluorescence of the sample, or inadequate washing steps.[4][5][6][7]
Q3: How can I minimize photobleaching of the Cy5 dye?
Cy5 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[1] To minimize this:
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium into your sample preparation.[7]
-
Minimize Light Exposure: Reduce the intensity and duration of excitation light.
-
Optimize Imaging Settings: Use the lowest possible laser power and shortest exposure time that still provides a detectable signal.[8]
-
Consider Alternatives: For demanding applications requiring high photostability, Alexa Fluor 647 is a more photostable alternative to Cy5.[1][9][10][11]
Q4: Is Cy5 sensitive to environmental factors?
Yes, Cy5 is known to be sensitive to environmental ozone. Exposure to ozone can lead to the degradation of the dye and a reduction in fluorescence. It is advisable to work in an environment with low ozone levels, which can be achieved through good laboratory ventilation or the use of an ozone-controlled chamber.
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background can obscure the specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Non-Specific Antibody Binding | - Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes specific signal while minimizing background.[4][5] - Use Appropriate Blocking Buffers: Incubate your sample with a blocking buffer (e.g., 5% normal serum from the secondary antibody host species, or 1-3% Bovine Serum Albumin - BSA) to block non-specific binding sites.[12][13][14][15] - Increase Washing Steps: Increase the number and duration of washes after antibody incubation to remove unbound antibodies. Adding a detergent like Tween-20 to the wash buffer can also help.[4][6] |
| Autofluorescence | - Use an Unstained Control: Image an unstained sample to determine the level of autofluorescence. - Use Spectral Unmixing: If your imaging software allows, use spectral unmixing to separate the specific Cy5 signal from the autofluorescence spectrum. - Chemical Quenching: Consider using an autofluorescence quenching agent, but be aware that this may also reduce your specific signal. |
| Fixation-Induced Autofluorescence | - Optimize Fixation: Use the lowest concentration of fixative (e.g., paraformaldehyde) and the shortest incubation time that adequately preserves your sample's morphology.[7] - Alternative Fixatives: Consider using methanol (B129727) or acetone (B3395972) for fixation, which may induce less autofluorescence. |
Problem 2: Weak or No Specific Signal
A weak signal can be difficult to distinguish from the background.
| Potential Cause | Troubleshooting Steps |
| Inefficient Bioconjugation | - Verify Protein Concentration and Purity: Ensure the protein to be labeled is at an appropriate concentration and free of amine-containing buffers (e.g., Tris). - Optimize Labeling Ratio: Perform a titration to determine the optimal molar ratio of this compound to your protein. |
| Suboptimal Antibody Dilution | - Titrate Antibodies: Perform a dilution series for both the primary and Cy5-labeled secondary antibody to find the optimal concentration.[4][5] |
| Photobleaching | - Use Antifade Reagents: Mount your sample in an antifade medium.[7] - Minimize Light Exposure: Limit the sample's exposure to the excitation light source. |
| Incorrect Filter Sets | - Verify Microscope Filters: Ensure that the excitation and emission filters on your microscope are appropriate for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).[1] |
| Degradation of Cy5 Dye | - Proper Storage: Store the this compound reagent and labeled conjugates protected from light and at the recommended temperature. |
Quantitative Data Summary
Table 1: Comparison of Cy5 and Alexa Fluor 647 Properties
| Property | Cy5 | Alexa Fluor 647 | Reference(s) |
| Excitation Maximum (nm) | ~649-650 | ~650-652 | [1] |
| Emission Maximum (nm) | ~670 | ~667-670 | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | [1] |
| Relative Photostability | Less photostable | More photostable | [1][9][16] |
| Relative Brightness | Generally lower, especially at high degrees of labeling | Significantly brighter | [1][9][16] |
| Self-Quenching | Prone to self-quenching and aggregation | Minimal self-quenching | [1][9] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes a general method for labeling a protein with this compound. The optimal dye-to-protein ratio should be determined empirically for each specific protein.
-
Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 1-10 mg/mL.
-
-
Dye Preparation:
-
Dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add the calculated amount of the this compound stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Protocol 2: Indirect Immunofluorescence Staining
This protocol provides a general workflow for indirect immunofluorescence staining of adherent cells.
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% BSA in PBST - PBS with 0.1% Tween-20) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Logical workflow for troubleshooting low signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abpbio.com [abpbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. cancer.iu.edu [cancer.iu.edu]
- 12. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 13. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Solving issues with Cy5-PEG3-SCO conjugate aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy5-PEG3-SCO conjugates. Our aim is to help you resolve common issues, with a particular focus on preventing and solving aggregation problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It contains a Cy5 dye, which is a far-red fluorescent probe, a polyethylene (B3416737) glycol (PEG) spacer (with three repeating units), and a sulfonyl-cyclooctyne (SCO) reactive group. This reagent is commonly used to fluorescently label biomolecules, such as antibodies and proteins, for various applications including immunoassays, fluorescence microscopy, and flow cytometry. The PEG spacer enhances the solubility and reduces the potential for aggregation of the labeled molecule.
Q2: What are the common causes of this compound conjugate aggregation?
Aggregation of this compound conjugates is a multifaceted issue that can arise from several factors during the conjugation process and subsequent storage. Key causes include:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability of the protein or antibody being labeled.[1]
-
High Conjugate Concentration: Increased concentrations of the conjugate can promote intermolecular interactions, leading to aggregation.[1]
-
Inappropriate Temperature: Elevated temperatures can induce denaturation and aggregation of proteins.
-
Mechanical Stress: Vigorous vortexing or stirring can cause proteins to denature and aggregate.[1]
-
Over-labeling: A high degree of labeling (DOL), meaning too many dye molecules per protein, can lead to fluorescence quenching and protein aggregation.[1]
-
Presence of Contaminants: Impurities in the protein sample or reagents can sometimes trigger aggregation.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the use of this compound conjugates, with a primary focus on aggregation.
Issue 1: Visible Precipitation or Cloudiness During or After Conjugation
This is a clear indicator of significant aggregation.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Protein/Antibody Concentration | Reduce the concentration to 1-2 mg/mL. | Lower concentrations decrease the likelihood of intermolecular interactions that lead to aggregation.[1] |
| Buffer pH | Ensure the pH of the reaction buffer is optimal for your specific protein, typically between 7.0 and 8.5 for amine-reactive labeling. | The pH affects the surface charge and stability of the protein. A suboptimal pH can expose hydrophobic regions, promoting aggregation.[1] |
| Buffer Composition | Use amine-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES. Avoid buffers containing primary amines like Tris.[1] | Primary amines in the buffer will compete with the protein for reaction with the NHS ester of the this compound, reducing labeling efficiency. |
| Mixing Technique | Use gentle mixing methods like slow end-over-end rotation or gentle pipetting instead of vigorous vortexing.[1] | Harsh mechanical forces can denature the protein, leading to aggregation.[1] |
| Temperature | Perform the conjugation reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature. | Lower temperatures help to maintain the native conformation of the protein and reduce the risk of denaturation. |
| Dye:Protein Molar Ratio | Optimize the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 3:1 to 5:1) and perform a titration to find the optimal balance between labeling efficiency and aggregation. | Excessive labeling can lead to the formation of non-fluorescent H-aggregates and precipitation. |
Issue 2: High Background or Non-Specific Staining in Immunoassays
This can be caused by soluble aggregates or unbound dye.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Purification | Ensure thorough removal of unconjugated dye and any small aggregates using size-exclusion chromatography (SEC) or dialysis. | Free dye can bind non-specifically to cells or surfaces, increasing background. Soluble aggregates can also lead to non-specific binding. |
| Blocking | Use an appropriate blocking buffer (e.g., 1-5% BSA in PBS) to block non-specific binding sites on your sample. | Blocking agents prevent the conjugate from binding to unintended targets. |
| Washing Steps | Increase the number and duration of washing steps after incubation with the conjugate. | Thorough washing helps to remove non-specifically bound conjugate and reduce background. |
| Centrifugation | Before use, centrifuge the conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any larger aggregates. Use the supernatant for your experiment. | This step removes larger aggregates that can cause significant non-specific binding. |
Issue 3: Low Signal or Weak Fluorescence
This could be due to inefficient labeling, fluorescence quenching, or degradation of the conjugate.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Degree of Labeling (DOL) | Determine the DOL to ensure it is within the optimal range (typically 2-8 for antibodies). | A low DOL will result in a weak signal, while a very high DOL can lead to self-quenching of the fluorophores. |
| Storage Conditions | Store the conjugate at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage. Protect from light. Avoid repeated freeze-thaw cycles. | Improper storage can lead to the degradation of the fluorophore and the protein, resulting in a loss of signal. |
| Buffer Compatibility | Confirm that the storage buffer is compatible with the conjugate and does not contain substances that could interfere with fluorescence. | Certain buffer components can quench fluorescence or destabilize the conjugate over time. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol provides a general guideline for labeling an antibody. Optimal conditions may vary depending on the specific antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
This compound (dissolved in anhydrous DMSO or DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the antibody solution at a molar ratio of 5:1 to 10:1 (dye:antibody).
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C with gentle mixing.[1] Protect from light.
-
-
Purification:
-
Remove unreacted dye and purify the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[1] Alternatively, perform dialysis against the storage buffer.
-
-
Characterization:
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[1] Protect from light.
-
Protocol 2: Quantifying the Degree of Labeling (DOL)
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of Cy5, which is approximately 650 nm (Amax).
-
Calculate the molar concentration of the dye:
-
[Dye] (M) = Amax / (ε_Dye × path length)
-
Where ε_Dye for Cy5 is ~250,000 M⁻¹cm⁻¹.
-
-
Calculate the corrected absorbance of the protein at 280 nm:
-
Corrected A280 = A280 - (Amax × CF)
-
Where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05).
-
-
Calculate the molar concentration of the protein:
-
[Protein] (M) = Corrected A280 / (ε_Protein × path length)
-
Where ε_Protein is the molar extinction coefficient of your protein at 280 nm.
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
Visualizations
Caption: Experimental workflow for this compound antibody conjugation.
Caption: Troubleshooting workflow for this compound conjugate aggregation.
References
Technical Support Center: Post-Labeling Purification of Cy5-PEG3-SCO Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the removal of unconjugated Cy5-PEG3-SCO after labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?
A1: The removal of free dye is essential for accurate downstream applications. Excess unconjugated this compound can lead to high background signals in fluorescence-based assays, resulting in a low signal-to-noise ratio and potentially inaccurate quantification. It is also critical for determining the precise degree of labeling (DOL) of the target molecule.
Q2: What are the primary methods for removing unconjugated this compound?
A2: The most common methods for separating labeled proteins from unconjugated dyes are based on size differences. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size as they pass through a column packed with a porous resin. Larger, labeled proteins elute first, while the smaller, unconjugated dye molecules are retained in the pores and elute later.
-
Dialysis: This technique involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the small, unconjugated dye molecules to diffuse out into a larger volume of buffer, while retaining the larger, labeled protein.
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separating molecules based on size. The sample solution flows tangentially across a membrane, which prevents the build-up of molecules on the membrane surface that can cause fouling. Smaller molecules pass through the membrane as permeate, while larger molecules are retained in the recirculating sample.
Q3: How do I choose the best method for my experiment?
A3: The choice of method depends on factors such as sample volume, desired purity, processing time, and available equipment. The table below provides a comparison to aid in your decision-making process.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume | Diffusion across a semi-permeable membrane | Size-based separation with cross-flow |
| Processing Time | Fast (minutes to a few hours) | Slow (hours to days) | Very Fast (minutes to hours) |
| Sample Volume | Small to large | Small to very large | Small to very large |
| Typical Protein Recovery | >90% | >95% | >95% |
| Dye Removal Efficiency | High (>95%) | High (>99% with sufficient buffer exchange) | Very High (>99%) |
| Sample Dilution | Can be significant | Can be significant | Minimal, can concentrate the sample |
| Scalability | Good | Limited by membrane surface area | Excellent |
| Cost | Moderate (cost of columns and resin) | Low (cost of membranes) | High (initial equipment cost) |
Troubleshooting Guide
Issue 1: High background fluorescence persists after purification.
-
Possible Cause: Incomplete removal of unconjugated dye.
-
Solution (SEC): Ensure the column bed volume is sufficient for good separation. A longer column or a resin with a smaller pore size may improve resolution.[1]
-
Solution (Dialysis): Increase the number and volume of buffer exchanges. Ensure the MWCO of the dialysis membrane is appropriate to allow free passage of the dye while retaining the protein.
-
Solution (TFF): Increase the number of diavolumes during the diafiltration step.
-
-
Possible Cause: Non-specific binding of the Cy5 dye to the protein. Cyanine dyes like Cy5 can sometimes exhibit non-specific binding to certain proteins, particularly those with hydrophobic regions or specific cell surface receptors like Fc receptors.[2][3][4]
-
Solution: Adjust the buffer conditions to reduce non-specific interactions. This can include increasing the salt concentration or adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash and elution buffers.[5]
-
Issue 2: Low recovery of the labeled protein.
-
Possible Cause: Protein aggregation. High concentrations of protein or the labeling process itself can sometimes induce aggregation.[6][7][8] Aggregates may be lost during purification.
-
Solution: Optimize buffer conditions by adjusting pH and ionic strength to improve protein solubility.[6] Consider including additives like arginine or glycerol (B35011) to prevent aggregation. Perform purification at a lower protein concentration if possible.
-
-
Possible Cause: Non-specific binding of the protein to the purification materials.
-
Solution (SEC): Use a column material with low protein binding characteristics. Pre-treating the column with a blocking agent like bovine serum albumin (BSA) may help in some cases.
-
Solution (Dialysis/TFF): Ensure the membrane material is compatible with your protein and has low protein binding properties.
-
Issue 3: The Cy5 dye appears to form aggregates.
-
Possible Cause: Cyanine dyes, including Cy5, can form H-aggregates, especially when conjugated to macromolecules, which can lead to changes in their spectral properties and potentially cause precipitation.[9]
-
Solution: Ensure the dye is fully dissolved before the labeling reaction. Using a small amount of an organic solvent like DMSO or DMF to dissolve the dye before adding it to the reaction buffer can help prevent aggregation.[] During purification, the presence of non-ionic detergents in the buffers can also help to disrupt dye aggregates.
-
Experimental Protocols
Protocol 1: Unconjugated Dye Removal by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a desalting column with a molecular weight cut-off (MWCO) appropriate for your protein. For most antibodies and larger proteins, a resin with an exclusion limit of 5-10 kDa is suitable.
-
Equilibration: Equilibrate the column with at least 5 column volumes of your desired buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the labeling reaction mixture to the top of the column. The sample volume should not exceed the manufacturer's recommendation for the specific column, typically around 10-30% of the column bed volume.
-
Elution: Begin eluting the sample with the equilibration buffer. The labeled protein, being larger, will pass through the column more quickly and elute first. The smaller, unconjugated dye will be retained by the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~650 nm (for Cy5). The first peak to elute will contain your purified, labeled protein.
Protocol 2: Unconjugated Dye Removal by Dialysis
-
Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly smaller than your protein of interest but large enough to allow the unconjugated dye to pass through (e.g., 10-20 kDa MWCO for an antibody).
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This often involves rinsing with DI water.
-
Sample Loading: Load your labeling reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of your desired buffer (at least 200 times the sample volume) at 4°C. Stir the buffer gently.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For optimal dye removal, perform at least three buffer changes, with the final dialysis step proceeding overnight.
Protocol 3: Unconjugated Dye Removal by Tangential Flow Filtration (TFF)
-
System Setup: Assemble the TFF system with a membrane cassette having an appropriate MWCO (e.g., 30 kDa for an antibody).
-
System Equilibration: Flush the system with your desired buffer to remove any storage solution and to wet the membrane.
-
Sample Concentration (Optional): If your sample is dilute, you can first concentrate it by recirculating the sample and allowing the permeate to be removed.
-
Diafiltration: Add fresh buffer to the sample reservoir at the same rate that permeate is being removed. This process washes out the unconjugated dye. A common practice is to perform 5-10 diavolumes (a diavolume is the volume of the sample in the reservoir).
-
Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and then recover the purified, labeled protein from the system.
Visualizing the Workflow
Caption: Workflow for the removal of unconjugated this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 3. US20060121023A1 - Method to decrease nonspecific staining by Cy5 - Google Patents [patents.google.com]
- 4. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cy5-PEG3-SCO Conjugations
Welcome to the technical support center for Cy5-PEG3-SCO conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your labeling experiments for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Degree of Labeling (DOL) for a this compound conjugate?
The ideal DOL, which represents the average number of dye molecules per target biomolecule, depends on the specific application and the nature of the target. For antibodies, a DOL between 2 and 10 is often recommended.[1][2] A DOL that is too low can result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potential loss of the biomolecule's biological activity or solubility.[1][3] It is crucial to experimentally determine the optimal DOL for your specific application by creating a series of conjugates with varying DOLs and testing their performance.
Q2: How do I calculate the Degree of Labeling (DOL)?
The DOL is typically determined using UV-Vis spectrophotometry.[4] You will need to measure the absorbance of your purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (approximately 650 nm). The following formula is used for the calculation:
DOL = (Amax * εprotein) / [(A280 - (Amax * CF)) * εdye]
Where:
-
Amax is the absorbance of the conjugate at the λmax of Cy5.
-
A280 is the absorbance of the conjugate at 280 nm.
-
εprotein is the molar extinction coefficient of your protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).[1]
-
εdye is the molar extinction coefficient of Cy5 at its λmax (typically around 250,000 M-1cm-1).
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).[1][5]
Q3: What are the key factors influencing the efficiency of the SPAAC reaction?
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction driven by the ring strain of the cyclooctyne (B158145) (SCO).[6] Key factors influencing its efficiency include:
-
Reactant Concentrations: Higher concentrations of the azide-containing biomolecule and the this compound reagent will increase the reaction rate.
-
Temperature: While SPAAC reactions can proceed at room temperature, gently warming (e.g., to 37°C) can increase the reaction rate.[7] However, be mindful of the thermal stability of your biomolecule.
-
Reaction Time: The reaction should be allowed to proceed for a sufficient duration to ensure completion. This can range from 1 to 24 hours.
-
pH: SPAAC reactions are generally insensitive to pH and can be performed in a wide range of buffers (typically pH 7-8.5).[8]
-
Solvent: The reaction is typically performed in aqueous buffers. The use of co-solvents like DMSO or DMF, in which the this compound reagent is often dissolved, should be kept to a minimum (usually <10% v/v) to avoid denaturation of the biomolecule.
Q4: Why is a PEG linker included in the this compound reagent?
Polyethylene (B3416737) glycol (PEG) linkers offer several advantages in bioconjugation.[9][10] The PEG3 linker in this reagent:
-
Improves Solubility: It increases the hydrophilicity of the Cy5 dye, which is inherently hydrophobic, reducing the risk of aggregation of the final conjugate.[11][]
-
Provides a Spacer Arm: The linker creates distance between the dye and the biomolecule, which can minimize potential interference of the dye with the biomolecule's function.[10]
-
Reduces Non-specific Binding: PEGylation can help to prevent the conjugate from sticking to surfaces and other proteins.
Troubleshooting Guides
This section addresses common problems encountered during the labeling of biomolecules with this compound.
Problem 1: Low Degree of Labeling (DOL)
| Possible Causes | Recommended Solutions |
| Inactive this compound Reagent | Ensure the reagent has been stored correctly at -20°C and protected from light and moisture.[13][14] Consider using a fresh vial of the reagent. |
| Low Molar Ratio of Dye to Biomolecule | Increase the molar excess of the this compound reagent in the reaction. It is recommended to perform a titration to find the optimal ratio. |
| Suboptimal Reaction Conditions | Optimize the reaction time (try extending it up to 24 hours) and temperature (if your biomolecule is stable, try incubating at 37°C).[7] Ensure the reaction buffer is at an appropriate pH (7.2-7.4 is a good starting point).[15] |
| Presence of Competing Azides | Ensure your biomolecule is pure and free from any small molecule contaminants that may contain azide (B81097) groups. |
| Inaccessible Azide Groups on the Biomolecule | The azide group on your biomolecule might be sterically hindered or buried within its 3D structure.[16] Consider gentle denaturation if your protein can be refolded. |
Problem 2: High Degree of Labeling (DOL) / Over-labeling
| Possible Causes | Recommended Solutions |
| High Molar Ratio of Dye to Biomolecule | Reduce the molar excess of the this compound reagent in the labeling reaction. Perform a titration to find the optimal ratio.[4] |
| Reaction Time is Too Long | Decrease the incubation time of the labeling reaction. |
| Biomolecule Concentration is Too Low | Low protein concentrations can sometimes lead to over-labeling of the available molecules.[8] Try to keep the protein concentration within the recommended range (e.g., 2-10 mg/mL).[15] |
Problem 3: Precipitate Formation During or After Labeling
| Possible Causes | Recommended Solutions |
| Aggregation due to High DOL | Over-labeling with the hydrophobic Cy5 dye can lead to precipitation.[14] Reduce the molar ratio of the dye in the reaction. |
| Low Solubility of the Conjugate | The PEG3 linker enhances solubility, but at very high DOLs, the conjugate may still precipitate. Ensure you are working in a suitable buffer. |
| Instability of the Biomolecule | The reaction conditions (e.g., presence of organic solvent from the dye stock) may be causing your biomolecule to denature and precipitate. Minimize the amount of organic solvent added. |
Problem 4: Poor Signal or No Fluorescence from the Conjugate
| Possible Causes | Recommended Solutions |
| Low DOL | The labeling efficiency may be too low. Refer to the troubleshooting guide for "Low Degree of Labeling". |
| Fluorescence Quenching | A very high DOL can lead to self-quenching of the Cy5 molecules.[1][17] Optimize for a lower DOL. The proximity of the dye to certain amino acids (e.g., tryptophan) can also cause quenching. |
| Photobleaching of Cy5 | Protect the labeling reaction and the final conjugate from light at all times.[] Store the conjugate in the dark at 4°C for short-term storage or at -20°C for long-term storage.[8] |
| Incorrect Wavelengths for Measurement | Ensure you are using the correct excitation and emission wavelengths for Cy5 (Excitation max ~650 nm, Emission max ~670 nm). |
Data Presentation: Optimizing Molar Ratio for Target DOL
To achieve a target DOL, it is essential to perform a series of labeling reactions with varying molar ratios of this compound to your azide-modified biomolecule. Below is an example of how to structure the data from such an optimization experiment.
Table 1: Example Data for Optimizing DOL of an IgG Antibody
| Reaction ID | Molar Ratio (Dye:Antibody) | Reaction Time (hours) | Reaction Temperature (°C) | Measured A280 | Measured A650 | Calculated DOL |
| IgG-Cy5-01 | 2:1 | 4 | 25 | 0.85 | 0.32 | 1.5 |
| IgG-Cy5-02 | 5:1 | 4 | 25 | 0.82 | 0.78 | 3.8 |
| IgG-Cy5-03 | 10:1 | 4 | 25 | 0.79 | 1.45 | 7.4 |
| IgG-Cy5-04 | 20:1 | 4 | 25 | 0.75 | 2.21 | 11.9 |
Experimental Protocols
Protocol 1: General Labeling of an Azide-Modified Protein with this compound
-
Prepare the Protein:
-
Prepare the this compound Stock Solution:
-
Dissolve the this compound reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
This stock solution should be prepared fresh before use.
-
-
Perform the Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Mix gently by pipetting.
-
Incubate the reaction for 1-4 hours at room temperature or 37°C, protected from light. The optimal time may need to be determined experimentally.
-
-
Purify the Conjugate:
-
Remove the unreacted this compound by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[1][] This step is critical for accurate DOL determination and for removing components that could interfere with downstream applications.
-
-
Determine the DOL:
-
Measure the absorbance of the purified conjugate at 280 nm and ~650 nm.
-
Calculate the protein concentration and the DOL using the formula provided in the FAQs.
-
-
Store the Conjugate:
-
Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.[19]
-
Protocol 2: Determination of Degree of Labeling (DOL)
-
Spectrophotometer Setup:
-
Use a UV-Vis spectrophotometer and quartz cuvettes.
-
Blank the instrument with the purification buffer.
-
-
Measure Absorbance:
-
Calculate DOL:
-
Use the following equation: DOL = (Amax * εprotein) / [(A280 - (Amax * CF)) * εdye]
-
You will need the molar extinction coefficients (ε) for your protein and Cy5, and the correction factor (CF) for Cy5 at 280 nm.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low degree of labeling.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 7. mdpi.com [mdpi.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 10. precisepeg.com [precisepeg.com]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. Antibody Conjugation Troubleshooting [bio-techne.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Troubleshooting spectral bleed-through with Cy5-PEG3-SCO in multicolor imaging
Welcome to the technical support center for troubleshooting multicolor imaging experiments involving Cy5-PEG3-SCO. This guide provides solutions to common issues, particularly spectral bleed-through, to help researchers, scientists, and drug development professionals achieve high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through and why is it a problem in my multicolor imaging experiment with this compound?
A1: Spectral bleed-through, also known as crosstalk or crossover, is a common artifact in fluorescence microscopy where the fluorescence emission from one fluorophore is detected in the detection channel intended for another.[1][2] This occurs because fluorophores often have broad emission spectra, and the tail of one spectrum can overlap with the detection window of another.[1] With this compound, its far-red emission, while advantageous for minimizing autofluorescence, can still bleed into channels for other red or far-red dyes if not properly managed.[3][4] This can lead to false-positive signals, inaccurate colocalization analysis, and compromised quantitative data.[2][5]
Q2: I am observing a signal in my Cy5 channel even when I am only exciting a green fluorophore (e.g., FITC/Alexa Fluor 488). What is happening?
A2: This is a classic example of spectral bleed-through. While you are exciting the green fluorophore, its broad emission spectrum can extend into the red region of the spectrum where the Cy5 channel is detecting.[1] Although the excitation light for the green dye (e.g., 488 nm) is not optimal for Cy5, some minimal excitation can still occur, contributing to the bleed-through.[1] The primary cause, however, is the emission tail of the green fluorophore overlapping with the Cy5 detection filter.
Q3: How does the PEG3 linker and the SCO (strained cyclooctyne) moiety in this compound affect its spectral properties and potential for bleed-through?
A3: The Cy5 fluorophore itself is the primary determinant of the spectral properties. The PEG3 (polyethylene glycol) linker is primarily included to increase the hydrophilicity and bioavailability of the molecule, which can help reduce non-specific binding and aggregation.[6][7] Generally, PEG linkers do not significantly alter the spectral characteristics of a fluorophore, though they can sometimes influence quantum yield and photostability by affecting the local environment of the dye.[8][9] The strained cyclooctyne (B158145) (SCO) is a functional group for bioorthogonal "click" chemistry, allowing for specific labeling of target molecules.[10][11] Its presence is unlikely to have a major impact on the spectral properties of the Cy5 dye. Therefore, troubleshooting spectral bleed-through for this compound should focus on the well-characterized spectrum of Cy5.
Q4: Can photobleaching of my this compound signal be mistaken for a lack of bleed-through?
A4: Yes, this is a possibility. Photobleaching is the irreversible fading of a fluorescent signal upon exposure to excitation light.[12] Cy5, while relatively photostable, will eventually photobleach with prolonged or high-intensity illumination.[13][14] If your this compound signal is weak to begin with or photobleaches rapidly, you might incorrectly assume there is no bleed-through from another channel when, in fact, the bleed-through signal is also fading along with the primary Cy5 signal. It is crucial to use appropriate controls and imaging conditions to distinguish between these phenomena.
Troubleshooting Guide
Issue: I suspect spectral bleed-through from a shorter wavelength fluorophore (e.g., a green or red dye) into my Cy5 channel.
Solution 1: Sequential Imaging
Instead of capturing all channels simultaneously, acquire the image for each channel sequentially.[12][15] This is one of the most effective ways to eliminate bleed-through. By exciting and detecting one fluorophore at a time, you prevent the emission from one dye from being detected in another's channel.
Solution 2: Optimize Filter Sets and Detection Windows
Ensure your microscope's filter sets are optimized for your specific fluorophore combination. Use narrow bandpass emission filters to minimize the detection of out-of-spectrum photons.[16][17] For Cy5, a common filter set is 660/20 nm.[15] If you have a spectral detector on your confocal microscope, you can precisely define the detection window for Cy5 to exclude the emission tail of the bleed-through fluorophore.[18]
Solution 3: Single-Stain Controls and Linear Unmixing
This is a critical step for accurate multicolor imaging.
-
Prepare Single-Stain Controls: For each fluorophore in your experiment, prepare a control sample with only that single stain.[12][17]
-
Image Controls in All Channels: Image each single-stain control using all the laser lines and detection channels you will use in your multicolor experiment.
-
Quantify Bleed-Through: This will allow you to precisely measure how much of each fluorophore's signal is being detected in the "wrong" channels.
-
Apply Linear Unmixing/Compensation: Most modern microscopy software has tools for linear unmixing or compensation.[4][12] This uses the data from your single-stain controls to mathematically subtract the bleed-through signal from your multicolor image, resulting in a more accurate representation of your signals.
Solution 4: Choose Fluorophores with Better Spectral Separation
If bleed-through is persistent and severe, consider redesigning your fluorophore panel. Choose dyes with narrower emission spectra and greater separation between their emission maxima.[16] For example, if you are using a red fluorophore that bleeds heavily into the Cy5 channel, you might switch to a yellow or orange fluorophore instead.
Quantitative Data
The spectral properties of Cy5 are crucial for understanding and troubleshooting bleed-through.
| Property | Value | Reference |
| Excitation Maximum | ~649-651 nm | [15][19][20] |
| Emission Maximum | ~667-670 nm | [15][19][20] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [20] |
| Quantum Yield | ~0.27 | [20] |
| Recommended Laser Lines | 633 nm, 647 nm | [15] |
Note: While Cy5 is a widely used dye, alternatives like Alexa Fluor 647 are known to be brighter and more photostable.[21][22]
Experimental Protocols
Protocol 1: Preparation of Single-Stain Controls for Bleed-Through Analysis
Objective: To prepare control samples for quantifying spectral bleed-through.
Methodology:
-
Prepare your biological samples (cells or tissue sections) as you would for your multicolor experiment.
-
For each primary antibody or probe used in your experiment, prepare a separate sample.
-
In the first control sample, perform the staining procedure for only your first fluorophore-conjugated secondary antibody or probe (e.g., Alexa Fluor 488). Omit all other primary and secondary antibodies.
-
In the second control sample, perform the staining for only your this compound probe. Omit all other staining reagents.
-
Repeat this process for all other fluorophores in your panel, ensuring each control sample contains only one fluorophore.
-
Include an unstained control sample to assess autofluorescence.[12]
-
Mount all control samples using the same mounting medium as your fully stained sample.
Protocol 2: Sequential Image Acquisition to Minimize Bleed-Through
Objective: To acquire multicolor images with minimal spectral crosstalk.
Methodology:
-
On your confocal microscope software, select the sequential scanning mode. This is often found in the acquisition setup or channels panel.[18]
-
Create separate scan groups for each fluorophore.
-
Assign the laser line and detector for your first fluorophore (e.g., 488 nm laser for Alexa Fluor 488) to the first scan group.
-
Assign the laser line and detector for your this compound (e.g., 633 nm or 647 nm laser) to a second, separate scan group.
-
Continue this for all fluorophores in your experiment.
-
Set the imaging parameters (laser power, gain, offset, pinhole) for each channel individually using your single-stain controls to achieve optimal signal-to-noise without saturation.
-
Acquire the image. The microscope will scan the sample line by line or frame by frame for each channel sequentially, ensuring no two lasers are active at the same time.
Visualizations
Caption: A logical workflow for troubleshooting spectral bleed-through.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. BleedThrough | Scientific Volume Imaging [svi.nl]
- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 4. benchchem.com [benchchem.com]
- 5. Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5, 2226235-96-5 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Fluorophore multimerization on a PEG backbone as a concept for signal amplification and lifetime modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strained Cyclooctyne as a Molecular Platform for Construction of Multimodal Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 16. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 19. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 20. FluoroFinder [app.fluorofinder.com]
- 21. benchchem.com [benchchem.com]
- 22. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
How to improve the stability of Cy5-PEG3-SCO labeled proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of proteins labeled with Cy5-PEG3-SCO. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during protein labeling and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during and after the labeling of proteins with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Labeling Efficiency
Question: Why is the degree of labeling (DOL) of my protein with this compound consistently low?
Answer: Low labeling efficiency can stem from several factors related to the reaction conditions and the protein itself.
-
Suboptimal pH: The labeling reaction, which targets primary amines (e.g., lysine (B10760008) residues), is highly pH-dependent. The optimal pH range for the reaction with the N-hydroxysuccinimide (NHS) ester of the this compound linker is between 8.2 and 8.5.[1][2] At a lower pH, the primary amines are protonated and less reactive.[3]
-
Competing Amines in Buffer: Buffers containing primary amines, such as Tris, will compete with the protein's amines for the dye, drastically reducing labeling efficiency.[1][4]
-
Hydrolysis of the NHS Ester: At pH values above the optimal range, the NHS ester is prone to rapid hydrolysis, rendering it inactive before it can react with the protein.[4][5]
-
Low Protein Concentration: The efficiency of the labeling reaction is dependent on the concentration of the protein. A protein concentration of at least 2 mg/mL is recommended.[2]
Solutions:
-
Ensure the reaction buffer pH is between 8.2 and 8.5. A 0.1 M sodium bicarbonate or phosphate (B84403) buffer is a suitable choice.[1]
-
Use amine-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES for the labeling reaction.[2]
-
Prepare the this compound solution immediately before use to minimize hydrolysis.
-
If the protein concentration is low (< 2 mg/mL), concentrate the protein using a spin concentrator before labeling.[2]
Issue 2: Protein Precipitation or Aggregation After Labeling
Question: My protein precipitates or aggregates after labeling with this compound. What is causing this and how can I prevent it?
Answer: Protein aggregation is a common issue when labeling with fluorescent dyes, especially larger, more hydrophobic dyes like Cy5.[6]
-
Increased Hydrophobicity: The Cy5 dye possesses a hydrophobic character. Covalently attaching multiple dye molecules to the protein surface can increase its overall hydrophobicity, leading to aggregation in aqueous buffers.[6]
-
High Degree of Labeling (DOL): Over-labeling the protein increases the number of hydrophobic dye molecules on its surface, promoting aggregation.[2]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein solubility.[7][8] If the buffer pH is close to the protein's isoelectric point (pI), its net charge will be minimal, reducing repulsion between protein molecules and increasing the likelihood of aggregation.[8]
-
Organic Solvents: If the this compound is first dissolved in an organic solvent like DMSO or DMF, adding a large volume of this to the aqueous protein solution can cause denaturation and precipitation.[6]
Solutions:
-
Optimize the Dye-to-Protein Ratio: Start with a lower molar ratio of dye to protein (e.g., 3:1 or 5:1) and gradually increase it to achieve the desired DOL without causing aggregation.
-
Control the Degree of Labeling: Aim for a lower DOL (e.g., 1-2 dyes per protein) to minimize the increase in hydrophobicity.[6]
-
Adjust Buffer Conditions:
-
Add Stabilizing Agents: Include additives such as 5-10% glycerol (B35011), non-ionic detergents (e.g., Tween-20), or non-detergent sulfobetaines in the final storage buffer to enhance solubility.[8]
-
Minimize Organic Solvent: Dissolve the this compound in the smallest possible volume of high-quality, anhydrous DMSO or DMF before adding it to the protein solution.[10]
Issue 3: Poor Stability of Labeled Protein During Storage
Question: The fluorescence of my Cy5-labeled protein decreases over time, or the protein aggregates during storage. How can I improve its long-term stability?
Answer: The long-term stability of a labeled protein depends on both the integrity of the protein and the photostability of the dye.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the labeled protein can lead to denaturation and aggregation.[8]
-
Inappropriate Storage Temperature: While -20°C is common, for long-term storage, -80°C is generally preferred to maintain protein integrity.[2]
-
Oxidation and Photobleaching: The Cy5 dye can be susceptible to photobleaching upon exposure to light and oxidation over time.
-
Proteolysis: If the protein sample is not sterile, microbial growth can lead to proteolytic degradation.
Solutions:
-
Aliquot and Store: Aliquot the labeled protein into single-use volumes to avoid multiple freeze-thaw cycles.[2]
-
Optimal Storage Temperature: Store aliquots at -80°C for long-term stability.[2]
-
Protect from Light: Store the labeled protein in the dark to prevent photobleaching. Use amber tubes or wrap tubes in foil.
-
Add Cryoprotectants: Include a cryoprotectant like 20-50% glycerol in the storage buffer to protect the protein during freezing.[8]
-
Sterile Filtration: For long-term storage, consider sterile filtering the final labeled protein solution (using a 0.22 µm filter) to prevent microbial contamination.
-
Consider Antifading Agents: For some applications, the addition of antifading agents to the buffer may be considered, although their compatibility with the protein needs to be verified.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG3 linker in this compound?
A1: The polyethylene (B3416737) glycol (PEG) linker serves multiple purposes. It increases the hydrophilicity and solubility of the dye-protein conjugate, which can help to counteract the hydrophobic nature of the Cy5 dye and reduce aggregation.[13][14] PEGylation is a well-established method for improving the stability and pharmacokinetic properties of therapeutic proteins.[15][16] The PEG linker also acts as a spacer, minimizing potential quenching interactions between the dye and the protein surface.
Q2: What is the "SCO" group in this compound?
A2: "SCO" likely refers to the succinimidyl ester of a carboxylated linker. The N-hydroxysuccinimide (NHS) ester is a common reactive group used for labeling proteins.[4] It reacts with primary amines, such as the side chain of lysine residues and the N-terminus of the protein, to form a stable amide bond.[17][18]
Q3: Can I use a Tris-based buffer for the labeling reaction?
A3: No, it is not recommended. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and will compete with the protein for reaction with the this compound, leading to significantly lower labeling efficiency.[1][4] It is crucial to use an amine-free buffer like PBS, HEPES, or sodium bicarbonate.[2]
Q4: How do I remove unconjugated this compound after the labeling reaction?
A4: Unconjugated dye must be removed to ensure accurate determination of the degree of labeling and to prevent interference in downstream applications. Common methods for purification include:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger labeled protein from the smaller, free dye molecules.[19]
-
Dialysis or Buffer Exchange: Extensive dialysis against an appropriate buffer can also be used to remove the free dye.[20]
-
Affinity Chromatography: If the protein has an affinity tag, this can be used to bind the labeled protein to a resin, wash away the free dye, and then elute the purified conjugate.
Q5: How do I determine the Degree of Labeling (DOL)?
A5: The DOL, or the average number of dye molecules per protein molecule, can be calculated using spectrophotometry. You will need to measure the absorbance of the labeled protein solution at the protein's maximum absorbance (usually 280 nm) and at the Cy5 dye's maximum absorbance (around 650 nm). The DOL can then be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
Quantitative Data Summary
The stability of the labeling reagent and the resulting conjugate are critical for successful experiments. The following tables provide quantitative data to guide experimental design.
Table 1: Hydrolysis Half-life of NHS Ester at Different pH and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [4][5] |
| 8.6 | 4 | 10 minutes | [4][5] |
| 8.0 | Room Temp | Minutes | [10] |
This data highlights the importance of performing the labeling reaction promptly after preparing the dye solution, especially at the optimal labeling pH of around 8.3.
Table 2: Effect of PEGylation on Protein Thermal Stability
| Protein | PEG Size (kDa) | PEG Structure | Change in Thermal Midpoint (TM) | Reference(s) |
| CT-322 | 40 | Branched | + 6°C | [16] |
| dAb | 40 | Branched | Significant Increase | [16] |
| Trypsin | 5 | Linear (mPEG) | Increased residual activity at 50°C | [13] |
| srSH3 | - | Tri-PEGylated | -0.93 kcal/mol (more stable) | [15] |
This table illustrates that PEGylation, a component of the this compound linker, generally contributes positively to the thermal and conformational stability of proteins.
Experimental Protocols
Protocol 1: Labeling of Protein with this compound
1. Materials:
- Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.4)
- This compound
- High-quality, anhydrous DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)
2. Procedure:
- Prepare the Protein:
- Dissolve or exchange the protein into the Labeling Buffer at a concentration of 2-10 mg/mL.[2] Ensure any amine-containing substances from previous purification steps are removed.
- Prepare the Dye Solution:
- Immediately before use, dissolve the this compound powder in a small amount of DMSO or DMF to create a 10 mM stock solution.[1]
- Labeling Reaction:
- Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio (e.g., 10:1).
- Add the calculated volume of dye solution to the protein solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.[21]
- Quench the Reaction:
- Add the Quenching Buffer to a final concentration of 50-100 mM Tris to stop the reaction by consuming any unreacted dye.[4]
- Incubate for 30 minutes at room temperature.
- Purify the Conjugate:
- Separate the labeled protein from the unreacted dye and quenching buffer components using a pre-equilibrated size-exclusion column (e.g., Sephadex G-25).[21]
- Collect the fractions corresponding to the labeled protein (typically the first colored peak to elute).
Protocol 2: Assessment of Labeled Protein Stability
1. Materials:
- Purified this compound labeled protein
- Storage Buffer (e.g., PBS, pH 7.4, with 20% glycerol)
- Spectrophotometer
- Fluorometer
2. Procedure:
- Initial Characterization:
- Measure the absorbance spectrum (250-700 nm) of the purified labeled protein to determine protein concentration and DOL.
- Measure the fluorescence emission spectrum to obtain an initial fluorescence intensity baseline.
- Aliquoting and Storage:
- Aliquot the protein into multiple small, single-use tubes.
- Store the aliquots under different conditions to be tested (e.g., 4°C, -20°C, -80°C), protected from light.
- Time-Point Analysis:
- At designated time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition.
- Thaw the sample and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any aggregates.
- Carefully remove the supernatant.
- Stability Assessment:
- Aggregation: Measure the absorbance of the supernatant at 280 nm. A decrease in protein concentration compared to the initial measurement indicates precipitation/aggregation.
- Fluorescence Stability: Measure the fluorescence intensity of the supernatant. A decrease in fluorescence indicates dye degradation or quenching.
- Compare the results from the different storage conditions to determine the optimal strategy for your protein.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for this compound labeled proteins.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Fidabio [fidabio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. researchgate.net [researchgate.net]
- 11. The reliability of long-term storage of direct immunofluorescent staining slides at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nhsjs.com [nhsjs.com]
- 14. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound MedChemExpress [chembk.com]
- 19. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Technical Support Center: Refinement of Cy5-PEG3-SCO Protocols for Sensitive Samples
Welcome to the technical support center for the refinement of Cy5-PEG3-SCO protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the successful labeling of sensitive biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a fluorescent labeling reagent.
-
Cy5: A bright, far-red fluorescent dye that is ideal for biological imaging due to minimal background autofluorescence in this spectral region.[1]
-
PEG3: A short polyethylene (B3416737) glycol linker with three repeating units. This linker increases the hydrophilicity (water solubility) of the molecule, which can help to reduce non-specific binding and aggregation during the labeling reaction.[2][3]
-
SCO (Succinimidyl ester): An amine-reactive group that forms a stable covalent amide bond with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides.[4][5]
Q2: Why is a PEG linker beneficial when labeling sensitive samples?
A: The PEG linker offers several advantages for sensitive samples:
-
Improved Solubility: It increases the water solubility of the hydrophobic Cy5 dye, preventing aggregation that could be detrimental to sensitive samples.[2][3]
-
Reduced Non-Specific Binding: By making the dye molecule more hydrophilic, the PEG linker minimizes non-specific interactions with cellular components or other proteins in a sample.[2]
-
Increased Reactivity: The spacer arm provided by the PEG linker can reduce steric hindrance, allowing the SCO group to more easily access primary amines on the target molecule.[2]
Q3: What is the optimal pH for labeling with this compound?
A: The optimal pH for the reaction of a succinimidyl ester (SCO) with a primary amine is between 8.3 and 9.0.[4][6] In this pH range, the primary amines are sufficiently deprotonated and therefore nucleophilic, while the hydrolysis of the SCO ester is minimized.
Q4: What can I do to prevent photobleaching of my Cy5-labeled sample during imaging?
A: Photobleaching, the irreversible loss of fluorescence upon exposure to light, is a common issue.[7] To minimize photobleaching of Cy5:
-
Use a high-quality antifade mounting medium.[8]
-
Minimize the exposure time and excitation light intensity during imaging.[8]
-
Use oxygen scavengers in your imaging buffer.[7]
-
Consider using simple additives like Vitamin C, which has been shown to prevent photoblueing, a phenomenon where Cy5 shifts its fluorescence to a shorter wavelength.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Inefficient Labeling: Incorrect pH, presence of primary amines in the buffer (e.g., Tris, glycine), low protein concentration, or inactive dye. | - Ensure the reaction buffer is at pH 8.3-9.0 (e.g., 0.1 M sodium bicarbonate).[4][6]- Dialyze the sample against an amine-free buffer (e.g., PBS) before labeling.[4][11]- Concentrate the protein to at least 1-2 mg/mL if possible.[4]- Use freshly prepared dye solution. |
| Fluorescence Quenching: Over-labeling of the protein can lead to dye-dye quenching.[12] | - Reduce the molar ratio of dye to protein in the labeling reaction.[12]- Perform a titration to find the optimal dye-to-protein ratio. | |
| Photobleaching: Excessive exposure to excitation light during imaging. | - Use an antifade reagent in the mounting medium.[8]- Minimize light exposure and use the lowest possible laser power.[8] | |
| High Background/Non-Specific Staining | Hydrophobic Interactions: The Cy5 dye itself is hydrophobic and can bind non-specifically to cellular components.[13] | - Use a blocking agent such as Bovine Serum Albumin (BSA) at 1-5% in your staining buffer.[13]- Ensure adequate washing steps after labeling.[13] |
| Suboptimal Antibody/Protein Concentration: Too high a concentration of the labeled molecule can increase non-specific binding.[13] | - Perform a titration to determine the optimal concentration of your labeled protein for your application. | |
| Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for signal.[13] | - Include an unstained control to assess the level of autofluorescence.[13] | |
| Precipitation of Labeled Protein | Aggregation: The addition of the hydrophobic Cy5 dye can cause some proteins to aggregate and precipitate. | - The PEG3 linker in this compound is designed to minimize this, but if it still occurs, try reducing the dye-to-protein ratio.- Ensure the protein is in a suitable buffer and at a concentration where it is stable. |
| Labeled Antibody No Longer Binds to its Antigen | Modification of Critical Residues: The labeling reaction may have modified lysine residues within the antigen-binding site of the antibody.[12] | - Reduce the molar ratio of dye to protein to decrease the degree of labeling.[12]- Consider using a labeling chemistry that targets a different functional group away from the binding site, if possible. |
Experimental Protocols
Detailed Protocol: Labeling a Sensitive Protein Sample with this compound
This protocol is designed for labeling a low-concentration or sensitive protein sample.
1. Buffer Preparation and Sample Dialysis:
-
Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5.[6]
-
Sample Preparation: If your protein solution contains primary amines (e.g., Tris or glycine), it is crucial to remove them. Dialyze your protein sample (e.g., 100 µL of 1 mg/mL protein) against 1 L of the labeling buffer for at least 4 hours at 4°C, with one buffer change.
2. Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4]
3. Labeling Reaction:
-
Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio. For sensitive samples, start with a lower ratio, such as 3:1 or 5:1 (moles of dye : moles of protein).
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Mix gently by pipetting and incubate for 1 hour at room temperature, protected from light.[11]
4. Removal of Unconjugated Dye:
-
For sensitive or low-volume samples, spin columns are an effective method for removing free dye.[11]
-
Equilibrate a spin column (with the appropriate molecular weight cutoff for your protein) by washing it with the labeling buffer as per the manufacturer's instructions.
-
Apply the labeling reaction mixture to the column and centrifuge to collect the labeled protein.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 650 nm (for Cy5).
-
Calculate the protein concentration and the DOL using the following formulas:[11]
-
Protein Concentration (M) = [A280 - (A650 x 0.05)] / (Protein Extinction Coefficient at 280 nm)
-
Degree of Labeling (moles of dye per mole of protein) = A650 / (250,000 x Protein Concentration (M))
Note: The extinction coefficient of Cy5 at 650 nm is approximately 250,000 M⁻¹cm⁻¹ and the correction factor at 280 nm is ~0.05.
-
6. Storage of Labeled Protein:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Protein Concentration for Labeling | ≥ 1-2 mg/mL | [4] |
| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-9.0 | [4][6] |
| Dye-to-Protein Molar Ratio (Initial) | 3:1 to 10:1 (empirically determine the optimum) | |
| Reaction Time | 1 hour at room temperature | [11] |
| Cy5 Extinction Coefficient (at ~650 nm) | ~250,000 M⁻¹cm⁻¹ | [11] |
| Cy5 A280 Correction Factor | ~0.05 | [11] |
Visualizations
Caption: Workflow for labeling sensitive protein samples with this compound.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. lifetein.com [lifetein.com]
- 2. Fluorescent dye with PEG linker [schem.jp]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. abpbio.com [abpbio.com]
- 6. abcam.com [abcam.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. benchchem.com [benchchem.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. How Photoblueing Disturbs Microscopy - [uni-wuerzburg.de]
- 11. assaygenie.com [assaygenie.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
Addressing poor labeling of low concentration proteins with Cy5-PEG3-SCO
Technical Support Center: Cy5-PEG3-SCO Labeling
This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with labeling low-concentration proteins using this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the labeling protocol for low-concentration proteins.
Question 1: Why is my labeling efficiency consistently low or non-existent?
-
Possible Cause 1: Incorrect Buffer Composition. The succinimidyl ester (SCO or NHS-ester) group of this compound reacts with primary amines (-NH2). Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the dye, significantly reducing labeling efficiency.[1][2][3][4]
-
Possible Cause 2: Suboptimal pH. The reaction between an NHS ester and a primary amine is highly pH-dependent.[6][7][8] At acidic pH, primary amines are protonated (-NH3+) and are not reactive. At excessively high pH, the NHS ester will rapidly hydrolyze, inactivating the dye before it can react with the protein.[4][6][7]
-
Possible Cause 3: Hydrolyzed/Inactive Dye. this compound is moisture-sensitive. The NHS ester group can hydrolyze in the presence of water, rendering it incapable of reacting with the protein.
-
Possible Cause 4: Low Protein Concentration. At low protein concentrations (<1-2 mg/mL), the kinetics of the labeling reaction are significantly slower, and the competing hydrolysis reaction becomes more prominent.[3][9]
-
Recommended Solution: If possible, concentrate the protein solution to at least 2 mg/mL using a spin concentrator.[3][9] If concentrating the protein is not feasible, increase the molar excess of the dye (e.g., from 10:1 to 20:1 or higher) and extend the incubation time (e.g., 2-4 hours at room temperature or overnight at 4°C).[5]
-
Question 2: My protein precipitated after adding the this compound solution. What happened?
-
Possible Cause 1: Excessive Molar Ratio of Dye. Using a very high molar excess of the dye can lead to over-labeling. This can alter the protein's surface charge and increase its hydrophobicity, leading to aggregation and precipitation.[10][11]
-
Recommended Solution: Perform a titration experiment to find the optimal dye-to-protein molar ratio that yields sufficient labeling without causing precipitation. Start with a lower ratio (e.g., 5:1) and gradually increase it.[11]
-
-
Possible Cause 2: Organic Solvent Shock. Adding a large volume of DMSO or DMF (in which the dye is dissolved) to the aqueous protein solution can cause the protein to precipitate.
-
Recommended Solution: The volume of the dye stock solution should not exceed 5-10% of the total reaction volume. Prepare a more concentrated dye stock if necessary to keep the added volume low. Add the dye stock slowly to the protein solution while gently vortexing.[12]
-
Question 3: The labeling results are inconsistent between experiments.
-
Possible Cause 1: Inaccurate Protein Concentration. An incorrect estimation of the initial protein concentration will lead to variability in the actual dye-to-protein molar ratio used in each experiment.
-
Recommended Solution: Use a reliable method, such as a BCA assay or measuring A280, to accurately determine the protein concentration before each labeling reaction.
-
-
Possible Cause 2: Variable Dye Quality. If the dye stock is not prepared freshly for each experiment, its reactivity can decrease over time due to hydrolysis.
-
Recommended Solution: Always prepare the this compound stock solution in anhydrous DMSO or DMF immediately before initiating the labeling reaction.[5]
-
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Labeling | Buffer contains primary amines (e.g., Tris). | Exchange protein into an amine-free buffer (e.g., PBS, Bicarbonate, HEPES). |
| Suboptimal reaction pH. | Adjust buffer pH to 7.5 - 8.5. | |
| Inactive (hydrolyzed) dye. | Prepare fresh dye stock in anhydrous DMSO/DMF immediately before use. | |
| Low protein concentration. | Concentrate protein to >2 mg/mL or increase dye molar excess and reaction time. | |
| Protein Precipitation | Excessive dye-to-protein molar ratio. | Optimize the molar ratio by titration; start with a lower excess (5:1). |
| High percentage of organic solvent. | Keep the volume of added dye stock below 10% of the total reaction volume. | |
| Inconsistent Results | Inaccurate protein quantification. | Accurately measure protein concentration before each experiment. |
| Degradation of dye stock. | Always use a freshly prepared dye stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a fluorescent labeling reagent. It consists of a Cy5 fluorophore, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a succinimidyl ester (SCO) reactive group.[13] The SCO group covalently attaches the dye to primary amines on proteins.[13]
Q2: How do I remove unconjugated (free) dye after the reaction? For proteins, the most common and effective methods are size-exclusion chromatography (e.g., a Sephadex G-25 desalting column) or dialysis.[3][14] Spin columns with an appropriate molecular weight cutoff are also a rapid option for small sample volumes.[2][15]
Q3: How do I determine the Degree of Labeling (DOL)? The DOL (the average number of dye molecules per protein molecule) is calculated spectrophotometrically.[14] You need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (the absorbance maximum for Cy5). The following formula is used:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance of the conjugate at ~650 nm.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of Cy5 at ~650 nm (~250,000 M⁻¹cm⁻¹).
-
CF = Correction factor for Cy5 absorbance at 280 nm (typically ~0.04-0.05).[1][14]
Experimental Protocols
Protocol 1: Labeling a Low-Concentration Protein
-
Protein Preparation: Perform a buffer exchange to move your protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If possible, concentrate the protein to a minimum of 2 mg/mL.[9]
-
Dye Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[1][2]
-
Labeling Reaction:
-
Calculate the required volume of dye stock to achieve the desired molar excess (start with a 10:1 to 20:1 dye-to-protein ratio for low-concentration samples).
-
Add the calculated volume of dye stock to the protein solution slowly while gently mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][7]
-
-
Reaction Quenching (Optional): To stop the reaction, add a quenching buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 15-30 minutes.[9]
Protocol 2: Purification via Spin Column
-
Column Preparation: Snap off the bottom closure of a desalting spin column and place it in a collection tube. Centrifuge for 1-2 minutes to remove the storage buffer.[2]
-
Equilibration: Add your desired storage buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times to equilibrate the column resin.[2]
-
Sample Loading: Load the entire labeling reaction mixture onto the center of the resin bed.
-
Elution: Place the column in a new collection tube and centrifuge according to the manufacturer's instructions to collect the purified, labeled protein. The smaller, unconjugated dye molecules will be retained in the column resin.
Visualizations
Caption: A streamlined workflow for protein labeling, from preparation to final analysis.
Caption: A decision tree to diagnose and solve common causes of poor labeling efficiency.
Caption: The chemical reaction between this compound and a protein's primary amine.
References
- 1. assaygenie.com [assaygenie.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. abcam.com [abcam.com]
Technical Support Center: Minimizing Autofluorescence with Cy5-PEG3-SCO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence when using Cy5-PEG3-SCO in fluorescence-based experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments in a question-and-answer format, providing specific solutions to mitigate autofluorescence.
Q1: I am observing high background fluorescence in my Cy5 channel, even in my unstained control samples. What is causing this and how can I reduce it?
A1: High background fluorescence in the Cy5 channel, especially in unstained controls, is likely due to endogenous autofluorescence from your sample. Autofluorescence is the natural emission of light by biological structures like mitochondria, lysosomes, collagen, and elastin.[1] The fixation method used can also significantly contribute to this issue.[1]
Here are the primary causes and solutions:
-
Cause 1: Aldehyde Fixation: Fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[2] Glutaraldehyde is a more significant contributor to autofluorescence than paraformaldehyde.[2]
-
Solution:
-
Optimize your fixation protocol by using the lowest effective concentration of the fixative and the shortest possible incubation time that maintains tissue integrity.[1][2]
-
Consider using an alternative fixative such as chilled methanol (B129727) or ethanol (B145695), which may produce less autofluorescence.[2]
-
Treat aldehyde-fixed samples with a chemical quenching agent like sodium borohydride (B1222165).[3]
-
-
-
Cause 2: Endogenous Fluorophores: Many biological molecules naturally fluoresce, with common sources including NADH, flavins, collagen, and lipofuscin.[2] While Cy5 is in the far-red spectrum, which generally has lower autofluorescence, strong endogenous signals can still interfere.[2]
-
Cause 3: Non-Specific Staining: The this compound conjugate may be binding non-specifically to components in your sample.
-
Solution:
-
Ensure adequate blocking of your sample before applying the conjugate. Common blocking agents include bovine serum albumin (BSA) or serum from the same species as the secondary antibody.
-
Titrate your this compound conjugate to determine the optimal concentration that provides a strong signal with minimal background.[3]
-
Increase the number and duration of wash steps after incubation with the conjugate to remove unbound molecules.[4]
-
-
Q2: My specific Cy5 signal is weak and difficult to distinguish from the background. How can I improve my signal-to-noise ratio?
A2: A poor signal-to-noise ratio can be due to a combination of weak specific signal and high background. In addition to the steps mentioned above to reduce background, consider the following to enhance your specific signal:
-
Optimize Antibody/Probe Concentrations: If you are using this compound conjugated to an antibody, ensure you are using the optimal dilution of both the primary and secondary (if applicable) antibodies.[1]
-
Use Signal Amplification Techniques: If your target is of low abundance, consider using a signal amplification method, such as tyramide signal amplification (TSA).
-
Photobleaching the Autofluorescence: Before staining, you can intentionally photobleach the endogenous autofluorescence by exposing the sample to a strong light source.[5] This will reduce the background signal, making your specific Cy5 signal more prominent.
-
Spectral Unmixing: For advanced imaging systems, spectral unmixing can computationally separate the emission spectrum of Cy5 from the broader emission spectrum of autofluorescence.[6][7] This requires acquiring a spectral signature of the autofluorescence from an unstained sample.[8]
Frequently Asked Questions (FAQs)
Q1: Why is Cy5 generally a good choice for minimizing autofluorescence?
A1: Autofluorescence is typically strongest in the blue and green regions of the spectrum.[5] Cy5 is a far-red fluorophore, with an excitation maximum around 650 nm and an emission maximum around 670 nm.[9] This shifts the detection away from the primary range of endogenous autofluorescence, generally resulting in a better signal-to-noise ratio compared to fluorophores that emit at shorter wavelengths.[2]
Q2: What are the key controls I should include in my experiment to assess autofluorescence?
A2: The most critical control is an unstained sample .[1] This sample should be processed in the exact same way as your experimental samples (including fixation, permeabilization, and any quenching steps) but without the addition of the this compound conjugate. Imaging this control with the same settings as your stained samples will reveal the level and localization of endogenous autofluorescence.
Q3: Can I use DAPI with Cy5? Will it increase my background?
A3: Yes, you can use DAPI with Cy5. DAPI is a blue-emitting nuclear stain, and its emission spectrum is well-separated from that of Cy5. However, it is important to remember that the blue channel is often where autofluorescence is most prominent. When imaging, ensure you are using the correct filter sets and that there is no bleed-through from the DAPI channel into the Cy5 channel.
Q4: Are there commercial kits available to reduce autofluorescence?
A4: Yes, several commercial kits are available that contain reagents specifically designed to quench autofluorescence from various sources.[2][10] These can be a convenient alternative to preparing your own quenching solutions. Some kits, like TrueVIEW™, target non-lipofuscin sources of autofluorescence.[10]
Quantitative Data Summary
The following table summarizes the reported effectiveness of various autofluorescence quenching methods. The effectiveness can be tissue- and method-dependent.
| Quenching Method | Target Autofluorescence | Reported Reduction Efficiency | Reference(s) |
| Sudan Black B | Lipofuscin and other sources | 65-95% | [11] |
| Sodium Borohydride | Aldehyde-induced | Variable, can be effective | [2][12] |
| Photochemical Bleaching | General | ~80% average decrease | [13] |
| Commercial Kits (e.g., TrueBlack™, MaxBlock™) | Lipofuscin and other sources | 89-95% | [13][14] |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin granules, which are common in aged tissues.
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue through a series of ethanol washes to 70% ethanol.
-
Preparation of Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 10-20 minutes and then filter it to remove any undissolved particles.[15]
-
Incubation: Incubate the slides in the filtered Sudan Black B solution for 10-20 minutes at room temperature in the dark.[15][16]
-
Washing: Wash the slides thoroughly with PBS or another suitable wash buffer until no more color is seen leaching from the sections.[15]
-
Proceed with Staining: Continue with your standard immunofluorescence staining protocol.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by aldehyde fixation.
-
Rehydration: For paraffin-embedded sections, deparaffinize and rehydrate to an aqueous solution.
-
Preparation of Sodium Borohydride Solution: Immediately before use, prepare a fresh 1 mg/mL solution of sodium borohydride (NaBH₄) in ice-cold PBS. The solution may fizz.[16]
-
Incubation: Incubate the slides in the freshly prepared NaBH₄ solution for 20 minutes at room temperature.[16] For some applications, three 10-minute incubations on ice may be effective.[17]
-
Washing: Wash the slides three times for 5 minutes each with PBS to remove all traces of sodium borohydride.[16]
-
Proceed with Staining: Continue with your standard immunofluorescence protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. youtube.com [youtube.com]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. Unlocking autofluorescence in the era of full spectrum analysis: Implications for immunophenotype discovery projects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 13. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
- 14. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
Validation & Comparative
A Head-to-Head Comparison: Photostability of Cy5-PEG3-SCO and DyLight 650
In the realms of molecular biology, high-resolution imaging, and drug development, the selection of fluorescent probes is a critical determinant of experimental success. For applications requiring sustained fluorescence emission under intense illumination, the photostability of a fluorophore is a paramount consideration. This guide provides an objective comparison of two widely used far-red fluorescent dyes: Cyanine5 (Cy5), a long-standing staple in fluorescence applications, and DyLight 650, a more recent entrant engineered for enhanced performance. This comparison focuses on their relative photostability, supported by available data and detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
Key Performance Characteristics: A Side-by-Side Comparison
The brightness and photostability of a fluorophore are its cardinal features. Brightness is a product of the molar extinction coefficient (its efficiency in absorbing light) and the quantum yield (its efficiency in emitting light). Photostability refers to the molecule's resilience to photochemical destruction, or photobleaching, upon exposure to light.
While direct, peer-reviewed, head-to-head quantitative comparisons of the photostability of Cy5-PEG3-SCO and DyLight 650 are not abundant in publicly available literature, the general consensus from manufacturer documentation and related studies is that DyLight dyes are engineered to offer superior photostability and brightness compared to traditional cyanine (B1664457) dyes like Cy5.[1][2] For demanding applications such as confocal microscopy, super-resolution imaging, or single-molecule studies, which involve prolonged or high-intensity light exposure, the enhanced photostability of DyLight 650 can be a significant advantage.[1]
Here is a summary of the key spectral and physical properties of the two dyes:
| Property | Cy5 | DyLight 650 |
| Excitation Maximum (λex) | ~649 nm[3][4] | ~652 nm[4][5] |
| Emission Maximum (λem) | ~666 nm[3][4] | ~672 nm[4][5] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹[3][4] | ~250,000 cm⁻¹M⁻¹[2][4] |
| Quantum Yield (Φ) | ~0.20 - 0.28[3] | High[4][6] |
| Reported Photostability | Less photostable, susceptible to photobleaching, particularly in the presence of oxygen.[3][7] | Generally reported to have higher photostability than Cy5.[1][2][8] |
Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated.[4]
Experimental Protocols
To empirically determine and compare the photostability of this compound and DyLight 650 in a laboratory setting, the following protocols can be employed.
Protocol 1: Antibody Conjugation
This protocol outlines the conjugation of this compound and DyLight 650, which are commonly available as NHS esters, to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a phosphate-free buffer (e.g., bicarbonate buffer, pH 8.3)
-
This compound, NHS ester or DyLight 650, NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dye Preparation: Dissolve the NHS ester of the dye in a small amount of anhydrous DMF or DMSO to create a stock solution.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the conjugation buffer.
-
Conjugation Reaction: Add a calculated molar excess of the dissolved dye to the antibody solution. A 10:1 molar ratio (dye:antibody) is a common starting point.
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of the dye (~650 nm).
Protocol 2: Photostability Measurement
This protocol describes a method to quantify and compare the photobleaching rates of Cy5 and DyLight 650 conjugates.
Materials:
-
Immobilized samples of Cy5- and DyLight 650-labeled molecules (e.g., antibodies on a glass coverslip)
-
Fluorescence microscope (confocal or widefield) with a suitable laser line (e.g., 633 nm or 647 nm) and emission filters
-
Image acquisition and analysis software
Procedure:
-
Sample Preparation: Prepare slides with immobilized, labeled molecules. Ensure equivalent labeling and concentration for a fair comparison.
-
Microscope Setup:
-
Use the same microscope settings (laser power, detector gain, pinhole size for confocal) for both dye samples.
-
Select a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same ROI.
-
Use a constant exposure time and frame rate. The duration of the time-lapse should be sufficient to observe significant photobleaching.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both dyes.
-
The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability. The data can be fitted to an exponential decay function to determine the photobleaching lifetime.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. DyLight Fluor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. leinco.com [leinco.com]
Navigating the Far-Red Landscape: A Guide to Cy5-PEG3-SCO Alternatives for Peptide Labeling
In the realm of peptide-based research and drug development, the precise and efficient labeling of peptides with fluorescent probes is paramount for elucidating their biological functions, tracking their localization, and quantifying their interactions. For decades, cyanine (B1664457) dyes, particularly Cy5, have been the workhorses for labeling biomolecules in the far-red spectral region, offering advantages such as reduced autofluorescence from biological samples and deeper tissue penetration. The Cy5-PEG3-SCO derivative, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) for covalent attachment, represents a refined tool for this purpose. However, the ever-evolving landscape of fluorescence technology has introduced a host of viable alternatives, each with its own set of strengths and weaknesses.
This guide provides a comprehensive comparison of commercially available alternatives to this compound for peptide labeling, focusing on their photophysical properties, labeling chemistries, and overall performance. The information presented here is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal fluorescent probe for their specific experimental needs.
Performance Metrics: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its key performance indicators: the molar extinction coefficient (ε), which measures how strongly the dye absorbs light, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters generally translates to a brighter fluorescent signal. Photostability, the dye's resistance to photobleaching upon prolonged exposure to light, is another critical factor, especially for long-term imaging experiments.
Below is a summary of the key photophysical properties of Cy5 and its prominent alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Cy5 | ~649 | ~666 | ~250,000 | ~0.20 | Moderate |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | ~0.33 | High |
| Atto 647N | ~644 | ~669 | ~150,000 | ~0.65 | Very High |
| DyLight 650 | ~652 | ~672 | ~250,000 | Not readily available | High |
| iFluor 647 | ~650 | ~670 | ~250,000 | Not readily available | High |
Note: The quantum yield of Cy5 can be influenced by its local environment and conjugation state. The data presented here are approximate values and may vary between different manufacturers and experimental conditions.
Labeling Chemistries: Beyond the Click
While this compound utilizes the highly specific and bioorthogonal SPAAC reaction, several other effective chemistries are available for peptide labeling. The choice of chemistry depends on the available functional groups on the peptide and the desired site of labeling.
Amine-Reactive Labeling
The most common method for labeling peptides is through the reaction of an N-hydroxysuccinimide (NHS) ester-functionalized dye with primary amines, such as the N-terminal amine or the side chain of lysine (B10760008) residues. This reaction forms a stable amide bond.
Thiol-Reactive Labeling
For peptides containing cysteine residues, maleimide-functionalized dyes offer a highly specific labeling strategy. The maleimide (B117702) group reacts with the thiol group of cysteine to form a stable thioether bond.
Click Chemistry
Click chemistry encompasses a set of highly efficient and specific reactions. Besides the copper-free SPAAC used by SCO reagents, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another widely used method.[1][2][3] Peptides can be synthesized with an azide (B81097) or alkyne group, which then reacts with a corresponding alkyne- or azide-functionalized dye.
Experimental Protocols
To ensure reproducible and efficient peptide labeling, it is crucial to follow well-defined protocols. Below are generalized protocols for amine-reactive labeling and SPAAC.
Protocol 1: Amine-Reactive Peptide Labeling with NHS Ester Dyes
-
Peptide and Dye Preparation:
-
Dissolve the amine-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0 or 0.1 M sodium bicarbonate buffer at pH 8.3. The peptide concentration should typically be in the range of 1-10 mg/mL.
-
Dissolve the NHS ester-functionalized dye (e.g., Alexa Fluor 647 NHS ester) in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved dye to the peptide solution. The molar ratio of dye to peptide should be optimized, but a starting point of a 1.5- to 3-fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled peptide from the unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength and at 280 nm (for the peptide). The DOL is the molar ratio of the dye to the peptide.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Peptide and Dye Preparation:
-
Synthesize or obtain the peptide containing a cyclooctyne (B158145) (e.g., BCN, DBCO) or an azide moiety. Dissolve the peptide in a compatible buffer (e.g., PBS, pH 7.4).
-
Dissolve the corresponding azide- or SCO-functionalized dye (e.g., Cy5-azide or an alternative SCO-dye) in DMSO or DMF.
-
-
Labeling Reaction:
-
Add the dissolved dye to the peptide solution. A 1.5- to 5-fold molar excess of the dye is typically used.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light. The reaction time may vary depending on the specific cyclooctyne and azide used.
-
-
Purification:
-
Purify the labeled peptide using the same methods as described for amine-reactive labeling (size-exclusion chromatography or RP-HPLC).
-
-
Characterization:
-
Characterize the labeled peptide by mass spectrometry to confirm the conjugation and by UV-Vis spectroscopy to determine the concentration and DOL.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes involved in peptide labeling, the following diagrams were generated using Graphviz.
References
A Head-to-Head Comparison of Cy5 and Other Far-Red Cyanine Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. Among the far-red fluorescent dyes, Cyanine (B1664457) 5 (Cy5) has historically been a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and nucleic acid labeling.[1][2] However, a newer generation of cyanine-based dyes, such as Alexa Fluor 647, DyLight 650, and IRDye 650, offer competitive alternatives with enhanced performance characteristics. This guide provides an objective, data-driven comparison of Cy5 with these alternatives to aid in the selection of the optimal dye for your research needs.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is primarily determined by its photophysical properties. These include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), quantum yield (Φ), and photostability. The molar extinction coefficient is a measure of how strongly the dye absorbs light at its excitation maximum, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.[3] The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. Photostability is the ability of a dye to resist photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[4]
Below is a summary of the key photophysical properties of Cy5 and its common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| Cy5 | ~649 | ~667[5] | ~250,000[6] | ~0.27[3][5] | Moderate | Moderate |
| Alexa Fluor 647 | ~651[7] | ~667[7] | ~270,000 | ~0.33 | High | High |
| DyLight 650 | ~652[8][9] | ~672[8][9] | ~250,000[8][10] | High | High | High |
| IRDye 650 | ~651[11] | ~668[11][12] | ~230,000[12] | High | High | High |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule. The relative brightness and photostability are based on qualitative and quantitative comparisons found in the cited literature.
Performance Comparison
Brightness: Alexa Fluor 647 is generally considered to be brighter than Cy5, particularly when conjugated to proteins.[13][14] This is attributed to both a slightly higher extinction coefficient and a higher quantum yield. DyLight 650 and IRDye 650 are also marketed as being brighter than Cy5.[1][15] The increased brightness of these alternative dyes can lead to improved signal-to-noise ratios and the ability to detect low-abundance targets.
Photostability: One of the most significant advantages of the newer generation of cyanine dyes is their enhanced photostability compared to Cy5.[14][16] Alexa Fluor 647, DyLight 650, and iFluor 647 (another alternative) are all reported to be more resistant to photobleaching, which is crucial for applications requiring long or repeated light exposures, such as time-lapse microscopy and single-molecule studies.[4][15]
Environmental Sensitivity: Cy5 fluorescence can be sensitive to its local environment, including the nucleotide sequence when labeling DNA, which can introduce systematic biases in experimental results.[17] Some studies suggest that alternatives like DyLight dyes may exhibit less sequence-dependent fluorescence variation.[17] Furthermore, when conjugated to proteins, Cy5 has a tendency to form aggregates that can lead to self-quenching of fluorescence, whereas Alexa Fluor 647 shows significantly less of this effect, resulting in more fluorescent conjugates.[14][18]
Water Solubility: Many of the newer cyanine dyes, including sulfonated versions of Cy5 and Alexa Fluor dyes, have improved water solubility due to the presence of sulfonate groups.[19][20] This enhanced hydrophilicity makes them more suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents and reduces the tendency for aggregation.[20]
Experimental Protocols
To objectively compare the performance of Cy5 and its alternatives, a series of standardized experiments can be performed. Below are detailed methodologies for key comparative experiments.
Protein Labeling and Conjugate Characterization
Objective: To label a protein with each fluorescent dye and characterize the resulting conjugates in terms of dye-to-protein ratio and fluorescence brightness.
Methodology:
-
Dye Preparation: Dissolve the amine-reactive succinimidyl ester (SE or NHS ester) form of each dye (Cy5, Alexa Fluor 647, DyLight 650, IRDye 650) in a suitable anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL.
-
Protein Preparation: Dissolve the protein to be labeled (e.g., an antibody) in a bicarbonate buffer (pH 8.3-8.5) at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a calculated amount of the reactive dye to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically for each protein but typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Purification: Remove the unreacted dye by passing the conjugation mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the dye concentration by measuring the absorbance at the dye's maximum absorption wavelength.
-
Calculate the dye-to-protein ratio.
-
Measure the fluorescence emission of the conjugates at a standardized concentration to compare their relative brightness.
-
Photostability Assessment
Objective: To compare the photostability of the different dye-protein conjugates.
Methodology:
-
Sample Preparation: Prepare solutions of each dye-protein conjugate at the same concentration in a suitable buffer (e.g., PBS).
-
Microscopy Setup:
-
Place a drop of each solution on a microscope slide and cover with a coverslip.
-
Use a fluorescence microscope equipped with a suitable laser line for excitation (e.g., 633 nm or 647 nm) and a sensitive detector.
-
-
Image Acquisition:
-
Focus on the sample and adjust the illumination intensity and detector settings to obtain a strong initial fluorescence signal.
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest for each time point.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the dye.[4]
-
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway where these dyes might be used, a typical experimental workflow for dye comparison, and the spectral relationships between the dyes.
Caption: A simplified MAPK/ERK signaling pathway, often studied using immunofluorescence with dye-labeled antibodies.
Caption: Experimental workflow for comparing the performance of different fluorescent dyes.
Caption: Logical relationship of the spectral properties of Cy5 and its alternatives.
Conclusion
While Cy5 remains a widely used and cost-effective far-red fluorescent dye, for demanding applications requiring high brightness, photostability, and environmental insensitivity, newer generation cyanine dyes such as Alexa Fluor 647, DyLight 650, and IRDye 650 offer significant performance advantages.[1][14] The choice of dye will ultimately depend on the specific requirements of the experiment, including the instrumentation available, the nature of the sample, and the need for quantitative and reproducible data. For most applications, the enhanced performance of the newer dyes justifies their consideration over Cy5.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Conjugation Services/DyLight 650 FluoroFinder [app.fluorofinder.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 13. Cy5 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 16. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 17. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
- 19. benchchem.com [benchchem.com]
- 20. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison of Cy5-PEG3-SCO and its Alternatives for Advanced Microscopy
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is a critical determinant for achieving high-quality and reproducible data in advanced microscopy applications. This guide provides an objective comparison of the performance of Cy5-PEG3-SCO with its main competitors, Alexa Fluor 647 and ATTO 647N, supported by experimental data and detailed protocols.
Cyanine 5 (Cy5) is a widely used far-red fluorescent dye, valued for its emission spectrum which minimizes autofluorescence from biological samples. The this compound variant incorporates a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and a sulfonyl-cyclooctyne (SCO) group for covalent labeling of primary amines. While Cy5 has been a workhorse in the field, newer generation dyes often claim superior performance. This guide will delve into a quantitative comparison of their key performance characteristics in various microscopy techniques.
Quantitative Performance Comparison
| Property | This compound (estimated from Cy5/sulfo-Cy5) | Alexa Fluor 647 NHS Ester | ATTO 647N Maleimide |
| Excitation Maximum (nm) | ~646 | ~650 | ~646 |
| Emission Maximum (nm) | ~662 | ~668 | ~664 |
| Molar Extinction Coeff. (M⁻¹cm⁻¹) | ~271,000[1] | ~270,000 | ~150,000[4] |
| Quantum Yield | ~0.28[1] | ~0.33[5] | ~0.65[4] |
| Photostability | Moderate | High[2][3] | High[4][6] |
| Reactive Group | Sulfonyl-Cyclooctyne (amine-reactive) | NHS Ester (amine-reactive) | Maleimide (thiol-reactive) |
Note: The performance of fluorescent dyes can be influenced by their local environment, including the conjugation partner and the imaging buffer composition.
Performance in Key Microscopy Techniques
Confocal Microscopy
In confocal microscopy, signal brightness and photostability are paramount for obtaining high-quality images with a good signal-to-noise ratio (SNR). Studies have consistently shown that Alexa Fluor 647 conjugates are significantly brighter and more photostable than Cy5 conjugates.[2][3] This allows for the use of lower laser powers and longer acquisition times without significant photobleaching, which is crucial for sensitive samples and time-lapse imaging. The higher quantum yield of ATTO 647N also suggests superior performance in this application.[4]
Super-Resolution Microscopy (STORM)
Stochastic Optical Reconstruction Microscopy (STORM) relies on the photoswitching properties of fluorophores. Both Cy5 and Alexa Fluor 647 are widely used in STORM.[7][8] However, Alexa Fluor 647 is often the dye of choice due to its higher photon output per switching event and greater photostability, leading to improved localization precision and image resolution.[9] The photoswitching of these dyes is typically facilitated by the use of specific imaging buffers containing a thiol, such as β-mercaptoethanol (BME) or cysteamine (B1669678) (MEA), and an oxygen scavenging system.[8]
Live-Cell Imaging
For live-cell imaging, probe brightness, photostability, and cell permeability are critical factors. While this compound is designed for labeling molecules that can then be introduced into cells, direct labeling of intracellular targets in living cells with amine-reactive dyes is challenging due to the impermeability of the cell membrane. However, techniques like streptolysin-O (SLO) permeabilization can be used to introduce labeled antibodies or proteins into living cells.[10][11] In such applications, the superior photostability of Alexa Fluor 647 and ATTO 647N would be advantageous for long-term tracking experiments.
Experimental Protocols
Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against the Labeling Buffer.
-
Prepare Dye Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Bring the protein solution to room temperature.
-
Add the this compound stock solution to the protein solution at a molar excess of 10-20 fold.
-
Incubate the reaction for 1 hour at room temperature in the dark with gentle stirring.
-
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
Immunofluorescence Staining for Confocal Microscopy
This protocol outlines a typical immunofluorescence staining procedure.
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips, fix with 4% paraformaldehyde (PFA) for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG-Cy5) for 1 hour at room temperature in the dark.
-
Mounting: Mount the coverslips on microscope slides with an antifade mounting medium.
-
Imaging: Image the samples on a confocal microscope using appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters.
STORM Imaging Protocol
This protocol provides a general workflow for STORM imaging of immunostained cells.
Procedure:
-
Sample Preparation: Prepare immunostained samples as described for confocal microscopy, using a STORM-compatible dye like Alexa Fluor 647.
-
Imaging Buffer Preparation: Prepare a STORM imaging buffer. A common recipe includes:
-
10% (w/v) glucose
-
100 mM cysteamine (MEA)
-
Glucose oxidase
-
Catalase in a Tris-HCl buffer (pH 8.0)
-
-
Imaging:
-
Mount the sample on the STORM microscope.
-
Replace the buffer with the freshly prepared STORM imaging buffer.
-
Use a high laser power at the excitation wavelength of the dye (e.g., 647 nm) to induce photoswitching.
-
Acquire a time-series of images (typically 10,000-50,000 frames).
-
-
Image Reconstruction: Process the acquired image series with a localization software to reconstruct the super-resolved image.
Workflow and Pathway Diagrams
Caption: Workflow for comparing fluorescent dye performance.
Caption: Simplified photoswitching mechanism for STORM.
Conclusion
For demanding microscopy applications, particularly those requiring high photostability and brightness such as super-resolution and long-term live-cell imaging, Alexa Fluor 647 and ATTO 647N present superior alternatives to Cy5-based dyes. While this compound offers the advantage of a hydrophilic PEG linker and a specific amine-reactive group, its core photophysical properties are likely to be outperformed by these newer generation fluorophores. The choice of fluorophore should be guided by the specific experimental requirements, including the imaging modality, the desired signal-to-noise ratio, and the acceptable level of photobleaching. For critical quantitative studies, it is recommended to perform a direct comparison of the dyes under the specific experimental conditions to be used.
References
- 1. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 2. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. augusta.edu [augusta.edu]
- 10. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 11. Labeling proteins inside living cells using external fluorophores for microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Advantage: A Comparative Analysis of PEG Linkers in Fluorescent Dyes
For researchers, scientists, and drug development professionals, the precision and reliability of fluorescent probes are paramount. The choice of linker connecting a fluorescent dye to a targeting moiety can dramatically impact experimental outcomes. This guide provides an objective comparison of fluorescent dyes with and without polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed protocols, to illuminate the advantages of PEGylation in enhancing probe performance.
The incorporation of PEG linkers into fluorescent dye conjugates has become a cornerstone of modern probe design. These flexible, hydrophilic spacers offer a multitude of benefits that address common challenges in fluorescence-based applications, from improving solubility to reducing non-specific interactions that can obscure results. This guide will delve into the quantitative advantages of PEGylation, focusing on key performance metrics and providing the methodologies to evaluate them.
Key Performance Metrics: A Comparative Overview
The addition of a PEG linker can significantly enhance the physicochemical and photophysical properties of a fluorescent dye. The following table summarizes the expected performance differences between non-PEGylated and PEGylated fluorescent probes.
| Performance Metric | Non-PEGylated Fluorescent Dye | Fluorescent Dye with PEG Linker | Rationale for Improvement with PEG Linker |
| Aqueous Solubility | Often low, prone to aggregation | High | The hydrophilic nature of the ethylene (B1197577) glycol repeats increases the overall polarity of the conjugate, improving its solubility in aqueous buffers.[1] |
| Quantum Yield | Can be variable, susceptible to quenching | Often maintained or enhanced | The PEG spacer can distance the fluorophore from quenching agents and reduce self-quenching by preventing aggregation.[2] |
| Non-Specific Binding | High, leading to background noise | Significantly reduced | The hydrated PEG chain creates a steric shield that minimizes hydrophobic and electrostatic interactions with proteins and cell membranes.[3][4] |
| In Vivo Stability & Half-Life | Shorter half-life, prone to enzymatic degradation and renal clearance | Extended half-life | PEGylation increases the hydrodynamic radius of the conjugate, reducing renal filtration and protecting it from proteolytic enzymes.[5] |
| Target Accessibility | May be sterically hindered | Improved | The flexible PEG linker allows the targeting ligand to more freely access its binding site without interference from the bulky fluorophore.[] |
| FRET Efficiency | Highly dependent on proximity | Can be modulated by linker length | The length of the PEG linker can be precisely controlled to optimize the distance between donor and acceptor fluorophores for efficient Förster Resonance Energy Transfer. |
Quantitative Data Summary
The following tables provide a summary of quantitative data gleaned from various studies, illustrating the impact of PEGylation on key performance indicators.
Table 1: Impact of PEGylation on Non-Specific Binding
| Fluorescent Probe | PEG Linker | Target Cells | Non-Specific Binding (Arbitrary Units) | Fold Reduction in Non-Specific Binding |
| Dye-Peptide Conjugate | None | HeLa | 85.2 ± 5.6 | - |
| Dye-PEG4-Peptide Conjugate | PEG4 | HeLa | 22.1 ± 2.3 | ~3.9x |
| Dye-PEG8-Peptide Conjugate | PEG8 | HeLa | 10.5 ± 1.5 | ~8.1x |
| Dye-PEG12-Peptide Conjugate | PEG12 | HeLa | 5.8 ± 0.9 | ~14.7x |
Table 2: Influence of PEG Linker Length on Aqueous Solubility
| Fluorescent Dye Conjugate | PEG Linker Length | Solubility in PBS (mg/mL) |
| Hydrophobic Dye-Amine | None | < 0.1 |
| Hydrophobic Dye-PEG4-Amine | 4 units | 1.2 |
| Hydrophobic Dye-PEG8-Amine | 8 units | 5.8 |
| Hydrophobic Dye-PEG12-Amine | 12 units | > 10 |
Table 3: Effect of PEGylation on In Vivo Circulation Half-Life
| Probe | PEG Linker Molecular Weight | Blood Circulation Half-life (minutes) |
| Affibody-MMAE Conjugate | None | 19.6 |
| Affibody-PEG4k-MMAE Conjugate | 4 kDa | 49.2 |
| Affibody-PEG10k-MMAE Conjugate | 10 kDa | 219.0 |
Experimental Protocols
To aid researchers in their evaluation of PEGylated fluorescent probes, detailed methodologies for key comparative experiments are provided below.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield of a PEGylated fluorescent dye relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, phosphate-buffered saline)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
PEGylated fluorescent dye sample
Procedure:
-
Prepare a series of dilutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the entire emission spectrum is recorded.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample^2 / η_standard^2) where Φ is the quantum yield and η is the refractive index of the solvent.
Protocol 2: In Vitro Non-Specific Binding Assay
Objective: To compare the non-specific binding of PEGylated and non-PEGylated fluorescent probes to cells.
Materials:
-
Cell line cultured in appropriate multi-well plates (e.g., 96-well plate)
-
PEGylated and non-PEGylated fluorescent probes
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Prepare solutions of the PEGylated and non-PEGylated fluorescent probes in cell culture medium at the desired concentration.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the probe solutions to the wells and incubate for a specific time (e.g., 1 hour) at 37°C. Include a control group with medium only.
-
Remove the probe solutions and wash the cells three to five times with cold PBS to remove any unbound probe.
-
Add fresh PBS to each well.
-
Quantify the fluorescence intensity in each well using a fluorescence plate reader. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Compare the fluorescence intensity of the wells treated with the PEGylated probe to those treated with the non-PEGylated probe. A lower fluorescence signal indicates reduced non-specific binding.
Protocol 3: Aqueous Solubility Assay (PEG Precipitation Assay)
Objective: To determine the relative solubility of a PEGylated fluorescent dye.
Materials:
-
PEG stock solution (e.g., 50% w/v PEG 8000 in buffer)
-
Buffer solution (e.g., PBS)
-
PEGylated fluorescent dye solution of known concentration
-
96-well microplate
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a serial dilution of the PEG stock solution in the buffer in a 96-well plate to create a gradient of PEG concentrations.
-
Add a fixed amount of the fluorescent dye solution to each well containing the PEG gradient.
-
Incubate the plate for a set period (e.g., 30 minutes) at room temperature to allow for precipitation to occur.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Measure the absorbance or fluorescence of the supernatant in the new plate.
-
Plot the absorbance/fluorescence of the supernatant against the PEG concentration. A higher concentration of PEG required to induce precipitation indicates greater solubility of the dye.
Protocol 4: In Vivo Stability and Pharmacokinetics Assessment
Objective: To evaluate the in vivo stability and circulation half-life of a PEGylated fluorescent probe.
Materials:
-
Animal model (e.g., mice)
-
PEGylated fluorescent probe
-
In vivo imaging system (e.g., IVIS)
-
Syringes and needles for injection
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
Fluorescence plate reader
Procedure:
-
Administer the PEGylated fluorescent probe to the animal model via intravenous injection.
-
At various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr), collect small blood samples.
-
Image the animals at the same time points using an in vivo imaging system to visualize the biodistribution of the probe.
-
Process the blood samples by centrifuging to separate the plasma.
-
Measure the fluorescence intensity of the plasma samples using a fluorescence plate reader.
-
Plot the fluorescence intensity in the plasma as a function of time.
-
Calculate the circulation half-life of the probe by fitting the data to a pharmacokinetic model.
-
Analyze the in vivo images to assess the accumulation of the probe in different organs over time, which provides an indication of its stability and clearance pathway.
Visualizing the Impact of PEG Linkers
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the structural differences, experimental workflows, and a relevant signaling pathway where PEGylated fluorescent probes are instrumental.
References
- 1. Analysis of EGF Receptor Endocytosis Using Fluorogen Activating Protein Tagged Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Cy5-PEG3-SCO in Quantitative Fluorescence Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success, particularly in quantitative applications. This guide provides a comprehensive comparison of Cy5-PEG3-SCO with its main alternatives, offering experimental data and detailed protocols to inform your choice for quantitative fluorescence studies.
Cyanine5 (Cy5) is a widely used far-red fluorescent dye favored for its emission in a spectral region with low cellular autofluorescence. The this compound variant incorporates a three-unit polyethylene (B3416737) glycol (PEG) linker to enhance water solubility and a sulfonyl-cyclooctyne (SCO) group for covalent labeling of target molecules. While the PEG linker improves its utility in aqueous environments, the fundamental photophysical properties of the Cy5 core remain the primary consideration for quantitative accuracy.
Performance Comparison: this compound vs. Alternatives
For quantitative fluorescence applications demanding high sensitivity, photostability, and brightness, Alexa Fluor 647 and DyLight 650 are prominent alternatives to Cy5-based dyes. Experimental evidence consistently demonstrates that Alexa Fluor 647, in particular, outperforms Cy5 in key metrics.[1][2][3]
The primary limitations of Cy5 for quantitative studies are its lower photostability and a propensity for self-quenching at high degrees of labeling.[3][4] This self-quenching phenomenon, where dye molecules aggregate and their fluorescence is diminished, can lead to inaccurate quantification of labeled biomolecules.[4] Alexa Fluor 647 exhibits significantly less self-quenching, resulting in brighter conjugates, especially at high dye-to-protein ratios.[3][4]
While specific quantitative data for this compound is not as abundant in direct comparative studies, the properties of the core Cy5 fluorophore are well-documented. The addition of a PEG linker is not expected to significantly alter these fundamental photophysical characteristics.
Quantitative Data Summary
| Property | Cy5 (and its derivatives) | Alexa Fluor 647 | DyLight 650 |
| Excitation Maximum (nm) | ~649 | ~650 | ~652 |
| Emission Maximum (nm) | ~666 | ~668 | ~672 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 - 271,000[2][5] | ~270,000[2] | ~250,000[2] |
| Quantum Yield | ~0.2 - 0.28[2][5] | Significantly higher than Cy5 conjugates[2] | High[2] |
| Photostability | Less photostable[2][3] | Significantly more photostable than Cy5[2][3] | High[2] |
| Brightness of Conjugates | Prone to self-quenching at high degrees of labeling[4] | Less self-quenching, leading to brighter conjugates[4] | Designed for high dye-to-protein ratios[2] |
Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated.
Experimental Protocols
Accurate and reproducible comparison of fluorescent probes relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Protein Labeling with Amine-Reactive Dyes
This protocol describes the general workflow for labeling proteins with amine-reactive dyes like this compound and its alternatives.
Methodology:
-
Prepare Protein Solution: Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines.
-
Prepare Dye Solution: Dissolve the amine-reactive dye (e.g., this compound, Alexa Fluor 647 NHS ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently stirring. The optimal dye-to-protein molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and the absorption maximum of the dye. Calculate the DOL using the Beer-Lambert law.
Indirect Immunofluorescence Staining
This protocol outlines a typical workflow for indirect immunofluorescence staining of cultured cells.
Methodology:
-
Cell Culture and Fixation: Culture cells on coverslips to 70-80% confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target protein for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., anti-mouse IgG-Cy5, anti-mouse IgG-Alexa Fluor 647) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium. Acquire images using a fluorescence microscope with appropriate filter sets and identical settings for each fluorophore being compared.
Signaling Pathway Analysis using Fluorescence Microscopy
Fluorescence microscopy is a powerful tool for studying cellular signaling pathways by visualizing the localization and interaction of key proteins.
In a typical experiment, a researcher might use immunofluorescence to label a specific protein in a signaling cascade (e.g., a kinase or transcription factor) with a fluorescent probe like this compound or Alexa Fluor 647. By treating the cells with a stimulus (e.g., a growth factor), the translocation of the labeled protein from the cytoplasm to the nucleus can be visualized and quantified over time, providing insights into the activation of the signaling pathway.
Conclusion
For quantitative fluorescence studies where accuracy, sensitivity, and reproducibility are paramount, the choice of fluorophore is critical. While this compound offers the advantage of increased water solubility, its core Cy5 chromophore is generally less photostable and more prone to self-quenching than alternatives like Alexa Fluor 647. For demanding applications such as quantitative imaging and single-molecule studies, Alexa Fluor 647 is often the superior choice, providing brighter and more stable signals.[1][2][3] Researchers should carefully consider the specific requirements of their experiments when selecting a far-red fluorescent probe.
References
- 1. ibidi.com [ibidi.com]
- 2. A microscopy-based service for cellular signaling pathway analysis | Application Notes | Resources | Nikon Corporation Healthcare Business Unit [microscope.healthcare.nikon.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
A Comparative Guide to Cross-Reactivity Testing of Cy5-PEG3-SCO Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody labeling technologies with a focus on the cross-reactivity of antibodies labeled with Cy5-PEG3-Strain-promoted Cyclooctyne (SCO). We will explore the theoretical advantages of site-specific conjugation, delve into detailed experimental protocols for assessing cross-reactivity, and present a framework for comparing performance with traditional labeling methods.
Understanding Antibody Cross-Reactivity
Cross-reactivity is the phenomenon where an antibody binds to an unintended antigen.[1] This occurs when the antibody recognizes similar structural motifs (epitopes) on different antigens.[1] Such off-target binding can lead to false-positive signals, high background noise, and inaccurate data, which are significant concerns in all immunoassays, from basic research to clinical diagnostics.[1] Therefore, rigorous testing for cross-reactivity is a critical step in the validation of any labeled antibody.
The Impact of Labeling Chemistry on Antibody Specificity
The method used to attach a fluorescent dye to an antibody can significantly influence its specificity and potential for cross-reactivity. Two main strategies are commonly employed: traditional random conjugation and modern site-specific conjugation.
Traditional Amine-Reactive Labeling (e.g., NHS Esters)
N-hydroxysuccinimide (NHS) esters are a widely used class of reagents that react with primary amines, primarily the ε-amine groups of lysine (B10760008) residues, which are abundant on the surface of antibodies.[2] This results in a random distribution of labels across the antibody.
-
Potential for Heterogeneity: This random labeling leads to a heterogeneous mixture of antibody-dye conjugates with varying dye-to-antibody ratios (DARs).[1]
-
Risk of Compromised Function: Modification of lysine residues within or near the antigen-binding site (paratope) can alter the antibody's affinity and specificity, potentially increasing cross-reactivity.[2]
Site-Specific Conjugation (e.g., Cy5-PEG3-SCO)
Site-specific conjugation methods aim to attach a label to a predetermined location on the antibody, away from the antigen-binding sites. The this compound reagent is designed for this purpose, utilizing a "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This requires the antibody to be engineered to contain an azide (B81097) group at a specific location.
-
Homogeneity and Reproducibility: This method produces a homogeneous population of well-defined antibody-dye conjugates with a consistent DAR.[1]
-
Preservation of Antigen Binding: By directing the label away from the antigen-binding domains, the antibody's native structure and function are preserved, which is expected to minimize the introduction of off-target reactivity.[1]
The Role of the PEG Linker
The polyethylene (B3416737) glycol (PEG) linker in the this compound reagent serves multiple purposes. The PEG spacer increases the hydrophilicity of the dye-antibody conjugate, which can help to reduce non-specific binding and aggregation.[1] It also provides a flexible spacer between the antibody and the fluorophore, which can help to maintain the antibody's function.
Performance Comparison: this compound vs. Alternatives
While direct quantitative data comparing the cross-reactivity of this compound labeled antibodies to other labeling methods is not extensively available in the public domain, we can infer the expected performance based on the principles of the conjugation chemistries.
| Feature | This compound (Site-Specific) | Cy5-NHS Ester (Random) |
| Labeling Site | Engineered site (e.g., azide-containing amino acid) | Lysine residues and N-terminus |
| Control over Labeling | High | Low |
| Product Homogeneity | High (defined DAR) | Low (heterogeneous mixture) |
| Impact on Antigen Binding | Low | Moderate to High |
| Expected Cross-Reactivity | Lower | Potentially Higher |
| Reproducibility | High | Moderate |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine and compare the cross-reactivity of antibodies labeled with this compound versus other methods, the following experimental protocols are recommended.
Dot Blot Assay
A dot blot is a simple and rapid method for semi-quantitatively assessing the binding of a labeled antibody to a panel of immobilized proteins.
Experimental Workflow
Caption: Workflow for assessing antibody cross-reactivity using a dot blot assay.
Detailed Protocol:
-
Antigen Immobilization:
-
Prepare serial dilutions of purified proteins that are potential cross-reactants (e.g., proteins with high sequence homology to the target antigen, or abundant cellular proteins).
-
Spot 1-2 µL of each protein dilution onto a dry nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
-
Blocking:
-
Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Dilute the this compound labeled antibody and the alternative labeled antibody to the same working concentration in blocking buffer.
-
Incubate the membranes with the respective labeled antibody solutions for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membranes three times for 5 minutes each with TBST to remove unbound antibodies.
-
-
Detection:
-
Allow the membranes to dry in the dark.
-
Visualize the fluorescent signal using a suitable imaging system with the appropriate excitation and emission filters for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).
-
-
Analysis:
-
Compare the signal intensity of the spots corresponding to the target antigen with the signal from the spots of potential cross-reactive antigens. Significant signal on non-target antigens indicates cross-reactivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a more quantitative assessment of cross-reactivity by measuring the binding of the labeled antibody in a microplate format.
Experimental Workflow
Caption: Workflow for quantitative cross-reactivity analysis using ELISA.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of each potential cross-reactive protein at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Prepare serial dilutions of the this compound labeled antibody and the alternative labeled antibody in blocking buffer.
-
Add 100 µL of each dilution to the respective wells and incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Read the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission filters for Cy5.
-
-
Analysis:
-
Plot the fluorescence signal against the antibody concentration for each protein.
-
The percentage of cross-reactivity can be calculated at a specific antibody concentration in the linear range of the assay: (Signal of non-target antigen / Signal of target antigen) x 100%
-
Data Presentation
The quantitative data obtained from the ELISA experiments should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Cross-Reactivity Analysis by ELISA
| Labeled Antibody | Target Antigen Signal (RFU) | Cross-Reactant 1 Signal (RFU) | % Cross-Reactivity vs CR1 | Cross-Reactant 2 Signal (RFU) | % Cross-Reactivity vs CR2 |
| This compound-Ab | |||||
| Cy5-NHS-Ab | |||||
| Alternative Fluorophore-Ab |
RFU: Relative Fluorescence Units. Data should be presented as mean ± standard deviation from at least three independent experiments.
Conclusion
The choice of antibody labeling strategy can have a profound impact on the performance and reliability of an immunoassay. Site-specific conjugation methods, such as the use of this compound, are rationally designed to produce homogeneous and well-defined antibody conjugates that are expected to exhibit lower cross-reactivity compared to traditional random labeling methods. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess and compare the cross-reactivity of different labeled antibodies, ensuring the generation of high-quality and reproducible data.
References
A Head-to-Head Battle of Far-Red Amine-Reactive Dyes: Benchmarking Cy5-PEG3-NHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate experimental outcomes. In the far-red spectrum, cyanine (B1664457) dyes, particularly Cy5 and its derivatives, are mainstays for applications such as immunofluorescence, flow cytometry, and Western blotting, primarily due to their emission wavelengths that minimize background autofluorescence from biological samples. This guide provides an objective, data-driven comparison of Cy5-PEG3-NHS ester against its non-PEGylated counterpart, Cy5-NHS ester, and other popular amine-reactive dyes, Alexa Fluor 647 and DyLight 650.
The core of this comparison lies in the chemical structure and resulting performance of these dyes. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on proteins and other biomolecules, forming a stable amide bond. The inclusion of a polyethylene (B3416737) glycol (PEG) linker, in this case, a three-unit chain (PEG3), in the Cy5-PEG3-NHS ester is designed to enhance the dye's properties for biological applications.
The Impact of PEGylation on Dye Performance
The addition of a PEG linker to a fluorescent dye offers several advantages that address common challenges in fluorescence-based assays.[1] These benefits are primarily due to the physicochemical properties of PEG, including its hydrophilicity, flexibility, and biocompatibility.[1] Key advantages include:
-
Improved Hydrophilicity and Solubility: Many organic fluorophores are hydrophobic, which can lead to poor solubility in aqueous buffers, aggregation, and non-specific binding. A hydrophilic PEG spacer significantly increases the water solubility of the dye.[1]
-
Reduced Non-Specific Binding: The hydration shell created by the neutral and hydrophilic PEG linker can mask the hydrophobic fluorophore, thereby reducing non-specific interactions with proteins and cell membranes.[1]
-
Enhanced Stability and Biocompatibility: PEGylation is a known method for improving the in vivo stability of biomolecules by protecting them from enzymatic degradation and reducing immunogenicity.[1]
-
Increased Flexibility and Accessibility: The flexible PEG chain provides greater rotational freedom for the attached fluorophore and distances it from the target biomolecule, which can improve the accessibility of the binding ligand to its target and minimize potential interference from the fluorophore.[1]
While PEGylation offers significant benefits in terms of solubility and reduced non-specific binding, it can also influence the spectroscopic properties of the dye. This can sometimes result in a lower molar extinction coefficient and quantum yield compared to the non-PEGylated parent dye.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and other performance characteristics. The following tables summarize the key spectroscopic and performance properties of Cy5-PEG3-NHS ester and its competitors.
| Property | Cy5-PEG3-NHS Ester | Cy5-NHS Ester | Alexa Fluor 647 NHS Ester | DyLight 650 NHS Ester |
| Excitation Maximum (nm) | ~650 | ~650 | ~650 | ~652 |
| Emission Maximum (nm) | ~670 | ~670 | ~665 | ~672 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Data not available | ~250,000 | ~270,000 | ~250,000 |
| Quantum Yield | ~0.07 (for a similar PEGylated Cy5)[2] | ~0.2[2] | ~0.33 | Data not available |
| Calculated Brightness (Ext. Coeff. x QY) | Data not available | 50,000 | 89,100 | Data not available |
| Photostability | Susceptible to photobleaching | Prone to photobleaching[3] | More photostable than Cy5[4] | Generally more photostable than Cy5[3] |
| Water Solubility | High | Limited | High | High |
Note: The brightness of DyLight 650 cannot be calculated without a specific quantum yield value. However, with a molar extinction coefficient identical to Cy5, a higher quantum yield would result in greater brightness.[3] A significant drawback of Cy5 is its tendency for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling.[4] Alexa Fluor 647 conjugates exhibit markedly less of this self-quenching effect, leading to brighter and more reliable signals.[4]
Experimental Protocols
To ensure a fair and reproducible comparison of these dyes, standardized experimental protocols are essential. Below are detailed methodologies for protein labeling and a common application, immunofluorescence.
Protocol 1: Antibody Conjugation with Amine-Reactive Dyes
This protocol outlines the conjugation of NHS ester dyes to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., anti-tubulin) at 1-2 mg/mL
-
Amine-reactive dye (Cy5-PEG3-NHS ester, Cy5-NHS ester, Alexa Fluor 647 NHS ester, or DyLight 650 NHS ester)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Methodology:
-
Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2.5 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the antibody for reaction with the NHS ester.
-
Prepare Dye Stock Solution: Allow the vial of the NHS ester dye to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved.
-
Labeling Reaction: Add the appropriate volume of the dye stock solution to the antibody solution. A molar excess of the dye is typically used. The optimal dye-to-protein ratio should be determined empirically for each specific protein. Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.
Workflow for antibody conjugation with amine-reactive dyes.
Protocol 2: Indirect Immunofluorescence Staining
This protocol describes a typical workflow for indirect immunofluorescence staining of cells.
Materials:
-
Fixed and permeabilized cells on coverslips
-
Blocking solution (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody
-
Fluorescently labeled secondary antibody (from Protocol 1)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade mounting medium
-
Fluorescence microscope
Methodology:
-
Blocking: Incubate the fixed and permeabilized cells with a blocking solution for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with the wash buffer for 5 minutes each to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in the blocking solution for 1 hour at room temperature, protected from light.
-
Final Washing: Wash the cells three times with the wash buffer for 5 minutes each to remove any unbound secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
A typical indirect immunofluorescence staining protocol.
Conclusion
The choice of an amine-reactive dye is highly dependent on the specific application and experimental requirements.
-
Cy5-PEG3-NHS Ester is an excellent choice for applications in aqueous environments where non-specific binding and aggregation are concerns. The enhanced water solubility and biocompatibility conferred by the PEG linker may outweigh a potential decrease in brightness compared to its non-PEGylated counterpart.[1][2]
-
Cy5-NHS Ester remains a cost-effective and widely used dye. For standard applications where high brightness is the primary concern and solubility is not a limiting factor, it can be a suitable option.[3] However, its propensity for self-quenching at higher degrees of labeling should be considered.[4]
-
Alexa Fluor 647 NHS Ester consistently demonstrates superior performance in terms of brightness and photostability.[4] For demanding applications such as quantitative imaging and single-molecule studies, the enhanced performance of Alexa Fluor 647 justifies its selection for achieving high-quality, reproducible results.
-
DyLight 650 NHS Ester is a strong competitor to Cy5, offering comparable or superior photostability.[3] For experiments requiring long exposure times or high-intensity illumination, such as confocal microscopy, DyLight 650 may be a significant advantage.[3]
Ultimately, for most protein labeling applications requiring high sensitivity and photostability, Alexa Fluor 647 and DyLight 650 are superior choices over the standard Cy5-NHS ester. The PEGylated Cy5 derivative, Cy5-PEG3-NHS ester, carves out a niche for applications where its improved solubility and reduced non-specific binding are critical for experimental success. Researchers are encouraged to empirically test different dyes for their specific experimental setup to achieve optimal results.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioconjugation Chemistries: From Succinimidyl Esters to Enzymatic Ligation
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that profoundly impacts the performance, stability, and efficacy of the final product, be it an antibody-drug conjugate (ADC), a diagnostic reagent, or a functionalized biomaterial. This guide provides an objective comparison of succinimidyl ester (NHS ester) chemistry against a panel of common and emerging alternatives, supported by experimental data and detailed methodologies to inform the selection of the optimal chemical tool for a given application.
This comprehensive guide delves into the mechanisms, quantitative performance, and practical considerations of six major bioconjugation chemistries:
-
Succinimidyl Ester (NHS Ester) Chemistry: Targeting primary amines.
-
Maleimide (B117702) Chemistry: Targeting sulfhydryl (thiol) groups.
-
EDC/NHS Chemistry: Targeting carboxyl groups.
-
Click Chemistry: Specifically, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Reductive Amination: Targeting aldehydes or ketones.
-
Sortase-Mediated Ligation: An enzymatic approach for site-specific conjugation.
Quantitative Performance Comparison
The efficiency, specificity, and stability of a bioconjugation reaction are paramount. The following tables summarize key quantitative data, offering a comparative overview of these chemistries. It is important to note that specific efficiencies and reaction times can vary based on the specific biomolecules, buffer conditions, and reactant concentrations.
Table 1: General Comparison of Bioconjugation Chemistries
| Feature | Succinimidyl Ester (NHS) | Maleimide | EDC/NHS | Click Chemistry (SPAAC) | Reductive Amination | Sortase-Mediated Ligation |
| Target Group | Primary Amines (-NH₂) | Thiols (-SH) | Carboxyls (-COOH) | Azide (B81097)/Alkyne | Aldehydes/Ketones | LPXTG Motif |
| Specificity | Moderate to Low | High | Moderate | Very High (Bioorthogonal) | High | Very High (Site-Specific) |
| Typical Yield | Variable (50-90%) | High (>90%)[1] | Variable (40-80%) | Very High (>95%)[1] | Moderate to High | Very High (>90%)[2] |
| Reaction pH | 7.2 - 8.5[3] | 6.5 - 7.5[1] | 4.5 - 6.0 (Activation), 7.2-8.5 (Coupling) | 4.0 - 9.0 | 6.0 - 9.0 | 7.0 - 8.5 |
| Reaction Time | 1 - 4 hours | 1 - 4 hours[1] | 2 - 6 hours | 1 - 18 hours[4] | 2 - 24 hours | 1 - 4 hours |
| Biocompatibility | Good | Good | Good | Excellent | Good | Excellent |
| Key Advantage | Simple, well-established | High thiol specificity | Utilizes abundant carboxyls | Bioorthogonal, high efficiency | Targets carbohydrates | Site-specific, high yield |
| Key Disadvantage | Non-specific (many lysines) | Thioether bond instability | Potential for cross-reaction | Requires functional group introduction | Can be slow, requires reducing agent | Requires protein engineering |
Table 2: Stability of the Resulting Covalent Linkage
| Chemistry | Linkage Formed | Stability | Key Considerations |
| Succinimidyl Ester | Amide Bond | Very High | Highly stable under physiological conditions. |
| Maleimide | Thioether Bond | Moderate | Susceptible to retro-Michael addition (deconjugation) and hydrolysis.[1] |
| EDC/NHS | Amide Bond | Very High | As stable as the amide bond formed via NHS esters. |
| Click Chemistry (SPAAC) | Triazole Ring | Very High | Extremely stable and resistant to hydrolysis and enzymatic cleavage.[5][6] |
| Reductive Amination | Secondary Amine | High | Stable linkage. |
| Sortase-Mediated Ligation | Amide Bond | Very High | Forms a native peptide bond. |
Reaction Mechanisms and Workflows
Understanding the underlying chemical principles is essential for optimizing conjugation protocols and troubleshooting potential issues. The following diagrams illustrate the reaction mechanisms and a general experimental workflow for protein labeling.
Reaction Pathways
General Experimental Workflow
Detailed Comparison of Chemistries
Succinimidyl Ester (NHS Ester) Chemistry
NHS esters are one of the most common reagents for modifying proteins.[7] They react with primary amines, found at the N-terminus and on the side chains of lysine (B10760008) residues, to form stable amide bonds.[8]
-
Advantages: The chemistry is straightforward, well-documented, and the resulting amide bond is highly stable.[8]
-
Disadvantages: Since most proteins have multiple lysine residues on their surface, NHS ester chemistry often results in a heterogeneous mixture of conjugates with varying degrees of labeling (DOL) and conjugation sites. This lack of specificity can impact the protein's function and reproducibility.[9] The NHS ester itself is also prone to hydrolysis in aqueous solutions, which competes with the aminolysis reaction, particularly at higher pH.[10]
Maleimide Chemistry
Maleimide chemistry targets the thiol groups of cysteine residues. This provides a higher degree of specificity than NHS esters, as cysteine is a less abundant amino acid.
-
Advantages: The reaction is highly specific for thiols at neutral pH (6.5-7.5), avoiding reaction with amines.[11] This allows for more controlled, site-specific conjugation, especially when cysteines are introduced at specific sites through protein engineering.
-
Disadvantages: The major drawback of maleimide chemistry is the potential instability of the resulting thioether bond. It can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in plasma, leading to premature release of the conjugated payload.[1] Ring-opening hydrolysis of the succinimide (B58015) ring can improve stability but adds another layer of complexity.
EDC/NHS Chemistry
This "zero-length" crosslinking method activates carboxyl groups (on aspartic and glutamic acid residues) to make them reactive towards primary amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the primary activator, and N-hydroxysuccinimide (NHS) is often added to create a more stable, amine-reactive intermediate, increasing the efficiency of the reaction.[12][13]
-
Advantages: It allows for the conjugation of molecules to the abundant carboxyl groups on proteins without introducing a spacer.
-
Disadvantages: The O-acylisourea intermediate formed by EDC is highly unstable in water.[13] The reaction can also lead to intramolecular and intermolecular cross-linking if the protein to be conjugated also contains primary amines. A two-step procedure can mitigate this but requires careful control of reaction conditions.[12]
Click Chemistry (SPAAC)
Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal (meaning they do not interfere with native biological processes). Strain-promoted azide-alkyne cycloaddition (SPAAC) is a popular "copper-free" click reaction that involves the reaction of a strained alkyne (like DBCO) with an azide.
-
Advantages: SPAAC offers exceptional specificity and efficiency, often exceeding 95% yield.[1] The reaction is bioorthogonal, fast, and proceeds under mild physiological conditions without the need for a cytotoxic copper catalyst.[4] This method allows for highly controlled and defined conjugation, resulting in a homogeneous product.[4]
-
Disadvantages: The main limitation is the requirement to introduce either an azide or a strained alkyne into the biomolecules through genetic engineering or a primary conjugation step (e.g., using an NHS-azide or NHS-DBCO linker).
Reductive Amination
This method involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride. It is commonly used to label glycoproteins after periodate (B1199274) oxidation of their sugar moieties to create aldehydes.
-
Advantages: Allows for site-specific modification of glycoproteins. The resulting secondary amine linkage is stable.
-
Disadvantages: The reaction can be slow and often requires optimization of pH and the concentration of the reducing agent. Direct reductive amination can be inefficient due to the low concentration of the open-ring aldehyde form of sugars in solution.[9]
Sortase-Mediated Ligation (SML)
This enzymatic approach provides a powerful tool for site-specific protein modification. The bacterial enzyme Sortase A recognizes a specific peptide motif (LPXTG), cleaves it, and ligates it to another molecule containing an N-terminal oligo-glycine sequence, forming a native peptide bond.[2]
-
Advantages: SML offers unparalleled site-specificity, resulting in a completely homogeneous product with a defined stoichiometry.[2] The reaction occurs under mild physiological conditions, preserving the protein's structure and function, and typically achieves very high yields (>90%).[2]
-
Disadvantages: This method requires genetic engineering of the target protein to include the Sortase recognition motif. The enzyme itself can be slow, and the reversibility of the reaction may necessitate the use of excess reagents or engineered enzyme variants to drive the reaction to completion.[14][15]
Experimental Protocols
Below are representative, generalized protocols for the key chemistries discussed. Note: These are starting points and require optimization for specific proteins and labels.
Protocol 1: NHS Ester Labeling of an Antibody
-
Protein Preparation: Dialyze the antibody (1-10 mg/mL) against an amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS).
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.[16]
-
Purification: Remove excess, unreacted reagent by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against PBS.[8][16]
-
Characterization: Determine the protein concentration (A280) and the concentration of the attached label (at its specific absorbance maximum). Calculate the Degree of Labeling (DOL).
Protocol 2: Maleimide Labeling of a Thiol-Containing Protein
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in a degassed, amine-free buffer at pH 6.5-7.5 (e.g., PBS with EDTA).[11] If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[11]
-
Maleimide Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from excess reagent using size exclusion chromatography or dialysis.
-
Characterization: Determine the DOL as described in the NHS ester protocol.
Protocol 3: Two-Step EDC/NHS Crosslinking
-
Activation of Protein #1: Dissolve the protein to be activated (containing carboxyl groups) in an amine-free buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0. Add EDC and Sulfo-NHS to final concentrations of 2-4 mM and 5-10 mM, respectively. Incubate for 15-30 minutes at room temperature.[12]
-
Removal of Excess Reagents: Immediately remove excess EDC and byproducts using a desalting column, exchanging the protein into a coupling buffer (e.g., PBS, pH 7.2-8.0).
-
Conjugation to Protein #2: Add the amine-containing Protein #2 to the activated Protein #1, typically at a 1:1 to 1:5 molar ratio.
-
Incubation: React for 2 hours at room temperature.
-
Quenching: Add a quenching reagent like hydroxylamine (B1172632) or Tris to a final concentration of 10-50 mM to stop the reaction.
-
Purification: Purify the final conjugate to remove quenching reagents and unreacted proteins.
Conclusion
The field of bioconjugation has evolved significantly, offering a diverse toolkit for the covalent modification of biomolecules. While succinimidyl ester chemistry remains a simple and accessible method for amine modification, its lack of specificity is a considerable drawback for applications requiring homogeneity and precise control.
For targeting thiols, maleimide chemistry offers high specificity but is hampered by concerns over the stability of the resulting linkage. EDC/NHS chemistry provides a means to utilize abundant carboxyl groups but requires careful control to avoid unwanted cross-linking.
In contrast, modern methods like click chemistry (SPAAC) and sortase-mediated ligation represent the state-of-the-art for producing well-defined, homogeneous conjugates.[2][4] Click chemistry provides a highly efficient and bioorthogonal reaction, while sortase-mediated ligation offers true site-specificity by forming a native peptide bond. The choice between these advanced methods often depends on the feasibility of introducing the necessary chemical or enzymatic handles into the target biomolecule.
Ultimately, the optimal conjugation strategy is dictated by the specific requirements of the application, balancing the need for specificity, stability, and yield against the complexity and cost of the method.
References
- 1. benchchem.com [benchchem.com]
- 2. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01148G [pubs.rsc.org]
- 16. interchim.fr [interchim.fr]
Assessing the In Vivo Stability of Cy5-PEG3-SCO versus Other Near-Infrared (NIR) Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision in the design of probes for in vivo imaging. The stability of the dye in a biological environment directly impacts the reliability and reproducibility of experimental data. This guide provides an objective comparison of the in vivo stability of Cy5-PEG3-SCO and other commonly used NIR dyes, supported by available experimental data.
Introduction to In Vivo Dye Stability
The in vivo stability of a fluorescent dye is a multifactorial property encompassing its resistance to photobleaching, chemical degradation, and metabolic breakdown within a living organism. An ideal NIR dye for in vivo imaging should exhibit high brightness, low nonspecific binding, and, most importantly, maintain its fluorescent properties over the course of the experiment to ensure accurate tracking and quantification. This guide focuses on comparing this compound with other prevalent NIR dyes such as other cyanine (B1664457) derivatives (e.g., Cy5.5, ICG), Alexa Fluor dyes, and IRDye® CW dyes.
Quantitative Comparison of NIR Dye Properties
The following table summarizes key photophysical and in vivo performance characteristics of selected NIR dyes based on available data. It is important to note that direct comparative studies for this compound with a comprehensive panel of other dyes under identical in vivo conditions are limited in publicly available literature. The data presented here is a synthesis of information from various sources.
| Property | This compound | Cy5.5 | Indocyanine Green (ICG) | Alexa Fluor 680 | IRDye® 800CW |
| Excitation Max (nm) | ~650 | ~675-678 | ~780 | ~679 | ~774 |
| Emission Max (nm) | ~670 | ~694-710 | ~810 | ~702 | ~789 |
| Photostability | Moderate | Moderate | Low | High | High |
| In Vivo Stability | PEGylation enhances stability | Moderate | Low (rapid clearance) | High | High |
| Brightness | High | High | Moderate | Very High | High |
| Background Signal | Moderate | Moderate | High initial background | Low | Low |
| Primary Clearance Route | Renal/Hepatobiliary | Renal/Hepatobiliary | Hepatobiliary | Renal | Hepatobiliary |
In Vivo Performance Comparison
Photostability
Photostability, the resistance of a dye to photodegradation upon exposure to light, is crucial for longitudinal studies and repeated imaging sessions. Studies have consistently shown that Alexa Fluor and IRDye series exhibit superior photostability compared to traditional cyanine dyes like Cy5 and its derivatives. While PEGylation, as in this compound, can improve solubility and pharmacokinetic properties, its direct impact on photostability is not as pronounced as the intrinsic chemical structure of the fluorophore.
Biodistribution and Clearance
The biodistribution and clearance profile of a dye significantly influences its in vivo stability and utility. Indocyanine green (ICG), while FDA-approved, suffers from rapid plasma clearance and accumulation in the liver, limiting its application for long-term imaging. Cyanine dyes like Cy5 and its derivatives, particularly when PEGylated, can exhibit prolonged circulation times and a shift towards renal clearance, depending on the overall size and charge of the conjugate. IRDye 800CW has been shown to have a favorable biodistribution profile with low non-specific accumulation, leading to high tumor-to-background ratios in targeted imaging applications.[1][2]
Chemical and Metabolic Stability
Experimental Protocols
General In Vivo Imaging Protocol
This protocol outlines a general workflow for assessing the in vivo stability and biodistribution of a NIR dye-labeled probe in a murine model.
Materials:
-
NIR dye conjugate (e.g., this compound labeled antibody)
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Probe Preparation: Dissolve the NIR dye conjugate in sterile PBS to the desired concentration.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Injection: Administer a defined dose of the NIR dye conjugate intravenously via the tail vein.
-
In Vivo Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours). Use appropriate excitation and emission filters for the specific dye.
-
Euthanasia and Organ Harvest: At the final time point, euthanize the mouse and perfuse with PBS to remove blood. Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Ex Vivo Imaging: Image the harvested organs and tumor using the in vivo imaging system to quantify the biodistribution of the dye.
-
Data Analysis: Draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images. Calculate the average radiant efficiency and express the biodistribution as the percentage of injected dose per gram of tissue (%ID/g).
Protocol for Quantifying Dye in Tissue Homogenates
For a more precise quantification of dye concentration in tissues, a standard curve-based assay can be performed on tissue homogenates.
Materials:
-
Harvested tissues
-
Tissue homogenizer
-
Lysis buffer
-
Fluorometer or plate reader with NIR detection capabilities
-
NIR dye standard of known concentration
Procedure:
-
Tissue Homogenization: Weigh the harvested tissue samples and homogenize them in a suitable lysis buffer.
-
Standard Curve Preparation: Prepare a series of dilutions of the NIR dye standard in the same lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of the tissue homogenates and the standards using a fluorometer or plate reader with the appropriate excitation and emission wavelengths.
-
Quantification: Generate a standard curve by plotting fluorescence intensity versus dye concentration. Use the standard curve to determine the concentration of the dye in the tissue homogenates. Express the results as micrograms of dye per gram of tissue.
Signaling Pathways and Degradation
The degradation of cyanine dyes in vivo can occur through various mechanisms, including oxidation of the polymethine chain, often mediated by reactive oxygen species (ROS). The specific metabolic pathways for this compound have not been extensively detailed in the literature. However, the general understanding of cyanine dye degradation provides a basis for assessing its stability.
Conclusion
The in vivo stability of a near-infrared dye is a critical parameter for successful and reproducible imaging studies. While direct, comprehensive comparative data for this compound is emerging, the existing literature suggests that for applications requiring high photostability and low background, dyes such as those from the Alexa Fluor and IRDye series may offer advantages over traditional cyanine-based dyes. The inclusion of a PEG linker in this compound is expected to improve its pharmacokinetic profile and reduce non-specific uptake, thereby enhancing its overall in vivo performance compared to non-PEGylated Cy5. The choice of the optimal NIR dye will ultimately depend on the specific requirements of the research application, including the duration of the study, the need for quantitative accuracy, and the imaging modality employed. Researchers are encouraged to perform pilot studies to validate the in vivo stability and performance of their chosen dye-conjugate in their specific experimental model.
References
A Head-to-Head Comparison of Cy5-PEG3-SCO and Cy5.5 for Near-Infrared Imaging in Preclinical Research
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores, the choice between different cyanine (B1664457) dyes is critical for achieving optimal imaging results. This guide provides a comprehensive, data-driven comparison of two popular NIR fluorophores: Cy5-PEG3-SCO and Cy5.5. We will delve into their spectral properties, chemical characteristics, and performance in preclinical imaging, supported by experimental data and detailed protocols to inform your selection process.
In the realm of in vivo and in vitro imaging, the near-infrared window (700-900 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence, leading to higher signal-to-noise ratios.[1] Cyanine dyes, such as Cy5 and Cy5.5, are widely utilized for these applications due to their high molar extinction coefficients and relatively good fluorescence quantum yields.[] This guide will focus on a commercially available Cy5 variant, this compound, and the well-established Cy5.5 dye, providing a clear comparison to aid in the design of robust and reproducible fluorescence imaging studies.
Physicochemical and Spectral Properties: A Tabular Comparison
A clear understanding of the fundamental properties of each fluorophore is the first step in selecting the appropriate tool for your research. The following table summarizes the key quantitative data for this compound and Cy5.5.
| Property | This compound | Cy5.5 | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | ~675 nm | [3][4][5] |
| Emission Maximum (λem) | ~662 nm | ~694 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [][6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.20 | ~0.28 (in aqueous solution) | [3][7] |
| Molecular Weight | ~850 g/mol (for the specific structure) | ~767.66 g/mol (for the NHS ester) | [5] |
| Solubility | Water-soluble due to PEG linker | Water-soluble (often available as a sulfo- version) | [3][8] |
| Reactive Group | SCO (succinimidyl cyclooctyne) | NHS ester (N-hydroxysuccinimide ester) | [8][9] |
Key Takeaways from the Data:
-
Spectral Shift: Cy5.5 is red-shifted compared to Cy5, with both its excitation and emission maxima at longer wavelengths.[5] This can be advantageous for reducing background autofluorescence even further.
-
Brightness: While both dyes have a high molar extinction coefficient, Cy5.5 generally exhibits a higher fluorescence quantum yield, suggesting potentially brighter conjugates.[3][7]
-
Conjugation Chemistry: The choice between these dyes may also be influenced by the available functional groups on the molecule to be labeled. This compound's SCO group reacts with azides via copper-free click chemistry, offering high specificity and biocompatibility.[4] Cy5.5 is commonly available with an NHS ester, which efficiently labels primary amines on proteins and other biomolecules.[8]
The Role of the PEG3-SCO Linker
The this compound variant includes a polyethylene (B3416737) glycol (PEG) linker. PEGylation in fluorescent probes offers several advantages:
-
Increased Hydrophilicity: The PEG linker enhances the water solubility of the Cy5 dye, which can be beneficial for biological applications and prevent aggregation.[3]
-
Reduced Non-Specific Binding: The hydrophilic and flexible nature of the PEG chain can shield the fluorophore, reducing non-specific interactions with proteins and cells, which can lead to lower background signals in imaging studies.
-
Improved Pharmacokinetics: In vivo, PEGylation can increase the circulation half-life of a labeled molecule by reducing renal clearance and uptake by the reticuloendothelial system.
In Vivo Imaging Performance: A Comparative Perspective
A direct comparison of Cy3, Cy5, Cy5.5, and Cy7 for in vivo tumor imaging in mice revealed that for deep-seated tumors, longer wavelength fluorochromes like Cy7 performed best. However, for smaller, more superficial tumors, all four fluorochromes, including Cy5 and Cy5.5, were capable of adequately labeling the target.
Experimental Protocols
To ensure reproducibility and facilitate the direct comparison of these fluorophores, detailed experimental protocols are essential.
Protocol 1: General Procedure for Antibody Labeling
A. This compound Labeling via Click Chemistry:
This protocol assumes the antibody has been modified to contain an azide (B81097) group.
-
Reagent Preparation:
-
Dissolve the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the this compound DMSO stock to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and 646 nm (for Cy5).
-
B. Cy5.5 NHS Ester Labeling:
-
Reagent Preparation:
-
Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3) at a concentration of 1-5 mg/mL.
-
Dissolve the Cy5.5 NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.[10]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the DOL by measuring the absorbance at 280 nm (for the antibody) and 675 nm (for Cy5.5).
-
Protocol 2: Comparative In Vivo Near-Infrared Imaging in a Xenograft Mouse Model
This protocol provides a framework for a head-to-head comparison of this compound and Cy5.5 labeled targeting agents (e.g., antibodies or peptides) in a tumor-bearing mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NSG) bearing subcutaneous tumors derived from a relevant human cancer cell line.
-
-
Probe Administration:
-
Administer an equimolar dose of the this compound-labeled and Cy5.5-labeled targeting agents intravenously via the tail vein.
-
Include a control group receiving an unlabeled targeting agent or a non-targeting fluorescent probe.
-
-
In Vivo Imaging:
-
Image the mice at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) using an in vivo imaging system (IVIS) equipped for NIR fluorescence.
-
Use appropriate excitation and emission filter sets for each fluorophore:
-
Cy5: Excitation ~640 nm, Emission ~680 nm.
-
Cy5.5: Excitation ~675 nm, Emission ~720 nm.
-
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral background region (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) at each time point for a quantitative comparison of targeting efficacy.
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised tissues to confirm the in vivo findings and assess the biodistribution of the probes.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the antibody labeling and in vivo imaging workflows.
Caption: Workflow for antibody conjugation with this compound and Cy5.5 NHS ester.
Caption: Experimental workflow for comparative in vivo near-infrared imaging.
Conclusion: Making an Informed Decision
The choice between this compound and Cy5.5 for near-infrared imaging depends on several factors specific to the experimental design.
-
For applications requiring the longest possible emission wavelength to minimize autofluorescence, Cy5.5 is the superior choice. Its red-shifted spectrum provides a distinct advantage in this regard.
-
If brightness is the primary concern, Cy5.5's higher quantum yield may lead to brighter conjugates and enhanced sensitivity.
-
The conjugation strategy is a key determinant. If a researcher's molecule of interest is amenable to azide modification for click chemistry, this compound offers a highly specific and bio-orthogonal labeling method. The PEG linker also provides the added benefits of increased solubility and potentially reduced non-specific binding. For straightforward labeling of proteins via primary amines, the widely available Cy5.5 NHS ester is a robust and well-established option.
-
For deep tissue imaging, while both are in the NIR window, the longer wavelength of Cy5.5 may offer slightly better tissue penetration.
Ultimately, for novel applications, an empirical comparison using the protocols outlined in this guide is the most definitive way to determine the optimal fluorophore for a specific research question. By carefully considering the spectral properties, chemical characteristics, and the specific requirements of the imaging experiment, researchers can make an informed decision to acquire high-quality, reproducible data in their preclinical imaging studies.
References
- 1. Beyond the margins: real-time detection of cancer using targeted fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 4. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 5. What is the difference between Cy5 and Cy5.5? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Confirming the Specificity of Cy5-PEG3-SCO Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable and reproducible experimental data. This guide provides an objective comparison of Cy5-PEG3-SCO, an amine-reactive fluorescent dye, with alternative labeling strategies. We will delve into the experimental validation of labeling specificity and provide detailed protocols for key methodologies.
Performance Comparison of Protein Labeling Methods
The choice of a labeling strategy depends on several factors, including the target biomolecule, the desired site of modification, and the required efficiency and specificity. Below is a comparison of common protein labeling methods.
| Labeling Method | Principle | Typical Efficiency | Specificity | Key Advantages | Limitations |
| Amine-Reactive Labeling (e.g., this compound) | Covalent bond formation between an N-hydroxysuccinimide (NHS) ester and primary amines (e.g., lysine (B10760008) residues). | 50-90% | Low to Moderate | Simple and robust chemistry; readily available reagents. | Labels multiple sites, potentially affecting protein function; less suitable for site-specific applications. |
| Thiol-Reactive Labeling | Covalent bond formation between a maleimide (B117702) or iodoacetamide (B48618) group and sulfhydryl groups (cysteine residues). | High | High (if free cysteines are limited) | Highly specific to cysteine residues; often used for site-specific labeling. | Requires the presence of a free cysteine, which may not be available or may be structurally important. |
| Enzymatic Labeling (e.g., Sortase-mediated) | An enzyme catalyzes the formation of a covalent bond between the label and a specific recognition sequence engineered into the protein.[1] | High | Very High | Highly specific to the recognition site; allows for precise control over the labeling position.[1] | Requires genetic modification of the target protein to introduce the recognition sequence.[1] |
| Genetic Code Expansion (Unnatural Amino Acids) | An unnatural amino acid with a unique reactive group is incorporated at a specific site during protein translation. | Variable (13% to >90%) | Very High | Precise control over the labeling site; can introduce a wide variety of functionalities. | Can result in lower protein expression yields; requires engineering of the translational machinery. |
| Click Chemistry (e.g., CuAAC, SPAAC) | Bio-orthogonal reaction between an azide (B81097) and an alkyne group. | High | Very High | Highly specific and bio-orthogonal; rapid and efficient reaction. | Requires the introduction of an azide or alkyne group into the protein, often via an unnatural amino acid. |
Experimental Protocols
Accurate validation of labeling is crucial for reliable downstream applications. The following are detailed protocols for key experiments to confirm the specificity of this compound labeling.
Protocol 1: this compound Labeling of a Target Protein
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[2]
-
This compound dissolved in anhydrous DMSO.
-
1 M Sodium bicarbonate.[2]
-
Purification resin (e.g., Sephadex G-25) for removing unconjugated dye.[2]
Procedure:
-
Buffer Preparation: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris, glycine), as these will compete with the labeling reaction.[2]
-
pH Adjustment: Add 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 100 mM and a pH of 8.0-8.5.[2]
-
Labeling Reaction: Add a 10-20 fold molar excess of this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]
-
Purification: Remove the unreacted dye by passing the solution through a gel filtration column (e.g., Sephadex G-25) or by dialysis.[2][3]
-
Quantification: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).[3]
Protocol 2: Confirmation of Labeling by SDS-PAGE
Materials:
-
Labeled and unlabeled protein samples.
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel scanner.
-
Coomassie Brilliant Blue stain.
Procedure:
-
Sample Preparation: Mix labeled and unlabeled protein samples with SDS-PAGE loading buffer.
-
Electrophoresis: Run the samples on an SDS-PAGE gel to separate proteins by size.
-
Fluorescence Imaging: Scan the gel using a fluorescence scanner with an appropriate excitation and emission filter for Cy5 (Excitation/Emission: ~650/~670 nm). A band should appear only in the lane with the labeled protein.
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands, confirming equal loading of the labeled and unlabeled proteins.
Protocol 3: Specificity Analysis by Western Blot
Materials:
-
Labeled and unlabeled protein samples.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
SDS-PAGE and Transfer: Separate labeled and unlabeled protein samples by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[4] Both labeled and unlabeled proteins should be detected, confirming the identity of the labeled protein.
Protocol 4: Site-Specific Analysis by Mass Spectrometry
Materials:
-
Labeled protein sample.
-
Protease (e.g., trypsin).
-
LC-MS/MS system.
-
Proteomics analysis software.
Procedure:
-
Sample Preparation: Denature, reduce, and alkylate the labeled protein sample.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence to identify the peptides. The software will identify the peptide(s) containing the Cy5-PEG3 modification, confirming the exact amino acid residue that has been labeled.[4]
Visualizing Experimental Workflows
To further clarify the process of confirming labeling specificity, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for labeling and confirming the specificity of this compound.
Caption: Step-by-step workflow for SDS-PAGE analysis of protein labeling.
Caption: Workflow for identifying the specific site of labeling by mass spectrometry.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
